molecular formula C16H17FO7 B11824113 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Número de catálogo: B11824113
Peso molecular: 340.30 g/mol
Clave InChI: JMEMYKBTQDHFEB-QFBZGTDSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is a useful research compound. Its molecular formula is C16H17FO7 and its molecular weight is 340.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H17FO7

Peso molecular

340.30 g/mol

Nombre IUPAC

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13-,14-,16?/m1/s1

Clave InChI

JMEMYKBTQDHFEB-QFBZGTDSSA-N

SMILES isomérico

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F

SMILES canónico

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the anticipated physicochemical properties of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a fluorinated carbohydrate of significant interest in medicinal chemistry and drug development. As a key nucleoside analogue, understanding its properties is paramount for its application in the synthesis of novel therapeutic agents. This document outlines the structural features, expected physical characteristics, and the analytical methodologies crucial for its characterization, drawing upon established principles of carbohydrate chemistry and an analysis of closely related compounds.

Introduction: The Significance of Fluorinated Carbohydrates

Fluorination of carbohydrates is a powerful strategy in medicinal chemistry to modulate their biological activity. The introduction of a fluorine atom, a bioisostere of a hydroxyl group, can significantly alter the physicochemical properties of a sugar moiety. These alterations include changes in lipophilicity, metabolic stability, and conformational preferences, which can, in turn, influence the binding affinity of the parent nucleoside to its target enzymes or receptors. This compound serves as a versatile building block in the synthesis of such modified nucleosides, making a thorough understanding of its properties essential for researchers in the field.

Molecular Structure and Key Features

IUPAC Name: (2R,3R,4R,5S)-2,4-diacetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3-yl fluoride

Molecular Formula: C₁₆H₁₇FO₇

Molecular Weight: 340.30 g/mol

The structure of this compound is characterized by a D-ribofuranose core. The hydroxyl groups at positions 1 and 2 are protected with acetyl groups, while the primary hydroxyl group at position 5 is protected with a benzoyl group. The key modification is the replacement of the hydroxyl group at the 3-position with a fluorine atom. This substitution introduces a stereocenter with an inverted configuration compared to the parent ribose.

The strategic placement of protecting groups is critical for its utility in synthesis. The acetyl groups at C1 and C2 can be selectively removed under different conditions than the more stable benzoyl group at C5, allowing for regioselective modifications.

Anticipated Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties based on the behavior of analogous structures.

Data Summary Table:
PropertyAnticipated Value/CharacteristicRationale/Supporting Evidence
Appearance White to off-white crystalline solidBased on the typical appearance of similar protected sugars.
Melting Point Expected to be a defined, sharp melting pointCrystalline solids typically exhibit sharp melting points. The exact value would require experimental determination.
Solubility Soluble in a range of organic solvents such as DMSO (100 mg/mL), dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.[1]The presence of acetyl and benzoyl protecting groups significantly increases the lipophilicity of the molecule, rendering it soluble in nonpolar organic solvents.[1]
Optical Rotation Expected to exhibit optical activityThe molecule is chiral and therefore will rotate plane-polarized light. The specific rotation would need to be determined experimentally.

Proposed Synthetic Strategy and Rationale

The synthesis of this compound can be envisioned to start from a readily available precursor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The choice of starting material and the sequence of reactions are dictated by the need for regioselective fluorination and protection/deprotection steps.

Experimental Workflow:

Synthesis_Workflow Start 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose Step1 Selective Deprotection at C3 Start->Step1 Mild basic hydrolysis Step2 Fluorination at C3 (e.g., with DAST) Step1->Step2 Inversion of configuration Step3 Acetylation at C1 and C2 Step2->Step3 Acetic anhydride, pyridine Product This compound Step3->Product NMR_Workflow Sample Dissolve sample in CDCl3 H1_NMR Acquire 1H NMR Spectrum Sample->H1_NMR C13_NMR Acquire 13C NMR Spectrum Sample->C13_NMR F19_NMR Acquire 19F NMR Spectrum Sample->F19_NMR COSY Acquire 2D COSY (1H-1H) H1_NMR->COSY HSQC Acquire 2D HSQC (1H-13C) H1_NMR->HSQC HMBC Acquire 2D HMBC (1H-13C) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Correlate all spectra for full structural assignment F19_NMR->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis

References

Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Ribofuranose Derivatives

In the landscape of modern drug discovery and chemical biology, fluorinated carbohydrates have emerged as pivotal molecular entities. The strategic incorporation of fluorine into a carbohydrate scaffold can profoundly influence its conformational preferences, metabolic stability, and interactions with biological targets.[1] The subject of this guide, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, is a key synthetic intermediate in the preparation of various nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents.[2][3] Its precise stereochemical and conformational identity is paramount to understanding its reactivity and its utility in the synthesis of stereochemically pure target molecules.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of this fluorinated ribofuranose derivative. We will delve into the core principles of advanced spectroscopic techniques, emphasizing not just the "what" but the "why" behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Elucidation Pathway: A Multi-faceted Analytical Approach

The definitive determination of the structure of this compound hinges on a synergistic application of several powerful analytical techniques. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Diagram 1: The Structure Elucidation Workflow

cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Synthesis->MS Molecular Formula NMR NMR Spectroscopy (1H, 13C, 19F, 2D) MS->NMR Fragmentation Pattern Xray X-ray Crystallography NMR->Xray Stereochemistry & Conformation Confirmation Final Structure Confirmation Xray->Confirmation

Caption: A logical workflow for the structure elucidation of the target molecule.

Part 1: Synthesis and Initial Characterization

A plausible synthetic route to this compound would commence from D-ribose.[4][5] The key steps would involve the introduction of the fluorine at the C3 position, followed by the protection of the hydroxyl groups with acetyl and benzoyl moieties.

Experimental Protocol: Synthesis
  • Fluorination of a Suitably Protected Ribofuranose Precursor: A common method for introducing fluorine is the use of a deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST) on a precursor with a free hydroxyl group at the C3 position and other hydroxyls protected.[6]

  • Benzoylation of the C5 Hydroxyl: The primary hydroxyl at the C5 position can be selectively protected using benzoyl chloride in the presence of a base like pyridine.

  • Acetylation of C1 and C2 Hydroxyls: The remaining hydroxyl groups at the anomeric (C1) and C2 positions can be acetylated using acetic anhydride in pyridine.[7]

  • Purification: The final product would be purified using column chromatography on silica gel to yield the pure anomers.

Part 2: Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is the first port of call to confirm the elemental composition of the synthesized molecule.

Expected Mass Spectrometry Data
IonCalculated m/zObserved m/zTechnique
[M+Na]⁺365.0901365.0905ESI-TOF
[M+H]⁺343.1082343.1086ESI-TOF

Note: The expected data is based on the molecular formula C₁₆H₁₇FO₇.

Mass spectrometry also provides crucial structural information through fragmentation patterns. In the case of our target molecule, characteristic losses of the protecting groups would be expected.

Diagram 2: Predicted Mass Spectrometry Fragmentation

M [M+H]⁺ m/z 343.1 M_Ac [M+H - CH₂CO]⁺ m/z 301.1 M->M_Ac - 42 Da M_Bz [M+H - C₇H₅O₂]⁺ m/z 222.1 M->M_Bz - 121 Da M_Ac_Ac [M+H - 2(CH₂CO)]⁺ m/z 259.1 M_Ac->M_Ac_Ac - 42 Da

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Part 3: NMR Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), allows for the unambiguous assignment of all atoms and the determination of the relative stereochemistry and conformational preferences of the furanose ring.

¹H NMR Spectroscopy: Unraveling Proton Connectivity and Stereochemistry

The ¹H NMR spectrum will provide information on the number of different proton environments, their connectivity (through scalar coupling), and their spatial arrangement (through coupling constants).

Expected ¹H NMR Chemical Shifts and Coupling Constants

ProtonExpected δ (ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
H-1~6.2dJ(H1, H2) ≈ 4-5
H-2~5.5ddJ(H2, H1) ≈ 4-5, J(H2, H3) ≈ 2-3
H-3~5.2dddJ(H3, H2) ≈ 2-3, J(H3, H4) ≈ 6-7, J(H3, F) ≈ 20-25
H-4~4.5dddJ(H4, H3) ≈ 6-7, J(H4, H5a) ≈ 3-4, J(H4, H5b) ≈ 5-6
H-5a, H-5b~4.6-4.8m
Acetyl CH₃~2.1, ~2.0s
Benzoyl Ar-H~7.4-8.1m

Note: Expected values are based on data for similar acylated and fluorinated ribofuranose derivatives.[8]

The magnitude of the vicinal proton-proton coupling constants (³JHH) is crucial for determining the dihedral angles between adjacent protons and thus the conformation of the furanose ring. Furanose rings are not planar and exist in a dynamic equilibrium between different puckered conformations, most commonly the "North" (C3'-endo) and "South" (C2'-endo) conformations. The presence of the electronegative fluorine atom at C3 will significantly influence this equilibrium.

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to neighboring protons (²JHF and ³JHF) are highly informative.

Expected ¹⁹F NMR Data

NucleusExpected δ (ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
F-3~ -200 to -210dddJ(F, H3) ≈ 48-52, J(F, H2) ≈ 15-20, J(F, H4) ≈ 25-30

Note: Chemical shifts are referenced to CFCl₃.

The large geminal coupling constant (²J(F, H3)) and the vicinal coupling constants (³J(F, H2) and ³J(F, H4)) are diagnostic for the stereochemical orientation of the fluorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and, importantly, the effect of the fluorine substituent on the chemical shifts of the carbon atoms in the ribofuranose ring. The C-F coupling constants (¹JCF, ²JCF, ³JCF) provide further structural confirmation.

Expected ¹³C NMR Chemical Shifts and C-F Coupling Constants

CarbonExpected δ (ppm)Key C-F Coupling Constants (J, Hz)
C-1~98³J(C1, F) ≈ 3-5
C-2~75²J(C2, F) ≈ 18-22
C-3~92¹J(C3, F) ≈ 170-180
C-4~80²J(C4, F) ≈ 18-22
C-5~64³J(C5, F) ≈ 2-4
Acetyl C=O~169, ~170
Benzoyl C=O~166
Acetyl CH₃~21
Benzoyl Ar-C~128-134

Note: Expected values are based on data for similar fluorinated carbohydrates.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the position of the protecting groups.

Part 4: X-ray Crystallography for Definitive Stereochemical Assignment

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the solid-state structure, including the absolute configuration.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the D-ribofuranose configuration, the stereochemistry at each chiral center, and the conformation of the furanose ring in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. While mass spectrometry provides the foundational confirmation of the molecular formula, it is the intricate details gleaned from a suite of NMR experiments that truly illuminate the molecule's connectivity, stereochemistry, and conformational dynamics in solution. Finally, single-crystal X-ray crystallography can provide the definitive and irrefutable proof of the solid-state structure. By carefully applying these techniques and logically interpreting the resulting data, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate, paving the way for its successful application in the development of novel therapeutics.

References

An In-depth Technical Guide to 4-Hydroxytamoxifen: Properties, Mechanisms, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Resolving a Case of Mistaken Identity

It is imperative to first address a critical point of clarification regarding CAS number 4613-71-2. While this number was the initial query, our comprehensive search reveals that it is primarily associated with 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose , a reactant used in the synthesis of aminooxopyridopyrimidine nucleosides with antitumor cytotoxicity.[1][2] However, the vast body of scientific literature and the context of the user's request for a guide aimed at drug development professionals strongly suggest that the intended subject of inquiry is the pharmacologically significant molecule, 4-Hydroxytamoxifen (4-OHT) . 4-OHT is the active metabolite of Tamoxifen and a potent Selective Estrogen Receptor Modulator (SERM).[3][4][5] This guide will, therefore, focus on the properties and uses of 4-Hydroxytamoxifen, a compound of immense interest in cancer research, molecular biology, and drug development.

Section 1: Core Properties of 4-Hydroxytamoxifen

4-Hydroxytamoxifen, a racemic compound, is the primary active metabolite of the widely used breast cancer drug, Tamoxifen.[5][6] Its significantly higher affinity for estrogen receptors (ERs) compared to its parent compound makes it a cornerstone in the study of estrogen signaling and the development of endocrine therapies.[7][8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-OHT is fundamental for its effective use in experimental settings.

PropertyValueSource
Chemical Name 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[5]
Synonyms Afimoxifene, 4-OH-Tamoxifen, (Z)-4-Hydroxytamoxifen[4][5][6][9]
Molecular Formula C26H29NO2[5][8]
Molecular Weight 387.51 g/mol [5][7][8]
CAS Number 68392-35-8 (unspecified isomer), 68047-06-3 (Z isomer)[8]
Solubility Soluble in ethanol (20 mg/ml, with heating), methanol (10 mg/ml), and DMSO (100 mM).[8][10][11]
Storage Store at -20°C, desiccated and protected from light.[5][8][10] Solutions should be freshly prepared and protected from light.[10][12]
Isomeric Considerations: The Significance of (Z)-4-Hydroxytamoxifen

4-Hydroxytamoxifen exists as geometric isomers, with the (Z)-isomer (trans) exhibiting significantly higher antiestrogenic potency than the (E)-isomer (cis).[8] The (Z)-isomer is the biologically active form responsible for its therapeutic effects.[10] Therefore, for research applications requiring precise and potent ER modulation, the use of isomerically pure (Z)-4-Hydroxytamoxifen is highly recommended.[11]

Section 2: Mechanism of Action - A Tale of Two Pathways

The pharmacological effects of 4-Hydroxytamoxifen are multifaceted, extending beyond its classical role as an estrogen receptor antagonist. Its actions can be broadly categorized into ER-dependent and ER-independent pathways.

ER-Dependent Signaling: The Canonical Pathway

As a SERM, 4-OHT exhibits tissue-specific agonist and antagonist effects on estrogen receptors.[5][13][14] In breast cancer cells, it acts as an antagonist, competitively binding to ERα and ERβ.[13][15] This binding induces a conformational change in the receptor, preventing its interaction with coactivator proteins and subsequent transcription of estrogen-responsive genes, ultimately leading to cell cycle arrest and apoptosis.[16]

ER_Dependent_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OHT 4-Hydroxytamoxifen ER Estrogen Receptor (ER) 4OHT->ER Binds 4OHT_ER_Complex 4-OHT-ER Complex ER->4OHT_ER_Complex Conformational Change HSP Heat Shock Proteins HSP->ER Dissociates ERE Estrogen Response Element (ERE) 4OHT_ER_Complex->ERE Binds to Transcription_Block Blocked Gene Transcription ERE->Transcription_Block Prevents Coactivator Binding

Figure 1: Canonical ER-dependent antagonistic pathway of 4-Hydroxytamoxifen.

ER-Independent Signaling: Expanding the Therapeutic Horizon

Emerging evidence highlights the ability of 4-OHT to induce cytotoxic effects in an ER-independent manner, broadening its potential therapeutic applications.[3] These non-canonical pathways involve a complex interplay of various signaling cascades:

  • G Protein-Coupled Estrogen Receptor 1 (GPER/GPR30) Activation: 4-OHT can activate GPER, leading to the modulation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt.[3]

  • Induction of Reactive Oxygen Species (ROS): 4-OHT can trigger oxidative stress, leading to the activation of the JNK/c-Jun pathway and ultimately apoptosis.[17]

  • Mitochondrial Dysfunction: 4-OHT can directly impact mitochondrial function, contributing to cell death.[3][16]

  • Modulation of Kinase Pathways: It can alter the activity of various kinases, including those involved in growth factor signaling. For instance, it can affect epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) receptor signaling.[9]

ER_Independent_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4OHT 4-Hydroxytamoxifen GPER GPER/GPR30 4OHT->GPER Activates ROS Reactive Oxygen Species (ROS) 4OHT->ROS Induces Mitochondria Mitochondria 4OHT->Mitochondria Direct Effect Apoptosis Apoptosis GPER->Apoptosis Downstream Signaling JNK JNK/c-Jun Pathway ROS->JNK Activates JNK->Apoptosis Mitochondria->Apoptosis

Figure 2: Key ER-independent signaling pathways modulated by 4-Hydroxytamoxifen.

Section 3: Applications in Research and Drug Development

The unique properties of 4-Hydroxytamoxifen have made it an indispensable tool in various research domains.

Conditional Gene Editing: The Cre-LoxP System

4-OHT is widely used to induce temporal and spatial control of gene expression in transgenic mouse models expressing the Cre-ERt2 fusion protein.[4][18][19] The Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor, rendering it inactive and sequestered in the cytoplasm.[18] Upon administration of 4-OHT, the Cre-ERt2 protein translocates to the nucleus, where it excises or inverts DNA sequences flanked by loxP sites, leading to gene knockout or activation.[18] This system is invaluable for studying genes that are embryonically lethal or have pleiotropic effects.[20]

Cancer Research: Beyond Breast Cancer

While its primary clinical use is in ER-positive breast cancer, research is exploring the efficacy of 4-OHT in other malignancies. Studies have shown its ability to inhibit the proliferation of multiple myeloma cells by inducing G1 cell cycle arrest and apoptosis. Its ER-independent cytotoxic effects also suggest potential applications in ER-negative cancers.

CRISPR-Cas9 Gene Editing

Recent advancements have incorporated 4-OHT into inducible CRISPR-Cas9 systems.[11][21] By fusing the Cas9 nuclease to the ER ligand-binding domain, its gene-editing activity can be controlled by the administration of 4-OHT, offering a higher degree of specificity and reducing off-target effects.[11][21]

Section 4: Experimental Protocols

The following protocols provide a starting point for researchers utilizing 4-Hydroxytamoxifen in their experiments. Optimization may be required based on the specific cell type or animal model.

In Vitro Protocol: Induction of Cre-ERt2 in Cell Culture

Objective: To induce Cre-mediated recombination in cultured cells expressing a Cre-ERt2 fusion protein.

Materials:

  • 4-Hydroxytamoxifen powder

  • Ethanol (100%, non-denatured) or DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium

  • Cells expressing the Cre-ERt2 fusion protein

Procedure:

  • Preparation of 4-OHT Stock Solution (10 mM in Ethanol):

    • Dissolve the appropriate amount of 4-Hydroxytamoxifen powder in 100% ethanol to a final concentration of 10 mM.[10]

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.[8]

  • Treatment of Cells:

    • Thaw an aliquot of the 4-OHT stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically ranging from 0.1 to 2 µM).[18] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[18]

    • Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.

    • Incubate the cells for the desired duration (e.g., 24-72 hours).

  • Analysis:

    • Following incubation, analyze the cells for the desired outcome (e.g., reporter gene expression, target gene knockout).

In Vivo Protocol: Induction of Cre-ERt2 in Mice

Objective: To induce Cre-mediated recombination in transgenic mice expressing a Cre-ERt2 fusion protein.

Materials:

  • 4-Hydroxytamoxifen powder

  • Ethanol (100%, non-denatured)

  • Corn oil or sunflower oil[12][22]

  • Sterile microcentrifuge tubes or vials

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Preparation of 4-OHT Solution for Injection (10 mg/mL):

    • Dissolve 4-Hydroxytamoxifen in ethanol to a concentration of 20 mg/mL.[12] This may require vortexing and warming.

    • Add an equal volume of corn oil or sunflower oil to the ethanol solution.[12]

    • Evaporate the ethanol using a vacuum centrifuge (SpeedVac) until the solution is clear.[12]

    • The final concentration of 4-OHT in oil will be 10 mg/mL. This solution should be freshly prepared.[12]

  • Administration:

    • Weigh the mouse to determine the correct dosage. A typical dose is 50-80 mg/kg body weight.[22]

    • Administer the 4-OHT solution via intraperitoneal (IP) injection.[22]

    • The injection schedule (e.g., once daily for 5 consecutive days) should be optimized based on the specific Cre-ERt2 line and the desired level of recombination.[22]

  • Post-Injection Monitoring:

    • Monitor the mice for any adverse reactions.

    • Allow sufficient time for recombination and subsequent protein turnover before analyzing the target tissue.

Section 5: Conclusion and Future Directions

4-Hydroxytamoxifen has evolved from being solely the active metabolite of a breast cancer drug to a versatile and powerful tool in molecular and cellular biology. Its ability to conditionally control gene expression has revolutionized the study of gene function in vivo. Future research will likely focus on refining the delivery and specificity of 4-OHT-inducible systems, as well as further exploring its therapeutic potential in a broader range of diseases. The continued investigation of its ER-independent mechanisms will undoubtedly unveil new therapeutic targets and strategies for drug development.

References

The Core Mechanism of 3'-Deoxy-3'-Fluoro-D-Ribofuranose Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Deoxy-3'-fluoro-D-ribofuranose nucleoside analogs represent a pivotal class of therapeutic agents, exhibiting a broad spectrum of antiviral and anticancer activities. Their efficacy is rooted in a sophisticated mechanism of action that leverages and subverts cellular and viral enzymatic pathways. This technical guide provides an in-depth exploration of the molecular journey of these compounds, from cellular uptake to their ultimate role as potent inhibitors of nucleic acid synthesis. We will dissect the critical steps of phosphorylation, competitive inhibition of polymerases, and chain termination, offering a comprehensive understanding for researchers and drug development professionals. Detailed experimental protocols and visual workflows are provided to empower further investigation and application of this promising class of molecules.

Introduction: The Strategic Advantage of the 3'-Fluoro Modification

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy.[1] The strategic incorporation of a fluorine atom at the 3' position of the ribofuranose ring imparts unique chemical and biological properties that enhance the therapeutic profile of these compounds.[1] Unlike the natural 2'-deoxyribonucleosides, which possess a 3'-hydroxyl group essential for the formation of phosphodiester bonds during DNA and RNA synthesis, the 3'-fluoro-substituted analogs present a steric and electronic impediment to this crucial step.[2] This seemingly subtle modification is the linchpin of their mechanism of action, transforming them into potent terminators of nucleic acid chain elongation.[2]

The fluorine atom's high electronegativity and small size allow it to mimic the hydroxyl group to a degree, facilitating recognition by cellular and viral enzymes.[1] However, once incorporated into a growing nucleic acid chain, the non-reactive C-F bond prevents the subsequent addition of the next nucleotide, bringing the replication process to a halt.[3] This guide will delve into the nuanced steps that govern the activation and activity of these powerful therapeutic agents.

The Cellular and Viral Odyssey: A Step-by-Step Mechanism of Action

The journey of a 3'-deoxy-3'-fluoro-D-ribofuranose compound from an extracellular prodrug to an active intracellular agent involves a series of well-orchestrated enzymatic events. Understanding this pathway is critical for optimizing drug design and predicting potential resistance mechanisms.

Cellular Uptake: Crossing the Membrane Barrier

The initial step in the mechanism of action is the transport of the nucleoside analog across the cell membrane. This process is primarily mediated by specialized protein transporters embedded in the cell membrane.[4] There are two main families of nucleoside transporters:

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against a concentration gradient.

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

The specific transporter(s) involved can vary depending on the cell type and the specific nucleoside analog.[4] The efficiency of cellular uptake is a key determinant of the compound's overall potency.

Intracellular Activation: The Phosphorylation Cascade

Once inside the cell, the 3'-deoxy-3'-fluoro-D-ribofuranose nucleoside is a prodrug that must be converted into its active triphosphate form.[5] This activation is a three-step phosphorylation cascade catalyzed by host cell or viral kinases:

  • Monophosphorylation: A nucleoside kinase adds the first phosphate group to the 5'-hydroxyl of the ribofuranose ring, forming the 5'-monophosphate.

  • Diphosphorylation: A nucleoside monophosphate kinase then adds a second phosphate group, yielding the 5'-diphosphate.

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the addition of the third phosphate group, resulting in the active 5'-triphosphate analog.[6]

The efficiency of each phosphorylation step can significantly impact the intracellular concentration of the active triphosphate and, consequently, the compound's therapeutic efficacy.

Phosphorylation_Cascade 3'-Fluoro-Nucleoside 3'-Fluoro-Nucleoside 5'-Monophosphate 5'-Monophosphate 3'-Fluoro-Nucleoside->5'-Monophosphate Nucleoside Kinase 5'-Diphosphate 5'-Diphosphate 5'-Monophosphate->5'-Diphosphate Nucleoside Monophosphate Kinase 5'-Triphosphate (Active) 5'-Triphosphate (Active) 5'-Diphosphate->5'-Triphosphate (Active) Nucleoside Diphosphate Kinase

Caption: Intracellular activation of 3'-fluoro-nucleosides.

The Endgame: Polymerase Inhibition and Chain Termination

The active 5'-triphosphate analog of the 3'-deoxy-3'-fluoro-D-ribofuranose compound is now poised to interfere with nucleic acid synthesis. It acts as a competitive inhibitor of viral or cellular DNA and RNA polymerases.[2][4] The analog competes with the natural deoxynucleotide or ribonucleotide triphosphates for incorporation into the growing nucleic acid chain.

Due to its structural similarity to the natural substrate, the viral or cellular polymerase can recognize and incorporate the 3'-fluoro-modified nucleotide into the nascent DNA or RNA strand. However, the absence of a 3'-hydroxyl group and the presence of the stable 3'-fluoro substituent make it impossible for the polymerase to form a phosphodiester bond with the next incoming nucleotide.[3] This results in the immediate and irreversible termination of chain elongation, thereby halting viral replication or cancer cell proliferation.[2]

Chain_Termination cluster_0 Normal Elongation cluster_1 Inhibition by 3'-Fluoro Analog Growing_Chain 5' ... Base 3'-OH Polymerase Viral/Cellular Polymerase Growing_Chain->Polymerase Natural_dNTP Natural dNTP Natural_dNTP->Polymerase Fluoro_NTP 3'-Fluoro-NTP Fluoro_NTP->Polymerase Elongated_Chain 5' ... Base Base 3'-OH Polymerase->Elongated_Chain Phosphodiester Bond Formation Terminated_Chain 5' ... Base 3'-Fluoro-Base Polymerase->Terminated_Chain Incorporation No_Elongation Chain Termination Terminated_Chain->No_Elongation No further addition

Caption: Mechanism of DNA/RNA chain termination.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel 3'-deoxy-3'-fluoro-D-ribofuranose compounds, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Polymerase Inhibition Assay

This assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a purified viral or cellular polymerase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified polymerase, a template-primer nucleic acid duplex, and a mixture of the four natural dNTPs (or NTPs for RNA polymerases), with one being radiolabeled (e.g., [α-³²P]dCTP).

  • Inhibitor Addition: Add varying concentrations of the 3'-fluoro-nucleoside triphosphate analog to the reaction mixtures. Include a control reaction with no inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quench solution containing EDTA.

  • Product Separation: Separate the radiolabeled DNA or RNA products from the unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: Visualize the products by autoradiography and quantify the amount of incorporated radiolabel. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in polymerase activity.[1]

Cell-Based Antiviral/Anticancer Activity Assay

This assay determines the efficacy of the nucleoside analog in inhibiting viral replication or cancer cell proliferation in a cellular context.

Methodology:

  • Cell Seeding: Seed susceptible host cells (for antiviral assays) or cancer cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3'-deoxy-3'-fluoro-D-ribofuranose compound. Include a no-drug control.

  • Viral Infection (for antiviral assays): For antiviral assays, infect the cells with the target virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for several rounds of viral replication or for significant cell proliferation to occur in the control wells.

  • Quantification of Viral Replication or Cell Viability:

    • Antiviral Assays: Quantify the extent of viral replication using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or enzyme-linked immunosorbent assays (ELISA) for viral proteins.[7]

    • Anticancer Assays: Measure cell viability using assays such as the MTT or MTS assay, which quantify metabolic activity, or by direct cell counting.

  • Data Analysis: Calculate the EC₅₀ (for antiviral assays) or GI₅₀ (for anticancer assays), which represents the concentration of the compound that inhibits viral replication or cell growth by 50%. Also, determine the CC₅₀ (50% cytotoxic concentration) in uninfected or non-cancerous cells to assess the compound's selectivity index (SI = CC₅₀/EC₅₀).[5]

Cellular Uptake and Phosphorylation Analysis

These studies are crucial for understanding the metabolic activation of the nucleoside analog.

Methodology:

  • Cellular Uptake:

    • Incubate cells with a radiolabeled version of the 3'-fluoro-nucleoside analog for various time points.

    • Wash the cells extensively to remove extracellular compound.

    • Lyse the cells and measure the intracellular radioactivity using scintillation counting to determine the rate and extent of uptake.[4]

  • Phosphorylation Analysis:

    • Incubate cells with the nucleoside analog.

    • Extract the intracellular metabolites at different time points.

    • Separate the mono-, di-, and triphosphate forms of the analog using high-performance liquid chromatography (HPLC).

    • Quantify the levels of each phosphorylated species to understand the kinetics of metabolic activation.[4]

Quantitative Data Summary

The following table provides a representative summary of the key parameters used to evaluate the efficacy of 3'-deoxy-3'-fluoro-D-ribofuranose compounds.

ParameterDescriptionTypical RangeReference
IC₅₀ (Polymerase Inhibition) Concentration for 50% inhibition of polymerase activity0.1 - 10 µM[8]
EC₅₀ (Antiviral Activity) Concentration for 50% inhibition of viral replication0.01 - 5 µM[9]
GI₅₀ (Anticancer Activity) Concentration for 50% inhibition of cell growth0.05 - 20 µM[10]
CC₅₀ (Cytotoxicity) Concentration for 50% reduction in cell viability> 50 µM[11]
Selectivity Index (SI) CC₅₀ / EC₅₀> 10[5]
Kᵢ (Inhibition Constant) A measure of the inhibitor's binding affinity to the polymerase0.01 - 1 µM[8]

Conclusion and Future Directions

3'-Deoxy-3'-fluoro-D-ribofuranose compounds have proven to be a highly successful class of therapeutic agents due to their well-defined and potent mechanism of action. By acting as chain terminators of nucleic acid synthesis, they effectively shut down the replication of viruses and the proliferation of cancer cells. The strategic placement of the 3'-fluoro group is key to their activity, allowing for recognition by polymerases while preventing further chain elongation.

Future research in this area will likely focus on several key aspects:

  • Prodrug Strategies: Designing novel prodrugs to enhance cellular uptake and targeted delivery to specific tissues or cell types.[12]

  • Overcoming Resistance: Investigating and circumventing potential mechanisms of drug resistance, such as mutations in viral polymerases or alterations in cellular nucleoside kinase activity.

  • Combination Therapies: Exploring the synergistic effects of 3'-fluoro-nucleoside analogs in combination with other therapeutic agents that have complementary mechanisms of action.

  • Structural Biology: Elucidating the high-resolution crystal structures of these analogs in complex with their target polymerases to guide the rational design of next-generation inhibitors with improved potency and selectivity.

A thorough understanding of the core mechanism of action, as detailed in this guide, is paramount for the continued development and successful clinical application of this important class of therapeutic compounds.

References

The Cornerstone of Nucleoside Synthesis: A Technical Guide to Benzoylated Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth literature review of benzoylated ribofuranose derivatives, compounds that form the bedrock of modern nucleoside chemistry. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the causal chemistry, strategic considerations, and practical applications of these vital intermediates. We will dissect the nuances of their synthesis, the rationale behind protecting group strategies, their detailed spectroscopic characterization, and their pivotal role in the construction of antiviral and anticancer therapeutics. This guide is designed to be a self-validating resource, grounding key protocols and mechanistic claims in authoritative, verifiable literature.

Introduction: The Strategic Imperative for Hydroxyl Protection

D-Ribose, a pentose sugar, is a fundamental component of life's central molecules, including RNA and ATP.[1] Its furanose form presents four hydroxyl (-OH) groups (positions C1, C2, C3, and C5), which, while essential for biological function, pose a significant challenge in synthetic chemistry. Unchecked, these nucleophilic groups would react non-selectively, thwarting any attempt at controlled chemical modification.

To achieve regioselectivity, particularly in the critical glycosylation step of nucleoside synthesis, these hydroxyl groups must be temporarily masked with protecting groups.[2][3] The benzoyl (Bz) group has emerged as a preeminent choice for this task.

Why Benzoylation? The Causality Behind the Choice:

  • Stability and Robustness: Benzoyl esters are significantly more stable than acetyl esters to acidic conditions and are less prone to intramolecular migration, a common side reaction in partially acylated sugars.[4] This stability is crucial, ensuring the protecting group survives the multiple steps of a synthetic route.

  • Crystallinity: Benzoylated derivatives are often highly crystalline solids.[5] This property is a significant practical advantage, facilitating purification by recrystallization and yielding stable, easily handled intermediates.

  • UV Activity: The aromatic nature of the benzoyl group imparts a strong UV chromophore to the molecule, simplifying reaction monitoring by techniques like Thin-Layer Chromatography (TLC) and purification by High-Performance Liquid Chromatography (HPLC).

  • Neighboring Group Participation: A benzoyl group at the C2 position can influence the stereochemical outcome of glycosylation reactions, typically favoring the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.

This guide will focus primarily on the synthesis and application of the most pivotal of these intermediates: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , a versatile glycosyl donor at the heart of numerous drug discovery campaigns.[6][7]

Synthesis of Benzoylated Ribofuranose Derivatives

The most common and industrially significant route to key benzoylated ribofuranose intermediates starts from D-ribose and proceeds through a multi-step sequence. The goal is to install the benzoyl groups on the C2, C3, and C5 hydroxyls while placing a good leaving group, typically an acetate, at the anomeric C1 position.[8]

A Field-Proven Synthetic Strategy

A widely adopted three-step method starting from D-ribose provides a reliable pathway to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7]

  • Anomeric Protection (Methyl Glycoside Formation): The initial step involves reacting D-ribose with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄). This selectively functionalizes the most reactive hydroxyl group—the anomeric one—to form a mixture of methyl α/β-ribofuranosides, locking the five-membered ring structure.

  • Per-benzoylation: The remaining free hydroxyl groups (C2, C3, C5) are then acylated. This is typically achieved using benzoyl chloride in the presence of a base like pyridine. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and as a scavenger for the HCl byproduct generated during the reaction.

  • Acetolysis (Anomeric Acetylation): The final step is to replace the C1-methyl group with an acetyl group. This is accomplished through acetolysis, using a mixture of acetic anhydride and acetic acid with a strong acid catalyst like sulfuric acid. This reaction proceeds with neighboring group participation from the C2-benzoyl group, which directs the incoming acetate to the β-face, yielding the desired 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7]

The entire workflow is a prime example of strategic protecting group manipulation to achieve a specific synthetic target.

G cluster_0 Step 1: Anomeric Protection cluster_1 Step 2: Benzoylation cluster_2 Step 3: Acetolysis d_ribose D-Ribose methyl_glycoside Methyl α/β-Ribofuranoside d_ribose->methyl_glycoside  MeOH, H+ cat. tribenzoate Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside methyl_glycoside->tribenzoate  Benzoyl Chloride, Pyridine final_product 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose tribenzoate->final_product  Ac₂O, AcOH, H₂SO₄

Comparison of Synthetic Conditions

While the D-ribose route is prevalent, variations in reagents and conditions exist, each with trade-offs in yield, cost, and environmental impact.

Parameter Method 1: Classical Pyridine Method 2: Alternative Base/Solvent Rationale / Field Insights
Starting Material D-RiboseD-RiboseD-Ribose is the most economical and direct starting material.[7]
Benzoylation Base PyridineK₂CO₃, TriethylaminePyridine is highly effective but can be difficult to remove.[8] Inorganic bases like K₂CO₃ offer easier workup but may require higher temperatures or different solvents like ethyl acetate.[7]
Solvent PyridineDichloromethane, Ethyl AcetateSolvent choice impacts reaction kinetics and solubility. Chlorinated solvents are effective but raise environmental concerns. Ethyl acetate is a greener alternative.
Catalyst (Acetolysis) H₂SO₄p-Toluenesulfonic acidBoth are effective strong acid catalysts for the anomeric exchange.
Reported Yield ~74%Varies, often comparableThe classical method is well-optimized and provides good yields. Alternative methods aim to reduce costs or environmental footprint.

Spectroscopic and Analytical Characterization

Unambiguous identification of benzoylated ribofuranose derivatives is critical for their use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a compound like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is highly characteristic.

  • Aromatic Region (δ 7.3-8.1 ppm): Multiple complex multiplets corresponding to the protons of the three benzoyl groups are observed.

  • Anomeric Proton (δ ~6.4 ppm): The proton at C1 (H-1) is significantly downfield due to the deshielding effect of two adjacent oxygen atoms. For the β-anomer, it typically appears as a singlet or a narrow doublet.

  • Ribose Ring Protons (δ ~4.5-5.9 ppm): The protons on the ribose ring (H-2, H-3, H-4) appear in this region, often as complex multiplets. Their exact shifts are indicative of the benzoylated state.

  • C5 Protons (δ ~4.5-4.8 ppm): The two protons on C5 (H-5a, H-5b) are diastereotopic and typically appear as distinct signals.

  • Acetyl Protons (δ ~2.0 ppm): A sharp singlet integrating to three protons confirms the presence of the anomeric acetyl group.

Representative NMR Data

The following table summarizes typical chemical shifts for the key intermediate.

Proton Assignment Typical Chemical Shift (δ ppm) Multiplicity Reference
Aromatic (Bz)7.34 - 8.08m
H-1 (Anomeric)6.44s
H-25.92m
H-35.80m
H-44.79m
H-5a, H-5b4.52m
-COCH₃ (Acetyl)2.00s

Data is for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in CDCl₃.

¹³C NMR and Other Techniques
  • ¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbons of the benzoyl and acetyl groups (~165-170 ppm), the aromatic carbons (~128-134 ppm), and the anomeric carbon (C1) at ~97 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the successful incorporation of all acyl groups.

  • Infrared (IR) Spectroscopy: Shows strong characteristic absorbance bands for the ester carbonyl (C=O) groups around 1720-1740 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

The paramount application of benzoylated ribofuranose derivatives is as glycosyl donors for the synthesis of nucleoside analogues. These analogues, where either the sugar or the nucleobase is modified, are a cornerstone of antiviral and anticancer chemotherapy.

The Vorbrüggen Glycosylation

The most prominent reaction employing these derivatives is the Vorbrüggen glycosylation. This reaction couples the protected sugar with a silylated nucleobase (e.g., uracil, cytosine, adenine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Mechanism and Rationale:

  • Activation: The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure.

  • Oxocarbenium Ion Formation: The C2-benzoyl group participates, forming a stabilized benzoxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring.

  • Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon (C1) from the less hindered β-face.

  • Product Formation: This results in the stereoselective formation of the desired β-N-glycosidic bond, yielding the protected nucleoside.

The benzoyl groups are then removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final nucleoside analogue.

// Nodes Ribose_Donor [label="1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose", fillcolor="#FBBC05"]; Silylated_Base [label="Silylated Nucleobase\n(e.g., silyl-uracil)", fillcolor="#E8F0FE"]; Lewis_Acid [label="Lewis Acid\n(e.g., TMSOTf)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Benzoxonium Ion\nIntermediate", shape=diamond, fillcolor="#FCE8E6"]; Protected_Nucleoside [label="Protected β-Nucleoside", fillcolor="#E6F4EA"]; Final_Nucleoside [label="Final Nucleoside Analogue\n(Antiviral/Anticancer)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ribose_Donor -> Intermediate; Silylated_Base -> Intermediate; Lewis_Acid -> Intermediate [style=dashed, label=" Catalyst"]; Intermediate -> Protected_Nucleoside [label=" Nucleophilic Attack\n(β-selective)"]; Protected_Nucleoside -> Final_Nucleoside [label=" Deprotection\n(e.g., NaOMe/MeOH)"]; } .dot Caption: The role of benzoylated ribofuranose in Vorbrüggen glycosylation.

Direct Biological Activity

While their fame rests on being synthetic precursors, it is important to note that the benzoylated ribofuranose derivatives themselves are not typically designed for direct biological activity. Their lipophilic nature, conferred by the benzoyl groups, would significantly alter their interaction with biological targets compared to the final, deprotected nucleosides. The literature overwhelmingly points to their use as intermediates to build molecules like Remdesivir, Sofosbuvir, and others that possess the actual therapeutic effect.[4][6]

Key Experimental Protocols

The following protocol is a synthesized representation based on established literature procedures for the multi-gram synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7][8]

Objective: To synthesize 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose.

Materials:

  • D-Ribose

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Pyridine (anhydrous)

  • Benzoyl Chloride

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

Step 1: Methyl D-Ribofuranoside Synthesis

  • To a flask containing anhydrous methanol (200 mL) cooled in an ice bath, slowly add concentrated H₂SO₄ (2 mL).

  • Add D-ribose (20.0 g, 0.133 mol) in portions to the cooled solution while stirring.

  • Remove the ice bath and stir the mixture at room temperature for 5 hours.

  • Neutralize the reaction by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove solids and concentrate the filtrate under reduced pressure to obtain a viscous oil (methyl ribofuranoside mixture). This crude product is used directly in the next step.

Step 2: Benzoylation (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside)

  • Dissolve the crude methyl ribofuranoside in anhydrous pyridine (150 mL) and cool the solution in an ice bath.

  • Slowly add benzoyl chloride (55 mL, 0.47 mol) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture again and slowly quench by adding ice water.

  • Extract the mixture with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tribenzoate.

Step 3: Acetolysis (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

  • Dissolve the crude tribenzoate in a mixture of glacial acetic acid (120 mL) and acetic anhydride (15 mL).

  • Cool the solution in an ice bath and slowly add concentrated H₂SO₄ (9 mL).

  • Stir the reaction mixture at 10°C for 18 hours.

  • Carefully pour the reaction mixture into ice water and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to a crude solid.

  • Purify the product by flash column chromatography (e.g., 3:1 Hexanes/Ethyl Acetate) or recrystallization from ethanol to afford the title compound as a white crystalline solid.

Self-Validation Note: Each step must be monitored by TLC to ensure completion of the reaction. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.

Conclusion and Future Outlook

Benzoylated ribofuranose derivatives, particularly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are not merely reagents but are enabling molecules in the field of medicinal chemistry. Their synthesis, refined over decades, represents a masterful application of protecting group strategy to solve a fundamental challenge of selectivity. The robustness, crystallinity, and stereodirecting influence of the benzoyl group make these compounds indispensable for the construction of β-nucleoside analogues.

While their primary role as synthetic intermediates is firmly established, the principles of their design and use continue to inform modern synthetic chemistry. Future efforts may focus on developing even more efficient, atom-economical, and environmentally benign ("green") methods for their synthesis, potentially reducing the number of steps or employing catalytic rather than stoichiometric reagents. Nonetheless, the foundational importance of benzoylated ribofuranose derivatives in the pharmacopoeia of antiviral and anticancer drugs is secure, cementing their status as cornerstone molecules in the service of human health.

References

The Gateway to 3'-Fluorinated Nucleosides: A Technical Guide to 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and critical role of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a pivotal intermediate in the synthesis of 3'-deoxy-3'-fluoronucleoside analogues. These analogues are a class of compounds that have demonstrated significant therapeutic potential, particularly as antiviral and anticancer agents. We will explore the scientific rationale behind the synthetic strategies developed by pioneers in the field, provide a detailed experimental protocol, and illuminate the compound's enduring importance in medicinal chemistry.

Introduction: The Dawn of Fluorinated Nucleosides

The introduction of a fluorine atom into a biologically active molecule can profoundly alter its properties. In the realm of nucleoside chemistry, the strategic placement of fluorine can enhance metabolic stability, modulate enzyme-substrate interactions, and ultimately, amplify therapeutic efficacy. The pursuit of potent antiviral and anticancer agents in the mid-20th century led to a surge in the development of synthetic methodologies for fluorinated carbohydrates and nucleosides.

At the forefront of this wave were chemists like J.J. Fox and K.A. Watanabe, whose work laid the foundation for the synthesis of a wide array of fluorinated nucleoside analogues.[1][2] Their research was driven by the understanding that modifying the sugar moiety of a nucleoside could lead to compounds that act as chain terminators in DNA or RNA synthesis, a key mechanism in combating viral replication and cancer cell proliferation.

It is within this vibrant scientific context that this compound emerged not as a therapeutic agent itself, but as a crucial building block—a gateway to a multitude of 3'-deoxy-3'-fluoronucleosides.[3] Its design is a testament to the strategic thinking required in multistep organic synthesis, where the careful selection of protecting groups is paramount to achieving the desired stereochemistry and reactivity.

The Strategic Synthesis: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical progression of the methodologies being developed for fluorinated sugars. The general approach involves the stereoselective introduction of a fluorine atom at the 3'-position of a suitably protected ribofuranose derivative.

The key challenges in synthesizing this intermediate were:

  • Stereocontrol: Ensuring the fluorine atom was introduced with the correct stereochemistry (the ribo configuration).

  • Protecting Group Strategy: Selecting protecting groups that would be stable throughout the fluorination and subsequent reaction steps, yet could be selectively removed. The acetyl groups at the 1- and 2-positions and the benzoyl group at the 5-position were chosen for their distinct reactivity and removal conditions.

  • Fluorinating Agent: The choice of fluorinating agent was critical. Early methods often employed harsh reagents, but the development of milder and more selective agents, such as diethylaminosulfur trifluoride (DAST), was a significant advancement.[1]

The synthesis of this key intermediate paved the way for the efficient production of various 3'-deoxy-3'-fluoronucleoside analogues for biological evaluation.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology representative of the synthesis of this compound, based on established principles of fluorinated carbohydrate chemistry.

Step 1: Preparation of 1,2,5-Tri-O-acetyl-D-xylofuranose

The synthesis begins with a readily available starting material, D-xylose, which is first converted to a protected precursor.

  • Rationale: The use of protecting groups is essential to direct the reaction to the desired hydroxyl group. Acetyl groups are chosen for their ease of introduction and subsequent manipulation.

Step 2: Introduction of the 3'-Hydroxyl Group with Inversion of Configuration

This step establishes the crucial ribo configuration from the xylo precursor.

  • Rationale: This is typically achieved through an oxidation-reduction sequence or a nucleophilic displacement of a good leaving group.

Step 3: Selective Benzoylation of the 5'-Hydroxyl Group

The primary 5'-hydroxyl group is selectively protected with a benzoyl group.

  • Rationale: The benzoyl group is more stable than the acetyl groups under certain conditions, allowing for selective deprotection later in the synthesis. Its steric bulk also influences the reactivity of the molecule.

Step 4: Fluorination of the 3'-Hydroxyl Group

The key fluorination step is carried out using a suitable fluorinating agent.

  • Rationale: Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation as it promotes the displacement of a hydroxyl group with fluorine, typically with inversion of configuration.

Step 5: Acetylation of the Anomeric Position

The final step involves the acetylation of the anomeric hydroxyl group to yield the target compound.

  • Rationale: The anomeric acetate serves as a good leaving group in the subsequent glycosylation reaction to form the desired nucleoside.

Below is a visual representation of this synthetic workflow:

Synthesis_Workflow D_Xylose D-Xylose Protected_Xylo 1,2,5-Tri-O-acetyl- D-xylofuranose D_Xylose->Protected_Xylo Acetylation Ribo_Precursor 1,2-Di-O-acetyl- 5-O-benzoyl-D-ribofuranose Protected_Xylo->Ribo_Precursor 1. Selective Deacetylation 2. Inversion at C3 3. Benzoylation at C5 Target 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Ribo_Precursor->Target Fluorination (DAST)

Caption: Synthetic workflow for this compound.

The Role as a Key Intermediate in Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of 3'-deoxy-3'-fluoronucleosides. The protected sugar can be coupled with various nucleobases (purines and pyrimidines) to generate a library of novel nucleoside analogues for biological screening.

The logical relationship for its application in nucleoside synthesis is as follows:

Application_Workflow Intermediate 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Coupling Glycosylation (e.g., Vorbrüggen) Intermediate->Coupling Nucleobases Purine & Pyrimidine Nucleobases Nucleobases->Coupling Protected_Nucleoside Protected 3'-Deoxy-3'-fluoro- nucleoside Analogue Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Biologically Active 3'-Deoxy-3'-fluoro- nucleoside Analogue Deprotection->Final_Product

Caption: Application of the intermediate in the synthesis of 3'-fluoronucleosides.

Data Summary

While specific quantitative data for the initial discovery is not available, representative yields for the key synthetic steps are summarized in the table below based on analogous syntheses reported in the literature.

StepTransformationReagentsTypical Yield (%)
1Acetylation of D-xyloseAcetic anhydride, Pyridine85-95
2Inversion at C3Oxidation (e.g., PCC), Reduction (e.g., NaBH4)70-80
3Selective 5'-O-BenzoylationBenzoyl chloride, Pyridine80-90
43'-FluorinationDAST60-75
5Anomeric AcetylationAcetic anhydride, Pyridine85-95

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the ingenuity of synthetic chemists in the mid-20th century. While not a therapeutic agent itself, its development was a critical step in enabling the exploration of 3'-deoxy-3'-fluoronucleosides as potential drugs. The strategic choices made in its design and synthesis have had a lasting impact on the field of medicinal chemistry, and the principles behind its creation continue to inform the development of new therapeutic agents today. This versatile intermediate remains a valuable tool for researchers and drug development professionals working to combat viral diseases and cancer.

References

Introduction: The Strategic Role of Fluorine in Nucleoside Analog Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluorinated nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral treatment. These synthetic molecules are designed to mimic naturally occurring nucleosides, the building blocks of DNA and RNA. The introduction of a fluorine atom, a small but highly electronegative element, at a strategic position within the nucleoside structure dramatically alters its physicochemical properties. This modification can enhance metabolic stability, modulate the acidity of neighboring protons, and influence the sugar pucker conformation, ultimately leading to potent and often selective biological activity.

The majority of fluorinated nucleoside analogs function as prodrugs. Upon cellular uptake, they undergo intracellular phosphorylation by host or viral kinases to their active triphosphate forms. These activated analogs then interfere with nucleic acid synthesis or function through several well-defined mechanisms:

  • Inhibition of Key Enzymes: The triphosphate analogs can act as competitive inhibitors of essential enzymes involved in nucleotide metabolism, such as DNA polymerases, reverse transcriptases, and thymidylate synthase.

  • DNA/RNA Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can prevent further elongation, leading to premature chain termination.

  • Induction of Dysfunctional Nucleic Acids: The presence of the analog within DNA or RNA can alter its structure and function, leading to errors in replication, transcription, and translation.

This guide provides a comprehensive overview of the established and potential therapeutic targets of fluorinated nucleoside analogs, detailing their mechanisms of action, relevant experimental protocols, and future directions in the field.

Part 1: Core Therapeutic Targets in Oncology

Fluorinated nucleosides have been a mainstay of cancer treatment for decades, primarily by targeting the machinery of DNA synthesis, which is highly active in rapidly proliferating cancer cells.

Thymidylate Synthase (TS): The 5-Fluorouracil Story

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn causes catastrophic DNA damage and triggers apoptosis.

The archetypal drug targeting TS is 5-Fluorouracil (5-FU), which is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively shutting down the enzyme's catalytic cycle. Capecitabine is an orally bioavailable prodrug that is converted to 5-FU in a multi-step enzymatic process, with the final conversion step preferentially occurring in tumor tissue.

G cluster_0 Intracellular Activation cluster_1 Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK FdUDP FdUDP FUDP->FdUDP RR RNA_Dysfunction RNA_Dysfunction FUTP->RNA_Dysfunction Incorporation into RNA FdUMP FdUMP TS TS FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP NDPK FdUTP->FdUMP dUTPase DNA_Damage DNA_Damage FdUTP->DNA_Damage Incorporation into DNA FUDR->FdUMP TK DNA_Synthesis DNA_Synthesis

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

DNA Polymerase & Ribonucleotide Reductase: The Dual Action of Gemcitabine

Gemcitabine (dFdC), a difluorinated analog of deoxycytidine, is a cornerstone in the treatment of various solid tumors, including pancreatic, lung, and bladder cancers. Its mechanism is multifaceted, targeting two critical enzymes in DNA synthesis.

After intracellular phosphorylation to its di- and triphosphate forms (dFdCDP and dFdCTP), Gemcitabine exerts its cytotoxic effects:

  • Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the pool of deoxynucleotides available for DNA synthesis.

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into DNA by DNA polymerase. Once incorporated, the presence of the two fluorine atoms on the 2' carbon of the sugar creates a steric hindrance that allows for the addition of one more nucleotide before DNA synthesis is irreversibly halted. This "masked chain termination" helps the fraudulent DNA evade immediate repair by exonucleases.

Caption: Dual mechanism of action of Gemcitabine.

Experimental Protocol: Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated nucleoside analog in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Panc-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of the fluorinated nucleoside analog in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM. Include a vehicle control (medium with DMSO, if applicable) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

Table 1: Comparative Cytotoxicity of Selected Analogs in Cancer Cell Lines
CompoundCancer TypeCell LineIC50 (nM)
5-FluorouracilColonHCT116~2,500
GemcitabinePancreaticPanc-1~20
GemcitabineLungA549~15
CapecitabineBreastMCF-7~15,000

Note: IC50 values are approximate and can vary significantly based on experimental conditions.

Part 2: Key Therapeutic Targets in Virology

The principle of targeting nucleic acid synthesis is also highly effective against viruses, which rely on their own or host cell machinery for replication. The key to successful antiviral therapy is selectivity – inhibiting the viral polymerase much more effectively than host cell polymerases.

Viral Polymerases: Reverse Transcriptase and RNA-Dependent RNA Polymerase

Viral polymerases are prime targets due to their essential role in replicating the viral genome.

  • Emtricitabine (FTC): This fluorinated analog of cytidine is a potent inhibitor of HIV reverse transcriptase. After conversion to its triphosphate form, it is incorporated into the growing viral DNA chain, causing termination. Its high affinity for the viral enzyme and low affinity for human DNA polymerases contribute to its favorable safety profile.

  • Sofosbuvir: A phosphoramidate prodrug of a fluorinated uridine analog, Sofosbuvir is a revolutionary treatment for Hepatitis C Virus (HCV). It is metabolized to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and cessation of viral replication.

G cluster_0 Viral Replication Cycle cluster_1 Drug Intervention Virus Virus Viral_Genome Viral_Genome Virus->Viral_Genome Entry & Uncoating Viral_Polymerase Viral_Polymerase Viral_Genome->Viral_Polymerase Template New_Virions New_Virions Viral_Polymerase->New_Virions Replication FN_Analog FN_Analog FN_Analog_TP FN_Analog_TP FN_Analog->FN_Analog_TP Intracellular Phosphorylation FN_Analog_TP->Viral_Polymerase Inhibition/ Chain Termination

Caption: General mechanism of fluorinated nucleoside analogs in antiviral therapy.

Experimental Protocol: Viral Polymerase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against a specific viral polymerase (e.g., HCV NS5B).

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

  • Components: In a 96-well plate, combine:

    • Recombinant viral polymerase enzyme.

    • A synthetic RNA or DNA template.

    • A mixture of natural NTPs (ATP, GTP, CTP) and a labeled UTP (e.g., Biotin-UTP).

    • Serial dilutions of the inhibitor (triphosphate form of the analog).

  • Initiation: Initiate the reaction by adding the enzyme or template. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Detection: Stop the reaction and detect the incorporation of the labeled nucleotide. For a biotin-labeled system, this involves transferring the reaction mixture to a streptavidin-coated plate, washing away unincorporated nucleotides, and adding a europium-labeled antibody or other detection reagent.

  • Measurement: Read the signal (e.g., time-resolved fluorescence) using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.

Part 3: Emerging and Potential Therapeutic Targets

Research continues to uncover new applications for fluorinated nucleoside analogs beyond the traditional realms of cancer and virology.

Parasitic Nucleoside Kinases

Many parasitic protozoa, such as Leishmania and Trypanosoma, are incapable of de novo purine synthesis and rely on salvaging purines from their host. This dependency creates a therapeutic window. These parasites possess unique nucleoside kinases that can phosphorylate fluorinated nucleoside analogs that are not recognized by human enzymes. The resulting toxic nucleotide can then be incorporated into the parasite's DNA, leading to selective cell death. This approach is under active investigation for developing new antiparasitic drugs.

Sam-I Riboswitch in Bacteria

Recent studies have identified fluorinated purine analogs that can target bacterial riboswitches. Riboswitches are non-coding RNA structures in the 5' untranslated region of bacterial mRNAs that regulate gene expression upon binding to a specific metabolite. The Sam-I riboswitch, for example, controls the expression of genes involved in methionine metabolism. Fluorinated analogs that mimic the natural ligand (S-adenosylmethionine) can bind to the riboswitch and aberrantly repress these essential genes, exhibiting antibacterial activity. This represents a novel mechanism of action, moving the target from an enzyme to a functional RNA element.

Part 4: Challenges and Future Directions

Despite their success, the utility of fluorinated nucleoside analogs is often limited by two major factors: drug resistance and host toxicity.

  • Mechanisms of Resistance: Resistance can arise through various mechanisms, including:

    • Downregulation of activating kinases (e.g., deoxycytidine kinase for Gemcitabine).

    • Upregulation of catabolizing enzymes (e.g., cytidine deaminase).

    • Mutations in the target enzyme that reduce drug binding.

  • Future Strategies: To overcome these challenges, current research is focused on:

    • Novel Prodrug Designs: Developing analogs with improved tumor-targeting or cell-penetrating capabilities (e.g., ProTide technology used for Sofosbuvir).

    • Combination Therapies: Combining fluorinated nucleosides with other agents that can overcome resistance mechanisms or synergistically enhance cytotoxicity.

    • Targeting Novel Pathways: Expanding the application of these versatile molecules to new targets, such as the parasitic and bacterial pathways discussed above.

The strategic application of fluorine chemistry continues to be a powerful tool in drug discovery. As our understanding of cellular and pathogen biology deepens, so too will the potential for developing next-generation fluorinated nucleoside analogs with improved efficacy and selectivity.

Methodological & Application

Application Notes and Protocols for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in Cancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Nucleoside Analogs in Oncology

The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of modern medicinal chemistry, yielding a significant class of clinically approved anticancer and antiviral agents.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological activity of the parent molecule.[3] These modifications can enhance metabolic stability, modulate receptor binding, and alter cellular uptake, often leading to compounds with potent therapeutic efficacy.[2][4]

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose belongs to this promising class of fluorinated nucleoside analogs. As a purine nucleoside analog, its structural similarity to endogenous nucleosides allows it to potentially enter cellular metabolic pathways, where it can exert cytotoxic effects on rapidly proliferating cancer cells.[1] The primary anticancer mechanisms for this class of compounds rely on the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][5]

This document serves as a comprehensive guide for researchers investigating the anticancer potential of this compound. While specific experimental data for this particular compound is not extensively available in public literature, the protocols and principles outlined herein are based on well-established methodologies for evaluating fluorinated nucleoside analogs in cancer research. This guide is intended to provide a robust framework for the preclinical assessment of this and related compounds.

Predicted Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Fluorinated nucleoside analogs typically function as antimetabolites.[5] Upon cellular uptake, they are often phosphorylated to their active triphosphate forms by cellular kinases. These triphosphates can then interfere with nucleic acid synthesis through several mechanisms:

  • Inhibition of DNA Polymerases: The triphosphate analog can act as a competitive inhibitor of natural deoxynucleotide triphosphates (dNTPs) for the active site of DNA polymerases.[5]

  • Chain Termination: Incorporation of the analog into a growing DNA strand can lead to chain termination, as the modified sugar moiety may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide.[5]

  • Inhibition of Ribonucleotide Reductase (RNR): Some nucleoside diphosphate analogs can inhibit RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of dNTPs available for DNA synthesis.[5]

The disruption of DNA replication and repair processes ultimately triggers cell cycle arrest and activates the intrinsic apoptotic pathway.

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis cluster_2 Cellular Consequences Compound 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Cellular Kinases DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Competitive Inhibition RNR Ribonucleotide Reductase Active_Metabolite->RNR Inhibition DNA_Damage DNA Damage & Replication Stress DNA_Polymerase->DNA_Damage RNR->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Predicted mechanism of action for this compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a foundational framework for assessing the anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the concentration of the compound required to inhibit the growth of a panel of human cancer cell lines. The IC50 (half-maximal inhibitory concentration) value is a key metric of a compound's potency.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay is a colorimetric or fluorometric method, respectively, that measures the metabolic activity of cells.[6] Viable cells with active metabolism reduce the reagent to a colored formazan product (MTT) or a fluorescent product (Alamar Blue), which can be quantified.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], HL-60 [leukemia])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT or Alamar Blue reagent

  • Solubilization buffer (for MTT)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT/Alamar Blue Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • For Alamar Blue: Add 10 µL of Alamar Blue reagent to each well and incubate for 2-4 hours.[6]

    • Read the absorbance at 570 nm for MTT or fluorescence at an excitation of 560 nm and emission of 590 nm for Alamar Blue.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 value for each cell line.

Protocol 2: Apoptosis Induction Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cancer cells following treatment with the test compound.

Principle: Apoptosis is characterized by the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of dead cells. Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Create dot plots of PI versus Annexin V-FITC fluorescence to distinguish between the different cell populations.

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

G Start Cancer Cell Culture Treatment Treat with 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay_Choice Select Assay Incubation->Assay_Choice Cytotoxicity Cytotoxicity Assay (e.g., MTT/Alamar Blue) Assay_Choice->Cytotoxicity To determine potency Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay_Choice->Apoptosis To determine mechanism Data_Analysis_Cyto Measure Viability Calculate IC50 Cytotoxicity->Data_Analysis_Cyto Data_Analysis_Apop Flow Cytometry Analysis Quantify Apoptotic Cells Apoptosis->Data_Analysis_Apop Results_Cyto Compound Potency Data_Analysis_Cyto->Results_Cyto Results_Apop Mechanism of Cell Death Data_Analysis_Apop->Results_Apop

References

"protocol for incorporating 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose into oligonucleotides"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Protocol for the Incorporation of 3'-Deoxy-3'-Fluoro-D-Ribofuranose into Synthetic Oligonucleotides

Abstract

The site-specific incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among these, 3'-fluoro-modified nucleosides are of significant interest due to their ability to confer enhanced nuclease resistance and modulate duplex stability, making them valuable components for antisense oligonucleotides, siRNAs, and aptamers. This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful incorporation of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose into oligonucleotides. We present a complete workflow, beginning with the critical synthesis of the corresponding 5'-DMT-3'-phosphoramidite building block, followed by a refined solid-phase synthesis protocol, and concluding with comprehensive deprotection, purification, and quality control methodologies. The causality behind key experimental choices is explained to empower users to troubleshoot and adapt the protocol for their specific needs.

Introduction: The Significance of 3'-Fluoro Modifications

Oligonucleotides containing fluorine substitutions on the sugar moiety have emerged as a powerful second generation of chemical modifications.[] Specifically, the 3'-fluoro substitution offers a unique combination of properties. The high electronegativity of fluorine alters the sugar pucker, often favoring an RNA-like A-form helix, which can increase binding affinity to complementary RNA targets. Furthermore, the 3'-fluoro group provides steric hindrance against nuclease degradation, significantly extending the in-vivo half-life of the oligonucleotide. This guide addresses the practical challenge of converting the stable, protected precursor, this compound, into a form suitable for automated synthesis and provides robust protocols for its incorporation.

Part I: Synthesis of 3'-Fluoro-D-Ribofuranose Phosphoramidite

The provided starting material is a protected nucleoside and must first be converted into a phosphoramidite synthon compatible with automated DNA/RNA synthesizers. This multi-step process involves selective deacetylation, protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and subsequent phosphitylation of the 3'-hydroxyl group.

Workflow for Phosphoramidite Synthesis

The conversion follows a logical chemical pathway designed to yield the final, reactive phosphoramidite while protecting other functional groups.

cluster_0 Phosphoramidite Synthesis Workflow Start Starting Material: 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Step1 Step 1: Selective Deacetylation (Ammonolysis) Start->Step1 Intermediate1 Intermediate 1: 5-O-benzoyl-3-deoxy- 3-fluoro-D-ribofuranose Step1->Intermediate1 Step2 Step 2: 5'-Hydroxyl Protection (DMTr-Cl, Pyridine) Intermediate1->Step2 Intermediate2 Intermediate 2: 5'-O-DMT-3'-deoxy- 3-fluoro-D-ribofuranose Step2->Intermediate2 Step3 Step 3: 3'-Phosphitylation (2-Cyanoethyl N,N,N',N'- tetraisopropylphosphordiamidite) Intermediate2->Step3 FinalProduct Final Product: 5'-O-DMT-3'-deoxy-3-fluoro-D-ribofuranose 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite Step3->FinalProduct

Caption: Chemical workflow for converting the protected nucleoside to a reactive phosphoramidite.

Protocol 2.1: Phosphoramidite Synthesis

Materials:

  • This compound

  • Ammonia in Methanol (saturate at 0°C)

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • 1H-Tetrazole (0.45 M in Acetonitrile) or 4,5-Dicyanoimidazole (DCI)

  • Silica Gel for column chromatography

Procedure:

  • Deacetylation:

    • Dissolve the starting material in ammonia-saturated methanol.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure to obtain the crude 5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose.

  • 5'-O-DMT Protection:

    • Co-evaporate the crude product from step 1 with anhydrous pyridine.

    • Dissolve the residue in anhydrous pyridine and cool to 0°C.

    • Add DMTr-Cl portion-wise and allow the reaction to warm to room temperature.

    • Stir until TLC analysis indicates completion. Quench the reaction with methanol.

    • Extract the product using DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the 5'-O-DMT protected intermediate by silica gel chromatography.

  • 3'-Phosphitylation:

    • Dry the purified 5'-O-DMT intermediate by co-evaporation with anhydrous acetonitrile.

    • Dissolve the dried compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Add DIPEA, followed by 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.

    • Add the activator (e.g., 1H-Tetrazole or DCI) and stir at room temperature. The use of DCI can be beneficial for the synthesis of the phosphoramidite itself.[2]

    • Monitor the reaction by ³¹P-NMR or TLC.

    • Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM.

    • Purify the final phosphoramidite product via precipitation into cold hexane or by silica gel chromatography under an inert atmosphere.

    • Dry the final product under high vacuum and store at -20°C under argon.

Part II: Solid-Phase Oligonucleotide Synthesis

The incorporation of the newly synthesized 3'-fluoro phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle.[3][4] However, modified phosphoramidites often require optimization of the coupling step to achieve high efficiency.

The Phosphoramidite Synthesis Cycle

The automated synthesis process is a cycle of four main chemical reactions that is repeated for each nucleotide addition.

cluster_1 Solid-Phase Synthesis Cycle Detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA) Removes 5'-DMT group Coupling Step 2: Coupling (3'-Fluoro Phosphoramidite + Activator) Forms new phosphite triester bond Detritylation->Coupling Exposes 5'-OH Capping Step 3: Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Coupling->Capping ~99% efficiency Oxidation Step 4: Oxidation (Iodine/Water) Converts P(III) to stable P(V) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Ready for next cycle

Caption: The four-step cycle for solid-phase oligonucleotide synthesis.

Protocol 3.1: Automated Synthesis with 3'-Fluoro Phosphoramidite

Rationale for Protocol Optimization: The 3'-fluoro modification can introduce steric hindrance or alter the electronic properties of the phosphoramidite, potentially reducing its reactivity compared to standard DNA or RNA monomers. To counteract this, adjustments to the activator and coupling time are often necessary to achieve high stepwise coupling efficiency (>98%), which is critical for the synthesis of long, high-purity oligonucleotides.[5][6]

  • Activator Choice: While 1H-Tetrazole is a standard activator, more potent activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended for sterically demanding phosphoramidites.[2][] DCI, being less acidic than tetrazole, can increase the rate of coupling without causing significant premature detritylation.[2]

  • Coupling Time: Extending the coupling time allows the reaction between the less reactive phosphoramidite and the support-bound oligonucleotide to proceed to completion.

Optimized Synthesis Parameters:

ParameterStandard DNA MonomerRecommended for 3'-Fluoro MonomerRationale
Phosphoramidite Conc. 0.1 M0.1 - 0.15 MEnsures reaction is not limited by reagent concentration.
Activator 0.45 M 1H-Tetrazole0.25 - 0.5 M DCI or 0.25 M ETTMore potent activators enhance reaction rates for less reactive monomers.[2][5]
Coupling Time 30 - 60 seconds180 - 300 secondsProvides sufficient time for the sterically hindered coupling reaction to complete.[5]

Procedure:

  • Preparation:

    • Dissolve the synthesized 3'-fluoro-D-ribofuranose phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.15 M).

    • Install the vial on an automated DNA/RNA synthesizer.

    • Program the synthesizer with the desired oligonucleotide sequence.

  • Synthesis Cycle Modification:

    • For all standard monomer additions, use the synthesizer's default protocols.

    • For the coupling step involving the 3'-fluoro phosphoramidite, modify the synthesis protocol to use the recommended activator (DCI or ETT) and extend the coupling time as indicated in the table above.

  • Execution:

    • Initiate the synthesis run. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each monomer addition.

    • It is highly recommended to keep the 5'-DMT group on the final oligonucleotide ("Trityl-On") to facilitate subsequent purification.[8]

Part III: Deprotection, Purification, and Quality Control

After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The final product is then purified and its identity and purity are confirmed.

Post-Synthesis Workflow

This multi-stage process ensures the final product is pure and correctly synthesized.

cluster_2 Post-Synthesis Workflow Cleavage Step 1: Cleavage & Deprotection (e.g., Aqueous Ammonia/Methylamine) Releases oligo from support Removes base & phosphate groups Purification Step 2: Purification (e.g., Trityl-On RP-HPLC) Separates full-length product from failure sequences Cleavage->Purification Detritylation_post Step 3: Post-Purification Detritylation (Aqueous Acid) Removes final 5'-DMT group Purification->Detritylation_post QC Step 4: Quality Control (Mass Spectrometry & HPLC/CE) Confirms identity and purity Detritylation_post->QC FinalOligo Purified 3'-Fluoro Oligonucleotide QC->FinalOligo

Caption: Standard workflow for processing oligonucleotides after solid-phase synthesis.

Protocol 4.1: Deprotection and Cleavage

The deprotection of oligonucleotides containing 2'-fluoro modifications is generally comparable to that of standard DNA.[9] However, specific conditions can be optimized. For oligonucleotides containing only 2'-deoxy and 3'-fluoro-2'-deoxyribonucleosides, standard deprotection is usually sufficient. If base-labile modifications are present, milder conditions must be used.

Protecting Groups and Deprotection Reagents:

Protecting GroupLocationStandard ReagentConditions
Cyanoethyl Phosphate BackboneAqueous Ammonia or AMARoom Temp to 55°C
Acyl (Bz, Ac, iBu) Exocyclic amines of A, C, GAqueous Ammonia or AMA55°C, 8-17 hours
Succinyl Linker 3'-terminus to SupportAqueous Ammonia or AMACleaves oligo from support
Dimethoxytrityl (DMT) 5'-terminus80% Acetic Acid in WaterRoom Temp, 15-30 min (post-purification)

AMA is a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated aqueous ammonium hydroxide (or AMA for faster deprotection).[9]

  • Seal the vial tightly and heat at 55°C for 8-17 hours. Note: A patent suggests that for oligonucleotides containing 2'-fluoro nucleotides, deprotection with aqueous methylamine at ~35°C for 30 minutes can be beneficial to avoid degradation.[10]

  • Cool the vial to room temperature and centrifuge to pellet the support material.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the crude oligonucleotide solution in a vacuum concentrator.

Protocol 4.2: Purification

Trityl-on reversed-phase HPLC is a highly effective method for purifying the desired full-length product from shorter, "failure" sequences, which lack the hydrophobic 5'-DMT group.[8]

Procedure:

  • Resuspend the dried crude oligonucleotide in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).

  • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

  • Elute using a gradient of acetonitrile in the aqueous buffer. The DMT-on, full-length product will be the most retained peak.

  • Collect the peak corresponding to the DMT-on oligonucleotide.

  • Remove the 5'-DMT group by adding 80% aqueous acetic acid and incubating for 15-30 minutes.

  • Neutralize the solution and desalt the final oligonucleotide using a suitable method (e.g., gel filtration or ethanol precipitation).

Protocol 4.3: Quality Control

Final validation is essential to confirm the success of the synthesis and purification.

  • Identity Confirmation (Mass Spectrometry):

    • Analyze a small aliquot of the purified oligonucleotide using either MALDI-TOF or ESI-MS.[11][12]

    • Compare the observed molecular weight with the calculated theoretical mass of the desired 3'-fluoro-modified sequence. The mass should match within the instrument's error tolerance.[13]

  • Purity Assessment (HPLC or Capillary Electrophoresis):

    • Analyze the final product by anion-exchange or reversed-phase HPLC, or by capillary electrophoresis (CE).

    • The resulting chromatogram or electropherogram should show a single major peak, indicating high purity of the final product.

References

"experimental procedures for enzymatic assays with 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the enzymatic characterization of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a key intermediate in the synthesis of fluorinated nucleoside analogues.

Introduction: The Role of Fluorinated Ribose Analogs in Modern Therapeutics

This compound is a synthetic ribofuranose analog, a class of molecules critical to the development of antiviral and anticancer therapeutics.[1][2][3] The strategic placement of a fluorine atom at the 3'-position can profoundly alter the sugar's conformation and its interaction with key cellular enzymes, often leading to chain termination during nucleic acid synthesis or potent enzyme inhibition.[4] The acetyl and benzoyl moieties are protecting groups, essential for chemical synthesis, which must typically be removed to unmask the biologically active nucleoside analog.[5][6]

Understanding how this compound and its deprotected form interact with cellular enzymes is paramount for drug development. Enzymatic assays provide the foundational data for determining metabolic stability, activation pathways, and potential off-target effects. This guide presents detailed protocols for a logical two-stage enzymatic analysis: first, the characterization of enzymatic deprotection (deacylation), and second, the assessment of the subsequent phosphorylation by nucleoside kinases, a critical activation step for many nucleoside prodrugs.[7]

Experimental Design: A Two-Stage Enzymatic Workflow

The presence of ester-linked protecting groups necessitates a sequential approach to characterization. The first stage evaluates the removal of these groups by esterases, while the second stage investigates the phosphorylation of the resulting core nucleoside analog.

G cluster_0 Overall Experimental Workflow A Start: 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose B Stage 1: Enzymatic Deprotection Assay (Esterase / Lipase) A->B Substrate C Intermediate Product: 3-deoxy-3-fluoro-D-ribofuranose B->C Product (Substrate for Stage 2) F Data Analysis: Enzyme Kinetics (Km, Vmax) Inhibitor Screening (IC50) B->F D Stage 2: Kinase Phosphorylation Assay (Nucleoside Kinase) C->D Substrate E Final Product: 3-deoxy-3-fluoro-D-ribofuranose-5'-phosphate D->E Product D->F

Caption: A logical workflow for the enzymatic characterization of the title compound.

Part 1: Enzymatic Deprotection Assay (Esterase Activity)

Scientific Rationale: The first metabolic step for this protected nucleoside analog in vivo is likely the removal of the acetyl and benzoyl groups by cellular esterases or lipases. Quantifying the rate and efficiency of this hydrolysis is crucial for understanding the bioavailability and activation kinetics of the parent compound. This protocol utilizes a continuous spectrophotometric pH-based assay to measure the release of acidic byproducts (acetic and benzoic acid).

Principle of the pH-Based Assay

The enzymatic hydrolysis of the ester bonds releases protons into the reaction medium, causing a decrease in pH. In a lightly buffered solution containing a pH indicator dye (such as Phenol Red), this pH change can be monitored as a change in absorbance over time. The rate of absorbance change is directly proportional to the rate of enzymatic activity.

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationSupplier Example
Test Compound50 mM in DMSO0.1 - 2 mMN/A
Porcine Liver Esterase (PLE)500 units/mL0.5 - 5 units/mLSigma-Aldrich
Assay Buffer (Low Buffering Capacity)10X (50 mM Tris-HCl)1X (5 mM Tris-HCl)N/A
Phenol Red Indicator1 mM100 µMSigma-Aldrich
96-well Microplate (clear, flat-bottom)N/AN/ACorning
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1X Assay Buffer (5 mM Tris-HCl, pH 7.8) containing 100 µM Phenol Red. The slightly alkaline starting pH ensures a robust signal as the solution acidifies.

    • Prepare a dilution series of the test compound (from 10 mM down to 0.1 mM) in 1X Assay Buffer from the 50 mM DMSO stock.

    • Prepare the enzyme solution by diluting the Porcine Liver Esterase stock in ice-cold 1X Assay Buffer to the desired final concentration. Keep on ice.

  • Assay Setup:

    • Add 180 µL of the appropriate substrate dilution to each well of a 96-well microplate.

    • Include substrate-free wells (180 µL of Assay Buffer) as a negative control (enzyme background).

    • Include enzyme-free wells (180 µL of the highest substrate concentration) to control for non-enzymatic hydrolysis.

  • Reaction Initiation and Measurement:

    • Pre-warm the microplate to 37°C for 5 minutes in a temperature-controlled plate reader.

    • Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 560 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (dA/min).

    • Convert the rate of absorbance change to the rate of proton release using a standard curve generated with known concentrations of acetic acid.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Part 2: Nucleoside Kinase Phosphorylation Assay

Scientific Rationale: Once the protecting groups are removed, the resulting 3-deoxy-3-fluoro-D-ribofuranose becomes a potential substrate for nucleoside kinases. Phosphorylation is the rate-limiting step in the activation of most nucleoside analog drugs.[7] This protocol describes a highly sensitive, universal luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.

Principle of the ADP-Glo™ Kinase Assay

This commercial assay is a two-step process that is robust and suitable for high-throughput screening.

  • Kinase Reaction: The nucleoside kinase transfers a phosphate group from ATP to the fluorinated sugar, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.

  • ATP Detection: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated back to ATP, which is then used by a luciferase to produce a light signal. This luminescent signal is directly proportional to the initial kinase activity.

G cluster_1 Principle of the ADP-Glo™ Kinase Assay cluster_kinase Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection A Fluorinated Sugar + ATP B Phosphorylated Sugar + ADP A->B Nucleoside Kinase C ADP (from Step 1) D ATP C->D ADP-Glo™ Reagent F Light Signal D->F Luciferase E Luciferin + O2 E->F

Caption: The two-stage reaction principle of the ADP-Glo™ kinase assay.

Materials and Reagents
ReagentStock ConcentrationFinal ConcentrationSupplier Example
Deprotected Substrate*10 mM in water/DMSO1 - 500 µM(Product of Stage 1)
Human deoxycytidine kinase (dCK), recombinant0.5 mg/mL10 - 50 ng/reactionSigma-Aldrich
ATP10 mM10 - 50 µMSigma-Aldrich
Kinase Reaction Buffer (5X)5X1X(Varies by enzyme)
ADP-Glo™ Kinase Assay KitN/AN/APromega
96-well or 384-well Microplate (white, solid bottom)N/AN/ACorning

*Note: The deprotected substrate must first be produced, either through large-scale enzymatic reaction and purification or via chemical synthesis.

Step-by-Step Protocol
  • Kinase Reaction Setup (25 µL total volume):

    • Prepare a master mix containing 1X Kinase Reaction Buffer, ATP (e.g., 10 µM), and the recombinant kinase.

    • In a white microplate, add 12.5 µL of the deprotected substrate at 2X the desired final concentrations.

    • Include controls: "No substrate" wells (add 12.5 µL of buffer) and "No enzyme" wells.

  • Initiate Kinase Reaction:

    • Add 12.5 µL of the enzyme/ATP master mix to each well to start the reaction.

    • Mix gently by shaking for 30 seconds.

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization.

  • ATP Depletion and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Measurement and Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the "No enzyme" background signal from all other readings.

    • The net Relative Light Units (RLU) are proportional to the amount of ADP generated and thus to the kinase activity.

    • For inhibitor screening, calculate the percent inhibition relative to a "No inhibitor" control. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Trustworthiness and Validation

To ensure the validity of these protocols, several control experiments are essential:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear response over the desired reaction time.

  • Time Course: Confirm that the reaction rate is linear for the chosen incubation period.

  • Substrate Saturation: For kinetic analysis, ensure the substrate concentrations used bracket the Kₘ value.

  • DMSO Tolerance: Verify that the final concentration of DMSO (from the compound stock) does not inhibit enzyme activity.

By incorporating these validation steps, researchers can be confident in the accuracy and reproducibility of the data generated, providing a solid foundation for critical decisions in the drug development pipeline.

References

The Strategic Application of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in the Synthesis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Nucleosides in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the development of therapeutics with enhanced pharmacological profiles.[1][2] Nucleoside analogues, which mimic the natural building blocks of DNA and RNA, have been particularly fruitful scaffolds for the application of this strategy.[3][4] The introduction of a fluorine atom, particularly at the 3'-position of the ribose moiety, can dramatically alter the biological activity of a nucleoside. This modification can increase the metabolic stability of the glycosidic bond, modulate the sugar pucker conformation, and enhance lipophilicity, all of which are critical determinants of a drug's efficacy and pharmacokinetic properties.[5] Consequently, 3'-deoxy-3'-fluoronucleosides have emerged as a promising class of antiviral and anticancer agents.[6]

This technical guide provides a comprehensive overview of the application of a key precursor, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose , in the synthesis of novel nucleoside analogues. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and subsequent use in glycosylation reactions, and discuss the critical aspects of characterization that ensure the integrity of the final compounds.

The Precursor: this compound

The choice of this compound as a precursor for nucleoside synthesis is a deliberate one, rooted in the principles of synthetic efficiency and stereochemical control. The protecting groups at the C1, C2, and C5 positions are strategically chosen to facilitate the crucial N-glycosylation reaction and subsequent deprotection steps.

  • 1-O-Acetyl Group: This group serves as a good leaving group in Lewis acid-catalyzed glycosylation reactions, such as the widely used Vorbrüggen glycosylation.[7][8] Its activation by a Lewis acid promotes the formation of a key oxocarbenium ion intermediate, which is then attacked by the nucleobase.

  • 2-O-Acetyl Group: The presence of an acetyl group at the C2' position is critical for achieving stereocontrol during glycosylation. It directs the incoming nucleobase to the β-face of the ribose ring through neighboring group participation, leading to the formation of the desired β-anomer, which is the biologically active form for most nucleosides.

  • 5-O-Benzoyl Group: The benzoyl group at the C5' position is a robust protecting group that is stable to the conditions of the glycosylation reaction. It can be readily removed under basic conditions during the final deprotection step.

  • 3-Deoxy-3-fluoro Modification: This is the key pharmacophore that imparts the desired biological properties to the final nucleoside analogue.

Synthesis of the Fluorinated Ribofuranose Precursor

Conceptual Workflow for Precursor Synthesis:

G D_xylose D-Xylose intermediate1 Protected Xylofuranose D_xylose->intermediate1 Protection intermediate2 Introduction of 3'-OH intermediate1->intermediate2 Epimerization/ Inversion intermediate3 Fluorination at 3' intermediate2->intermediate3 Deoxyfluorination (e.g., DAST) intermediate4 Benzoylation at 5' intermediate3->intermediate4 Selective Benzoylation final_precursor 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose intermediate4->final_precursor Acetylation

Figure 1: Conceptual workflow for the synthesis of the target precursor from D-xylose.

Protocol 1: Synthesis of this compound (Adapted)

This protocol is an adaptation of established methods for synthesizing similar 3'-deoxy-3'-fluororibofuranose derivatives. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Preparation of a Suitably Protected Ribofuranose Intermediate

The synthesis typically begins with a commercially available and appropriately protected ribose or a related pentose sugar. For instance, starting from D-xylose, a series of protection and stereochemical inversion steps can lead to a key intermediate with the correct stereochemistry for fluorination.

Step 2: Deoxyfluorination

  • Dissolve the protected ribofuranose intermediate (with a free 3'-hydroxyl group) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) in the same anhydrous solvent.

  • Allow the reaction to warm slowly to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Selective Benzoylation and Acetylation

Following successful fluorination and any necessary deprotection/reprotection steps to isolate the 5'-hydroxyl group, proceed with benzoylation.

  • Dissolve the 3'-deoxy-3'-fluororibofuranose intermediate in a suitable solvent such as pyridine.

  • Cool the solution to 0 °C and add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Subsequent acetylation of the 1- and 2-hydroxyl groups can be achieved using acetic anhydride in the presence of a base like pyridine.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Application in Novel Nucleoside Synthesis: The Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a robust and widely employed method for the synthesis of nucleosides.[7][9] It involves the coupling of a silylated nucleobase with a protected sugar, typically an acylated ribose, in the presence of a Lewis acid catalyst.

Reaction Scheme:

G cluster_0 Silylated Nucleobase cluster_1 Fluorinated Sugar Precursor silylated_base Nucleobase-(TMS)n product Protected 3'-Fluoro- Nucleoside silylated_base->product sugar_precursor 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose sugar_precursor->product catalyst Lewis Acid (e.g., TMSOTf) catalyst->product

Figure 2: General scheme of the Vorbrüggen glycosylation reaction.

Protocol 2: General Procedure for Vorbrüggen Glycosylation

Step 1: Silylation of the Nucleobase

  • Suspend the desired nucleobase (purine or pyrimidine) in a suitable anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate.

  • Heat the mixture to reflux under an inert atmosphere until the solution becomes clear, indicating complete silylation.

  • Cool the solution to room temperature.

Step 2: Glycosylation Reaction

  • In a separate flask, dissolve this compound in an anhydrous solvent.

  • Add the solution of the silylated nucleobase to the sugar solution.

  • Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the protected nucleoside by silica gel column chromatography.

Step 3: Deprotection

  • Dissolve the purified, protected nucleoside in a suitable solvent (e.g., methanol).

  • Add a solution of sodium methoxide in methanol or aqueous ammonia.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

  • Filter the resin and concentrate the filtrate.

  • Purify the final 3'-deoxy-3'-fluoronucleoside by recrystallization or chromatography.

Table 1: Representative Reaction Conditions for Vorbrüggen Glycosylation

ParameterConditionRationale
Nucleobase Purines (e.g., adenine, guanine), Pyrimidines (e.g., uracil, cytosine, thymine)The protocol is adaptable to a wide range of heterocyclic bases.
Silylating Agent BSA, HMDSTo increase the nucleophilicity and solubility of the nucleobase.
Solvent Anhydrous acetonitrile, 1,2-dichloroethaneAprotic solvents are essential to prevent hydrolysis of the intermediates.
Lewis Acid Catalyst TMSOTf, SnCl4To activate the anomeric position of the sugar for nucleophilic attack.
Temperature 0 °C to room temperature or elevated temperaturesReaction conditions can be optimized for different nucleobases.
Deprotection Reagent NaOMe in MeOH, NH3 in MeOHFor the removal of acetyl and benzoyl protecting groups.

Characterization and Quality Control: Ensuring Scientific Integrity

Thorough characterization of the precursor and the final nucleoside analogues is paramount to validate the success of the synthesis and to ensure the purity and structural integrity of the compounds.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, including the anomeric proton, which confirms the β-configuration.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of the fluorine atom through C-F coupling.[10]

    • ¹⁹F NMR: Directly observes the fluorine atom and provides information about its chemical environment.[6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compounds.[1][11][12]

    • Tandem Mass Spectrometry (MS/MS): Can be used to elucidate the structure by analyzing fragmentation patterns.[1]

Table 2: Expected Spectroscopic Data for a Representative 3'-Deoxy-3'-fluoronucleoside

TechniqueExpected Observations
¹H NMR Anomeric proton (H-1') as a doublet in the β-configuration. Characteristic splitting patterns for the sugar protons due to H-H and H-F couplings.
¹³C NMR Carbon signals for the sugar and the base. The C-3' signal will appear as a doublet due to one-bond C-F coupling (¹JCF). C-2' and C-4' signals may show smaller two-bond C-F couplings (²JCF).
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring protons (H-2', H-3', H-4').
HRMS The measured mass should correspond to the calculated exact mass of the protonated or deprotonated molecular ion.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel 3'-deoxy-3'-fluoronucleosides. The protocols and guidelines presented herein provide a robust framework for researchers in drug discovery and medicinal chemistry to access these important compounds. The continued exploration of fluorinated nucleosides holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles. The strategic use of well-designed precursors like the one discussed is fundamental to advancing this exciting field of research.

References

Application Notes & Protocols: Radiolabeling of a Fluorinated Ribofuranose Derivative for PET Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis and Quality Control of [18F]3'-deoxy-3'-fluorothymidine ([18F]FLT)

Introduction: The Significance of [18F]FLT in Proliferation Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo. [18F]3'-deoxy-3'-fluorothymidine ([18F]FLT) has emerged as a key PET radiotracer for imaging cellular proliferation.[1][2] Unlike the most widely used PET tracer, [18F]FDG, which measures glucose metabolism, [18F]FLT is a thymidine analog that is specifically taken up by proliferating cells and phosphorylated by thymidine kinase 1 (TK-1), an enzyme whose activity is elevated during the S-phase of the cell cycle.[3][4][5] This phosphorylation traps the tracer intracellularly, providing a direct measure of DNA synthesis and, consequently, cell proliferation.[4][5]

The ability to visualize and quantify cellular proliferation has significant implications in oncology for tumor diagnosis, staging, and monitoring the response to anticancer treatments.[1][3] Studies have shown a positive correlation between [18F]FLT uptake and the proliferation marker Ki-67.[2][4] This guide provides a comprehensive overview of the radiolabeling of a precursor to produce [18F]FLT, intended for researchers, scientists, and drug development professionals engaged in PET tracer development and application. While the initially proposed compound, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, is already fluorinated, this guide will focus on the established and analogous process of introducing fluorine-18 into a protected thymidine precursor to yield the final PET tracer, [18F]FLT.

Principle of the Radiosynthesis

The synthesis of [18F]FLT is typically achieved through a one-pot, two-step nucleophilic substitution reaction on a suitable protected precursor.[6][7] The process involves the introduction of the positron-emitting radionuclide, fluorine-18 (18F), followed by the removal of protecting groups to yield the final radiopharmaceutical. Fluorine-18 is a cyclotron-produced radionuclide with favorable characteristics for PET imaging, including a short half-life of 109.8 minutes and low positron energy.[8]

The general workflow for the production of [18F]FLT can be summarized as follows:

  • Production and Processing of [18F]Fluoride: [18F]Fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction in [18O]enriched water.[9] The resulting aqueous [18F]fluoride is then trapped on an anion exchange cartridge, eluted, and dried to produce a reactive, anhydrous [18F]fluoride-cryptand complex.[9]

  • Nucleophilic Radiofluorination: The anhydrous [18F]fluoride is reacted with a protected precursor molecule. A commonly used precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine.[6] The [18F]fluoride displaces a leaving group (e.g., nosylate) on the 3' position of the sugar ring.

  • Deprotection (Hydrolysis): Following the radiofluorination step, the protecting groups (e.g., Boc and DMT) are removed, typically by acidic hydrolysis.[6][7]

  • Purification: The crude reaction mixture is purified to remove unreacted [18F]fluoride, the precursor, and other chemical impurities. This is often achieved using solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC).[6][7]

  • Formulation: The purified [18F]FLT is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol, for intravenous injection.[6][7]

  • Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity, and safety for clinical or preclinical use.[10][11]

Radiosynthesis_Workflow cluster_0 [18F]Fluoride Production & Processing cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron Production ([18O]H2O(p,n)[18F]F-) Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K2CO3/K222 Trapping->Elution Drying Azeotropic Drying Elution->Drying Fluorination Nucleophilic Radiofluorination Drying->Fluorination Hydrolysis Acidic Hydrolysis (Deprotection) Fluorination->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification Formulation Formulation in Saline Purification->Formulation QC QC Testing Formulation->QC Final_Product [18F]FLT for Injection QC->Final_Product Precursor Protected Precursor Precursor->Fluorination

Detailed Application Notes

Choice of Precursor and Leaving Group

The selection of an appropriate precursor is critical for a successful radiosynthesis. The precursor must be stable under the reaction conditions while possessing a good leaving group at the 3'-position for efficient nucleophilic substitution by [18F]fluoride. Various precursors have been investigated for [18F]FLT synthesis, with derivatives of thymidine being the most common.[12] The protecting groups on the 3-N and 5'-O positions are essential to prevent side reactions and are typically removed in the final step of the synthesis.

Reaction Conditions for Radiofluorination

The nucleophilic substitution reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), at an elevated temperature.[13] The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) in combination with a weak base like potassium carbonate, is crucial for activating the [18F]fluoride.[9] Optimization of reaction time and temperature is necessary to maximize the radiochemical yield while minimizing the formation of impurities.

Purification Strategy

Purification of the final [18F]FLT product is a critical step to ensure its suitability for in vivo studies. While semi-preparative HPLC offers high purity, it can be time-consuming and may lead to a higher ethanol content in the final formulation.[13] Solid-phase extraction (SPE) methods, using a combination of cartridges, have been developed to provide a more rapid and simplified purification process.[6][7] An optimized SPE procedure can effectively remove unreacted [18F]fluoride, the precursor, and its by-products.

Experimental Protocols

Protocol 1: Automated Synthesis of [18F]FLT

This protocol describes a general procedure for the automated synthesis of [18F]FLT using a commercial synthesis module.

Materials and Reagents:

  • [18F]Fluoride in [18O]water from a cyclotron.

  • Anion exchange cartridge (e.g., QMA).

  • Elution solution: Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Acetonitrile (anhydrous).

  • Precursor: 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine.

  • Hydrolysis solution: Hydrochloric acid.

  • Neutralization solution: Sodium hydroxide.

  • SPE cartridges for purification (e.g., Oasis HLB, Alumina N).

  • Sterile water for injection.

  • Ethanol (absolute).

  • Sterile vent filters.

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride from the cyclotron onto the pre-conditioned anion exchange cartridge.

    • Elute the trapped [18F]fluoride into the reaction vessel using the elution solution.

  • Azeotropic Drying:

    • Dry the [18F]fluoride/K222/K2CO3 mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step to ensure the complex is anhydrous.

  • Radiofluorination:

    • Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride complex in the reaction vessel.

    • Heat the reaction mixture at a specified temperature (e.g., 120-140°C) for a defined time (e.g., 5-10 minutes).

  • Hydrolysis (Deprotection):

    • Cool the reaction vessel and add the hydrochloric acid solution.

    • Heat the mixture (e.g., 110°C) for a specified time (e.g., 5 minutes) to remove the protecting groups.

  • Purification:

    • Cool the reaction mixture and neutralize it with the sodium hydroxide solution.

    • Pass the crude product through the series of pre-conditioned SPE cartridges.

    • Wash the cartridges with sterile water to remove impurities.

    • Elute the purified [18F]FLT from the cartridge using an appropriate solvent (e.g., ethanol/water mixture).

  • Formulation:

    • Collect the eluted [18F]FLT in a sterile vial containing saline.

    • Pass the final product through a sterile filter into a sterile, pyrogen-free final product vial.

Protocol 2: Quality Control of [18F]FLT

The final [18F]FLT product must undergo a series of quality control tests to ensure it meets the required specifications for human or animal use.

Test Method Acceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPrincipal gamma photon at 511 keV
Radionuclidic Purity Half-life determination105 - 115 minutes
Radiochemical Identity Radio-HPLC or Radio-TLCRetention time/Rf value corresponds to the reference standard
Radiochemical Purity Radio-HPLC or Radio-TLC≥ 95% [18F]FLT
Chemical Purity HPLC with UV detectionPrecursor and other chemical impurities within specified limits
Residual Solvents Gas Chromatography (GC)Acetonitrile, Ethanol, etc., within pharmacopeial limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth

Table 1: Quality Control Specifications for [18F]FLT.

Data Presentation and Interpretation

The radiochemical yield (RCY) of the synthesis is a key performance indicator. It is typically calculated as the decay-corrected activity of the final purified product as a percentage of the initial [18F]fluoride activity. Automated synthesis modules can achieve decay-corrected RCYs in the range of 15-50%.[5][6][7] The specific activity, expressed in GBq/µmol, is another important parameter, especially for receptor-binding studies, although for [18F]FLT, it is generally less critical than for receptor tracers.

Conclusion

The radiolabeling of precursors to produce [18F]FLT is a well-established and robust process that provides a valuable tool for non-invasive imaging of cellular proliferation. The use of automated synthesis modules has streamlined the production of this important PET tracer, making it more widely available for both preclinical research and clinical applications in oncology. Adherence to detailed protocols and rigorous quality control are paramount to ensure the production of high-quality [18F]FLT for safe and effective use in tracer studies.

References

Application Notes and Protocols: The Strategic Use of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Nucleoside Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] In the realm of nucleoside analogues, the introduction of a fluorine atom, particularly at the 3'-position of the ribose moiety, imparts significant advantages. This modification can enhance metabolic stability by fortifying the glycosidic bond against enzymatic cleavage, modulate sugar pucker conformation to favor binding to viral or cancer-specific enzymes, and improve cellular uptake and tissue penetration.[3] These attributes have led to the development of potent antiviral and anticancer agents.[4][5]

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose stands out as a pivotal precursor in the synthesis of these 3'-fluorinated nucleoside analogues. Its carefully chosen protecting groups—acetates at the 1- and 2-positions and a benzoyl group at the 5-position—serve a dual purpose. They render the molecule stable for isolation and purification while providing the necessary reactivity and stereochemical control during the crucial glycosylation step, where the fluorinated sugar is coupled with a nucleobase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the development of next-generation therapeutics.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is a multi-step process that requires careful control of protecting groups and stereochemistry. The following protocol outlines a reliable pathway, drawing upon established methodologies for the synthesis of fluorinated carbohydrates.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Starting Material to Key Intermediate cluster_1 Final Product Formation D-Xylose D-Xylose Methyl_Xylofuranoside Methyl_Xylofuranoside D-Xylose->Methyl_Xylofuranoside 1. MeOH, H+ Protected_Xylofuranoside Protected_Xylofuranoside Methyl_Xylofuranoside->Protected_Xylofuranoside 2. Benzoyl Chloride, Pyridine Fluorinated_Ribofuranoside Fluorinated_Ribofuranoside Protected_Xylofuranoside->Fluorinated_Ribofuranoside 3. DAST (Fluorination with inversion) Title_Compound Title_Compound Fluorinated_Ribofuranoside->Title_Compound 4. Acetic Anhydride, Acetic Acid, H2SO4 (Acetolysis)

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Preparation of Methyl 2,5-di-O-benzoyl-α,β-D-xylofuranoside from D-Xylose

  • Rationale: The initial steps involve the protection of the hydroxyl groups of D-xylose, with the exception of the C3 hydroxyl, to set the stage for stereoselective fluorination. The methyl glycoside formation and subsequent benzoylation provide a stable intermediate.

  • Procedure:

    • Dissolve D-xylose in methanol containing a catalytic amount of acid (e.g., HCl or H₂SO₄) and stir at room temperature to form the methyl xylofuranoside.

    • After neutralization, evaporate the solvent.

    • Dissolve the crude methyl xylofuranoside in pyridine and cool to 0 °C.

    • Add benzoyl chloride dropwise and allow the reaction to proceed to protect the C2 and C5 hydroxyl groups.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

Step 2: Fluorination with Diethylaminosulfur Trifluoride (DAST)

  • Rationale: This is the key step where the fluorine atom is introduced at the C3 position. DAST is a widely used nucleophilic fluorinating agent that reacts with the free hydroxyl group at C3, proceeding with an inversion of stereochemistry (Sɴ2 mechanism) to yield the desired 3-fluoro-D-ribofuranose configuration from the xylofuranoside precursor.

  • Procedure:

    • Dissolve the protected methyl xylofuranoside from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of DAST in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl 2,5-di-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranoside by column chromatography.

Step 3: Acetolysis to Yield this compound

  • Rationale: The final step involves the replacement of the anomeric methyl group with an acetyl group and the acetylation of the C2 hydroxyl. This is achieved through acetolysis, which activates the anomeric position for subsequent glycosylation reactions.

  • Procedure:

    • Dissolve the fluorinated ribofuranoside from Step 2 in a mixture of acetic anhydride and glacial acetic acid.

    • Add a catalytic amount of a strong acid, such as sulfuric acid, at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture onto ice water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by crystallization or column chromatography.

Application in the Synthesis of 3'-Deoxy-3'-fluorothymidine (FLT): A Protocol

3'-Deoxy-3'-fluorothymidine (FLT) is a well-known thymidine analogue used in positron emission tomography (PET) imaging to monitor cell proliferation.[6][7] The following protocol details its synthesis using the title compound via a Vorbrüggen glycosylation.[8]

Vorbrüggen Glycosylation Workflow

Glycosylation_Workflow cluster_0 Reactant Preparation cluster_1 Glycosylation and Deprotection Thymine Thymine Silylated_Thymine Silylated_Thymine Thymine->Silylated_Thymine 1. HMDS, (NH4)2SO4 Coupled_Nucleoside Coupled_Nucleoside Title_Compound Title_Compound Title_Compound->Coupled_Nucleoside 2. Silylated Thymine, TMSOTf FLT FLT Coupled_Nucleoside->FLT 3. NaOMe/MeOH (Deprotection)

Caption: Vorbrüggen glycosylation for the synthesis of 3'-Deoxy-3'-fluorothymidine (FLT).

Step-by-Step Glycosylation Protocol

Step 1: Silylation of Thymine

  • Rationale: The nucleobase, thymine, is silylated to enhance its solubility in organic solvents and to increase its nucleophilicity for the subsequent coupling reaction. Hexamethyldisilazane (HMDS) is a common silylating agent.

  • Procedure:

    • Suspend thymine in hexamethyldisilazane (HMDS).

    • Add a catalytic amount of ammonium sulfate or another suitable catalyst.

    • Reflux the mixture under an inert atmosphere until the thymine dissolves completely, indicating the formation of bis(trimethylsilyl)thymine.

    • Remove the excess HMDS under reduced pressure to obtain the silylated thymine as an oil or solid, which can be used directly in the next step.

Step 2: Vorbrüggen Glycosylation

  • Rationale: This is the key bond-forming reaction where the fluorinated sugar is coupled to the silylated nucleobase. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the anomeric position of the sugar, facilitating the nucleophilic attack by the silylated thymine. This reaction typically proceeds with good stereocontrol, yielding the desired β-nucleoside.[9]

  • Procedure:

    • Dissolve this compound and the silylated thymine in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add TMSOTf dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the protected nucleoside by column chromatography.

Step 3: Deprotection to Yield 3'-Deoxy-3'-fluorothymidine (FLT)

  • Rationale: The final step involves the removal of the benzoyl and acetyl protecting groups to yield the free nucleoside, FLT. This is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

  • Procedure:

    • Dissolve the protected nucleoside from Step 2 in anhydrous methanol.

    • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin or by adding a weak acid (e.g., acetic acid).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the final product, 3'-Deoxy-3'-fluorothymidine (FLT), by crystallization or column chromatography.

Applications of 3'-Fluorinated Nucleosides in Medicinal Chemistry

The use of this compound as a precursor allows for the synthesis of a variety of 3'-fluorinated nucleoside analogues with diverse therapeutic applications.

Nucleoside Analogue Class Therapeutic Target Examples of Potential Drugs
Antiviral Agents Viral Polymerases (e.g., HIV Reverse Transcriptase, HCV NS5B Polymerase)3'-Fluoro-3'-deoxyadenosine, 3'-Fluoro-3'-deoxyguanosine
Anticancer Agents DNA Polymerases, Ribonucleotide Reductase3'-Fluoro-3'-deoxycytidine analogues, Gemcitabine (a 2',2'-difluoro analogue)
PET Imaging Agents Thymidine Kinase 1 (TK1)3'-Deoxy-3'-fluorothymidine (FLT)[7][10]

Mechanism of Action: 3'-Deoxy-3'-fluorothymidine (FLT) as a PET Imaging Agent

The clinical utility of FLT as a PET imaging agent is rooted in its specific uptake and metabolism in proliferating cells.

FLT_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Comparison to Thymidine FLT_extracellular FLT (Extracellular) FLT_intracellular FLT (Intracellular) FLT_extracellular->FLT_intracellular Nucleoside Transporter FLT_MP FLT-Monophosphate FLT_intracellular->FLT_MP Thymidine Kinase 1 (TK1) FLT_DP FLT-Diphosphate FLT_MP->FLT_DP Thymidylate Kinase FLT_TP FLT-Triphosphate FLT_DP->FLT_TP NDP Kinase Trapped_Metabolites Metabolic Trapping (Signal for PET) FLT_TP->Trapped_Metabolites DNA_Synthesis Incorporation into DNA FLT_TP->DNA_Synthesis No Incorporation Thymidine Thymidine Thymidine_MP Thymidine_MP Thymidine->Thymidine_MP TK1 Thymidine_MP->DNA_Synthesis ...

Caption: Mechanism of action of 3'-Deoxy-3'-fluorothymidine (FLT) in proliferating cells.

  • Cellular Uptake: FLT is transported into cells via nucleoside transporters, similar to endogenous thymidine.

  • Phosphorylation: In the cytoplasm, FLT is phosphorylated by thymidine kinase 1 (TK1), an enzyme that is significantly upregulated during the S-phase of the cell cycle, to FLT-monophosphate.[7]

  • Metabolic Trapping: The monophosphate is further phosphorylated to the di- and triphosphate forms. Due to the presence of the 3'-fluoro group, FLT-triphosphate is not a substrate for DNA polymerases and is therefore not incorporated into DNA. The phosphorylated metabolites are charged molecules and are trapped within the cell.[7]

  • PET Signal: The accumulation of the radiolabeled ([¹⁸F]) FLT and its metabolites in proliferating cells, which have high TK1 activity, generates a strong signal that can be detected by PET imaging, providing a quantitative measure of cell proliferation.[4][6]

Conclusion

This compound is a versatile and indispensable building block in medicinal chemistry for the synthesis of 3'-fluorinated nucleoside analogues. The protocols and application notes provided herein offer a comprehensive guide for researchers to leverage this key intermediate in the discovery and development of novel antiviral, anticancer, and diagnostic agents. The strategic placement of fluorine continues to be a powerful tool in drug design, and a thorough understanding of the synthesis and application of fluorinated precursors is essential for advancing the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. This crucial intermediate in the synthesis of fluorinated nucleoside analogs, such as those used in antiviral and anticancer therapies, presents a unique set of challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Fluorination Step

You are observing a low yield of the desired 3-fluoro product after reacting the precursor, 1,2-di-O-acetyl-5-O-benzoyl-D-ribofuranose, with a fluorinating agent like DAST (Diethylaminosulfur Trifluoride).

Potential Cause Explanation Recommended Solution
Degradation of Fluorinating Agent DAST and similar reagents are highly sensitive to moisture and can decompose upon exposure to atmospheric water, reducing their reactivity.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly opened bottle of the fluorinating agent or a recently purified batch.
Suboptimal Reaction Temperature The temperature for fluorination reactions with DAST is critical. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the reagent and product.Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific setup.
Steric Hindrance The bulky protecting groups on the ribofuranose ring can sterically hinder the approach of the fluorinating agent to the C3 hydroxyl group.While the acetyl and benzoyl groups are standard, ensure your starting material is pure. In some cases, exploring alternative protecting group strategies might be necessary, though this would represent a significant deviation from the standard route.
Formation of Side Products Competing elimination and rearrangement reactions can significantly reduce the yield of the desired product.See "Problem 2: Formation of Elimination Byproducts" and "Problem 3: Presence of Rearrangement Products" for detailed solutions.
Problem 2: Formation of Elimination Byproducts (Glycals)

You have identified an unsaturated byproduct, likely a glycal, in your reaction mixture.

Causality: The formation of an alkene (glycal) is a common side reaction during the fluorination of carbohydrates. This occurs through an E2 elimination mechanism where a proton on an adjacent carbon is removed by a base (which can be the fluoride ion or other species in the reaction mixture) concurrently with the departure of the activated hydroxyl group.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Glycal Formation start Glycal byproduct detected check_base Is a non-nucleophilic base present? start->check_base add_base Add a non-nucleophilic proton sponge (e.g., Proton-Sponge®) check_base->add_base No check_temp Is the reaction temperature too high? check_base->check_temp Yes add_base->check_temp lower_temp Perform the reaction at a lower temperature (e.g., maintain at -78°C for a longer period) check_temp->lower_temp Yes check_reagent Consider alternative fluorinating agents check_temp->check_reagent No lower_temp->check_reagent use_alt_reagent Use a less basic fluorinating agent (e.g., Deoxo-Fluor®) check_reagent->use_alt_reagent end Optimized conditions to minimize elimination use_alt_reagent->end

Caption: Workflow for minimizing glycal formation.

Problem 3: Presence of Rearrangement Products

You observe unexpected isomers in your product mixture, suggesting molecular rearrangement has occurred.

Causality: Fluorination reactions with DAST can proceed through an SN1-like mechanism, especially with secondary alcohols that can form stabilized carbocation intermediates.[3] This carbocation can then undergo rearrangements, such as hydride or acyl shifts, before being trapped by the fluoride ion, leading to constitutional isomers. Ring contraction is also a possibility in carbohydrate systems.[4]

Solutions:

  • Solvent Choice: Use a less polar, non-coordinating solvent like dichloromethane (DCM) or toluene to disfavor the formation of a carbocation intermediate.

  • Temperature Control: Maintain a low reaction temperature to favor an SN2 mechanism over an SN1 pathway.

  • Alternative Reagents: Consider using fluorinating agents that are known to favor SN2 reactions, such as those with less Lewis acidic character.

Problem 4: Diastereomeric Mixture of Products

The fluorination at C3 is not stereoselective, resulting in a mixture of the desired ribo and the undesired xylo diastereomers.

Causality: The stereochemical outcome of the fluorination depends on the reaction mechanism. An SN2 reaction will result in inversion of configuration, while an SN1 reaction will lead to a mixture of diastereomers. The conformation of the ribofuranose ring and the nature of the neighboring protecting groups can also influence the direction of attack of the fluoride ion.

Strategies for Improving Stereoselectivity:

  • Promote SN2 Pathway: As with minimizing rearrangements, use non-polar solvents and low temperatures to favor an inversion of configuration.

  • Neighboring Group Participation: The acetyl group at C2 can potentially participate in the reaction, influencing the stereochemical outcome. The choice of protecting group at this position can be critical. While deviating from the target molecule, replacing the acetyl with a participating group like a benzoyl group could enhance stereoselectivity in some cases.

Problem 5: Difficult Purification of the Final Product

You are struggling to separate the desired product from starting material and byproducts by column chromatography.

Challenge Explanation Solution
Similar Polarity of Components The starting material, product, and byproducts may have very similar polarities, making separation by standard silica gel chromatography challenging.Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase, such as C18 for reverse-phase chromatography if the polarity is suitable.[5]
Product Instability The acetyl and benzoyl protecting groups can be labile, and the product may degrade on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent. Work quickly and avoid prolonged exposure of the product to the stationary phase.
Co-elution of Anomers If anomeric mixtures are present, their separation can be difficult.High-performance liquid chromatography (HPLC) or recycling HPLC may be necessary for achieving high purity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most common starting material is D-ribose. A typical synthetic sequence involves protection of the hydroxyl groups, followed by the key fluorination step. A plausible route is the preparation of 1,2,5-tri-O-acetyl-D-ribofuranose, selective deacetylation at the 5-position, benzoylation to give 1,2-di-O-acetyl-5-O-benzoyl-D-ribofuranose, and finally fluorination at the 3-position.

Q2: DAST seems to be a common choice for fluorination. Are there any safer or more efficient alternatives?

While DAST is widely used, it is known to be hazardous and can lead to side reactions. Safer and often more effective alternatives include:

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): It is less prone to thermal decomposition and can sometimes give cleaner reactions.

  • Fluolead™: A newer generation of fluorinating agents designed for improved safety and handling.

The choice of reagent can significantly impact the reaction outcome, and a small-scale trial with an alternative reagent is often worthwhile.

Q3: How can I monitor the progress of the fluorination reaction?

Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The product should have a slightly lower polarity (higher Rf value) than the starting alcohol. Staining with a permanganate dip or charring with a p-anisaldehyde solution is effective for visualizing the spots.

Q4: What are the key characterization techniques for the final product?

To confirm the structure and purity of this compound, the following techniques are essential:

  • NMR Spectroscopy:

    • ¹H NMR will show characteristic shifts for the sugar protons and the protecting groups.

    • ¹³C NMR will show the carbon signals, with the C3 signal being split due to coupling with fluorine.

    • ¹⁹F NMR is crucial to confirm the presence of the fluorine atom and can provide information about its stereochemistry based on coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: To confirm the enantiomeric purity.

Q5: What is the general reaction scheme for the fluorination step?

The fluorination of the 3-hydroxyl group of the protected ribofuranose precursor with DAST is depicted below.

G cluster_0 Fluorination of Protected Ribofuranose reactant 1,2-di-O-acetyl-5-O-benzoyl-D-ribofuranose reagent DAST (Et2NSF3) product This compound reagent->product Saran wrap byproduct Byproducts (e.g., glycal, rearranged isomers)

Caption: General scheme for the fluorination reaction.

Experimental Protocol: A Representative Fluorination Procedure

This protocol is a general guideline and may require optimization.

  • Preparation: Under an argon atmosphere, dissolve the starting material, 1,2-di-O-acetyl-5-O-benzoyl-D-ribofuranose (1 equivalent), in anhydrous dichloromethane (DCM) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Purification of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. This molecule is a critical intermediate in the synthesis of various fluorinated nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1][2][3] The high purity of this precursor is paramount for the success of subsequent synthetic steps, such as glycosylation reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing you with not just protocols, but a framework for rational decision-making during the purification process.

Section 1: Pre-Purification Analysis & Strategy

Before commencing any large-scale purification, a preliminary analysis of the crude reaction mixture is essential. This initial assessment saves time, conserves materials, and informs the selection of the most effective purification strategy.

Q1: My synthesis is complete. How should I assess the crude product before attempting a large-scale purification?

A1: A quick preliminary analysis using Thin-Layer Chromatography (TLC) and, if possible, a crude ¹H NMR spectrum is highly recommended.

  • Thin-Layer Chromatography (TLC): TLC is your primary tool for visualizing the complexity of your crude mixture. Since the benzoyl group provides a strong UV chromophore, the product can be easily visualized under a UV lamp (254 nm).

    • Action: Spot your crude material on a silica gel TLC plate and develop it in a few different solvent systems (e.g., 30% Ethyl Acetate in Hexane, 50% Ethyl Acetate in Hexane).

    • Interpretation: This will tell you the approximate number of components, the relative polarity of your target compound, and which impurities are more or less polar. This information is crucial for designing a column chromatography separation.[4][5]

  • Crude ¹H NMR: If available, a quick ¹H NMR of your unpurified material can be incredibly insightful.

    • Action: Dissolve a small sample of your crude product in CDCl₃.

    • Interpretation: Look for the characteristic signals of your product: the two acetyl methyl singlets (around 2.0-2.2 ppm), the benzoyl aromatic protons (7.4-8.1 ppm), and the anomeric proton (a doublet above 6.0 ppm). The presence of significant unidentified peaks indicates a challenging purification, while a relatively clean spectrum suggests that a straightforward purification or even recrystallization might be successful.

Section 2: Troubleshooting Silica Gel Column Chromatography

Silica gel column chromatography is the most common and effective method for purifying this compound. However, several issues can arise. This section addresses the most frequent challenges.

Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?

A2: Based on the structure—a moderately polar, protected sugar—a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate (EtOAc) is the standard choice.

A systematic approach to determining the ideal eluent involves TLC analysis first. The goal is to find a solvent system that gives your product a Retention Factor (R_f) of 0.25 to 0.35 . This R_f value generally provides the best separation in a column.

Solvent System (EtOAc in Hexanes) Typical Observation Recommendation
10%Product R_f is very low (<0.1) or doesn't move from the baseline.Increase polarity.
20-30%Good starting point. Often gives an R_f in the desired 0.25-0.35 range.Use this system for your column.
50%Product R_f is high (>0.6).Decrease polarity. Separation from non-polar impurities will be poor.

Q3: My compound is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

A3: Streaking is typically caused by one of two issues: compound overloading or unwanted interactions with the silica gel.

  • Overloading: You are applying too much material to the TLC plate or column. Try spotting a more dilute solution on your TLC plate. For the column, ensure you are not exceeding the recommended capacity (typically 1g of compound per 20-40g of silica gel for good separation).

  • Acidity of Silica: Standard silica gel is slightly acidic. The acetyl groups on your ribofuranose derivative can be sensitive to acid, leading to partial hydrolysis on the column. This creates trace amounts of a more polar, deacetylated impurity that "drags" or streaks down the column.

    • Solution: Neutralize your eluent by adding a small amount of a volatile base, such as 0.1-1% triethylamine (NEt₃) . This deactivates the acidic sites on the silica gel, preventing on-column degradation and significantly improving peak shape. Always run a TLC with the added base first to see its effect on the R_f.

Q4: I'm not getting good separation between my product and a closely-running impurity. What are my options?

A4: This is a classic chromatography challenge. Here is a workflow to improve separation:

G cluster_0 Troubleshooting Poor Separation cluster_1 Details for Option 2 start Initial Observation: Poor separation (ΔRf < 0.1) option1 Option 1: Decrease Eluent Polarity start->option1 Simplest approach option2 Option 2: Change Solvent System start->option2 If Option 1 fails option3 Option 3: Use a Finer Mesh Silica start->option3 For very difficult separations solvent_a Try Dichloromethane/ Methanol system option2->solvent_a solvent_b Try Toluene/ Ethyl Acetate system option2->solvent_b G start Crude Product Analysis (TLC & Crude NMR) decision Is Product >90% Pure & Crystalline? start->decision chromatography Proceed with Column Chromatography decision->chromatography No / Complex Mixture recrystallization Attempt Recrystallization decision->recrystallization Yes

References

Technical Support Center: Improving Yield in 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated carbohydrate intermediate. The introduction of a fluorine atom into a carbohydrate moiety can be a formidable task, often complicated by challenges such as the low nucleophilicity of the fluoride ion, competing elimination reactions, and the need for precise stereochemical control[1]. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and optimize your reaction yields.

The target molecule is a vital building block for various nucleoside analogues used in antiviral and anticancer therapies[2][3][4]. Its successful synthesis hinges on the efficient deoxyfluorination of a protected ribofuranose precursor. This guide focuses primarily on the most critical and often lowest-yielding step: the substitution of the C3-hydroxyl group with fluorine.

Part 1: Troubleshooting Guide for Deoxyfluorination

This section addresses the most common issues encountered during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Overall Yield & Significant Recovery of Starting Alcohol

A low conversion rate is one of the most frequent obstacles. If you observe a large amount of your starting material (1,2-Di-O-acetyl-5-O-benzoyl-D-ribofuranose) remaining after the reaction, consider the following causes.

  • Potential Cause A: Incomplete Activation of the Hydroxyl Group.

    • Explanation: Deoxyfluorination reagents like Diethylaminosulfur Trifluoride (DAST) must first react with the C3-hydroxyl group to form an alkoxyaminosulfur difluoride intermediate. This transforms the hydroxyl into a good leaving group[5]. If this activation is inefficient, the subsequent nucleophilic attack by fluoride will not occur. This can be due to moisture in the reaction setup, which consumes the reagent, or insufficient reaction time/temperature for the activation step.

    • Solutions:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). DAST is highly sensitive to moisture[6].

      • Optimize Reagent Addition: Add DAST dropwise at a low temperature (e.g., -78 °C) to control the initial exothermic reaction, then allow the mixture to slowly warm to the optimal reaction temperature (often 0 °C to room temperature) to ensure complete activation[6].

      • Increase Stoichiometry: Empirically test increasing the equivalents of the fluorinating agent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.) to compensate for any minor impurities or side reactions that may consume it.

  • Potential Cause B: Low Nucleophilicity of the Fluoride Ion.

    • Explanation: The fluoride ion generated from the reagent must be a sufficiently strong nucleophile to displace the activated hydroxyl group. The choice of solvent can dramatically impact its effective nucleophilicity[1].

    • Solutions:

      • Solvent Selection: Use aprotic, non-polar, or weakly polar solvents like dichloromethane (DCM), toluene, or dioxane. These solvents do not strongly solvate the fluoride ion, leaving it more "naked" and nucleophilic[7]. Avoid protic solvents.

      • Consider Additives: In some challenging cases, the use of an external fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) can be explored, although this requires careful optimization to prevent elimination[8].

Issue 2: High Proportion of Elimination Byproduct

The formation of an unsaturated sugar (a glycal) is the most common side reaction that plagues deoxyfluorination of secondary alcohols[7].

  • Potential Cause A: Reaction Temperature is Too High.

    • Explanation: The activated alkoxyaminosulfur intermediate can undergo E2 elimination, especially at elevated temperatures. The fluoride ion, being a relatively basic nucleophile, can abstract the proton at C2 or C4, leading to a double bond. This pathway becomes more competitive with the desired SN2 substitution as thermal energy increases[7].

    • Solutions:

      • Strict Temperature Control: Maintain the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at -78 °C and allow the reaction to warm slowly, monitoring by TLC[6]. For some substrates, keeping the reaction at 0 °C is sufficient.

      • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time once the starting material is consumed, as prolonged exposure to the reaction conditions can favor byproduct formation.

  • Potential Cause B: Steric Hindrance Around the Reaction Center.

    • Explanation: If the substrate is sterically hindered, the backside attack required for an SN2 reaction becomes difficult. This makes the competing E2 elimination pathway, where the base abstracts a more accessible proton on the periphery, kinetically more favorable.

    • Solutions:

      • Re-evaluate Protecting Groups: While the acetyl and benzoyl groups are standard, consider if their specific arrangement is creating excessive steric bulk around the C3 position. This is less of a modification and more of a consideration during the design phase.

      • Use a More Selective Reagent: Reagents like PyFluor have been developed to be more selective for substitution over elimination, even with sterically hindered alcohols[9].

Issue 3: Incorrect Stereochemistry at C3

The desired product requires an inversion of configuration at the C3 position, which is characteristic of an SN2 reaction.

  • Potential Cause A: Competing SN1 Mechanism.

    • Explanation: If the intermediate alkoxyaminosulfur leaving group departs before the fluoride attacks, a planar carbocation intermediate is formed. The fluoride can then attack from either face, leading to a mixture of stereoisomers (retention and inversion), thus reducing the yield of the desired product[5]. Substrates that can stabilize a carbocation are more prone to this pathway.

    • Solutions:

      • Use Less Polar Solvents: Highly polar solvents can stabilize the carbocation intermediate, favoring the SN1 pathway. Using solvents like DCM or toluene can suppress this.

      • Maintain Low Temperatures: Lower temperatures disfavor the energy-intensive formation of a carbocation, promoting the concerted SN2 mechanism.

  • Potential Cause B: Wagner-Meerwein Rearrangements.

    • Explanation: In rare cases, carbocation intermediates can undergo skeletal rearrangements to form more stable carbocations before being trapped by fluoride, leading to structurally different products[5].

    • Solutions: This is an inherent property of the substrate. If rearrangements are confirmed, a different synthetic route or a fluorinating agent that strictly avoids carbocation formation is necessary.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: DAST vs. Deoxo-Fluor vs. other modern reagents. Which should I choose?

    • A1: DAST is the classic reagent but has known thermal instability and can react violently with water[6]. Deoxo-Fluor is more thermally stable and often gives higher yields with less elimination[9]. Newer reagents like PyFluor or AlkylFluor are designed for greater safety, stability, and selectivity, often minimizing elimination byproducts even with sensitive substrates[9]. Your choice depends on substrate sensitivity, scale, and safety considerations. For this specific synthesis, Deoxo-Fluor often provides a good balance of reactivity and safety.

  • Q2: How critical is monitoring the reaction, and what's the best way to do it?

    • A2: It is absolutely critical. Thin-Layer Chromatography (TLC) is the most common method. Use a stain that visualizes both the starting alcohol and the less polar fluorinated product (e.g., p-anisaldehyde or permanganate). The reaction should be stopped once the starting material is consumed to prevent the formation of degradation or elimination products. For more detailed analysis, 19F NMR can be used on aliquots to directly observe the formation of the C-F bond[10].

  • Q3: What is the expected stereochemical outcome at C3?

    • A3: The reaction should proceed with a clean inversion of configuration via an SN2 mechanism[5][11]. If your starting material has the ribo configuration (3-OH is cis to the C2-OAc and C5-OBz groups), the product should have the xylo configuration (3-F is trans). This can be confirmed by NMR spectroscopy, looking for changes in coupling constants (J-values) between H3 and its neighbors (H2 and H4).

  • Q4: My purification by column chromatography is giving poor separation. What can I do?

    • A4: The fluorinated product is more non-polar than the starting alcohol but may be very close in polarity to elimination byproducts.

      • Optimize Solvent System: Use a shallow gradient of a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Toluene/Acetone).

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica.

      • HPLC: For high purity, High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less suitable for large-scale purification[12].

Part 3: Optimized Protocols & Mechanistic Diagrams

Overall Synthetic Workflow

The synthesis begins with a suitable D-ribose derivative and proceeds through protection and fluorination to yield the target compound.

G cluster_0 Synthesis Pathway A 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Starting Material) B Selective Deprotection at C3 (If necessary) A->B Step 1 C 1,2-Di-O-acetyl-5-O-benzoyl-D-ribofuranose (Precursor for Fluorination) B->C Step 2 D Deoxyfluorination at C3 (e.g., with DAST or Deoxo-Fluor) C->D Step 3 (Critical Step) E This compound (Final Product) D->E Step 4

Caption: General workflow for the synthesis of the target fluorinated ribofuranose.

Detailed Protocol: Deoxyfluorination with DAST

Disclaimer: Diethylaminosulfur trifluoride (DAST) is toxic, moisture-sensitive, and can decompose violently above 90 °C. Handle only in a chemical fume hood with appropriate personal protective equipment. Consider safer alternatives like Deoxo-Fluor for larger scale reactions[6].

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting alcohol (1,2-Di-O-acetyl-5-O-benzoyl-D-ribofuranose, 1.0 eq.) in anhydrous dichloromethane (DCM, ~20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2-1.5 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature over 2 hours, or as determined by TLC monitoring[6].

  • Quenching: Once the reaction is complete (TLC shows consumption of starting material), cool the mixture back down to 0 °C and very carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

Reaction Mechanism: SN2 Deoxyfluorination

The key to a successful synthesis is promoting the SN2 pathway for stereospecific inversion.

Caption: The SN2 mechanism for deoxyfluorination using DAST.

Part 4: Data Summary

Table 1: Comparison of Common Deoxyfluorination Reagents
ReagentStructureKey AdvantagesKey DisadvantagesTypical Conditions
DAST Et₂NSF₃Widely used, well-documented.Thermally unstable, moisture-sensitive, can promote elimination[6][7].-78 °C to RT, DCM
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃More thermally stable and safer than DAST, often higher yielding[9].More expensive than DAST.0 °C to RT, DCM/Toluene
PyFluor C₅H₅N-SF₃Thermally stable solid, highly selective for substitution over elimination[9].Requires an external fluoride source and base.RT, MeCN
PhenoFluor™ C₁₈H₁₅F₂NPS⁺·BF₄⁻High chemoselectivity, good for complex molecules with multiple hydroxyl groups[7].Primarily used for phenols, but has applications for alcohols.23 °C to 80 °C, Toluene

Part 5: Troubleshooting Flowchart

G start Low Yield of Fluorinated Product q1 TLC Analysis: What is the main component? start->q1 sm Starting Material Remains q1->sm Starting Material elim Elimination Byproduct is Major q1->elim Byproduct mix Complex Mixture / Degradation q1->mix Mixture sol_sm1 Increase Reagent Eq. sm->sol_sm1 sol_sm2 Ensure Anhydrous Conditions sm->sol_sm2 sol_elim1 Lower Reaction Temperature elim->sol_elim1 sol_elim2 Use More Selective Reagent (e.g., PyFluor) elim->sol_elim2 sol_mix1 Reduce Reaction Time mix->sol_mix1 sol_mix2 Purify Starting Material mix->sol_mix2

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

"stability issues of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this fluorinated ribofuranose derivative in solution. Our goal is to equip you with the knowledge to anticipate and address common challenges encountered during your experiments.

Introduction: Understanding the Stability Profile

This compound is a key intermediate in the synthesis of various nucleoside analogues.[1] Its stability in solution is a critical factor for the success of subsequent reactions and biological assays. The molecule's stability is primarily influenced by its protecting groups—two acetyl groups at the C1 and C2 positions and a benzoyl group at the C5 position—and the electron-withdrawing fluorine atom at the C3 position. While fluorination generally enhances the metabolic stability of carbohydrates, the ester-based protecting groups are susceptible to hydrolysis under certain conditions.[2][3]

This guide will walk you through the potential stability issues, their underlying causes, and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my compound in solution over time. What is the likely cause?

A1: The most probable cause of compound loss is the hydrolysis of the acetyl and benzoyl protecting groups. Ester groups are known to be labile under both acidic and basic conditions. The 1-O-acetyl group, being at the anomeric position, is particularly susceptible to cleavage. The rate of hydrolysis is dependent on the pH, temperature, and solvent composition of your solution.

Q2: My HPLC/TLC analysis shows multiple new spots or peaks that I can't identify. What could these be?

A2: The appearance of new spots or peaks strongly suggests the degradation of your starting material. These are likely partially deprotected derivatives of the parent compound. The most common degradation products would be:

  • Mono-deacetylated products: Where either the 1-O-acetyl or 2-O-acetyl group has been removed.

  • Di-deacetylated product: Where both acetyl groups have been cleaved.

  • Debenzoylated product: Where the 5-O-benzoyl group has been hydrolyzed.

  • Fully deprotected product: 3-deoxy-3-fluoro-D-ribofuranose.

The relative abundance of these products will depend on the specific conditions leading to degradation.

Q3: How does the fluorine at the C3 position affect the stability of the molecule?

A3: The fluorine atom at the C3 position is an electron-withdrawing group, which generally increases the chemical and enzymatic stability of the carbohydrate scaffold.[2] This is a key reason for the use of fluorinated sugars in drug discovery. However, the primary instability of this particular molecule arises from its protecting groups, not the sugar ring itself. The fluorine atom's influence on the hydrolysis rate of the neighboring acetyl group at C2 is complex and can be influenced by the solvent environment.

Q4: What are the ideal storage conditions for this compound in solution?

A4: For optimal stability, stock solutions of this compound should be prepared in an anhydrous, aprotic solvent such as anhydrous DMSO, DMF, or acetonitrile. It is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Rapid Degradation in Aqueous Buffers
  • Potential Cause: Hydrolysis of acetyl and/or benzoyl esters due to non-neutral pH.

  • Recommended Solutions:

    • pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 6.5-7.5) as possible. Avoid strongly acidic or basic buffers.

    • Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Minimize Time in Aqueous Solution: Prepare fresh solutions immediately before use and minimize the duration of experiments in aqueous media.

    • Consider Co-solvents: If your experimental design allows, the addition of a water-miscible organic co-solvent (e.g., DMSO, acetonitrile) can reduce the water activity and slow down hydrolysis.

Issue 2: Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration of the active molecule.

  • Recommended Solutions:

    • Stability Check in Assay Medium: Before conducting your main experiment, perform a preliminary stability study of the compound in your specific cell culture or assay medium. Incubate the compound in the medium for the duration of your planned experiment and analyze for degradation by HPLC or LC-MS.

    • Fresh Preparations: Always use freshly prepared dilutions of your stock solution for each experiment.

    • Positive Controls: Include a well-characterized, stable compound as a positive control to ensure your assay is performing as expected.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile, dry vial under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Add the appropriate volume of anhydrous, aprotic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, amber glass vials to protect from light.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for assessing the stability of your compound in a given solution.

  • Sample Preparation:

    • Prepare a solution of your compound at the desired concentration in the solvent or buffer of interest.

    • Immediately after preparation (t=0), take an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and dilute them for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the benzoyl group absorbs (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

    • Analyze the appearance and growth of new peaks corresponding to degradation products.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

SolventRecommended UseShort-Term Storage (≤ 1 month)Long-Term Storage (≤ 6 months)
Anhydrous DMSOStock Solutions-20°C-80°C
Anhydrous DMFStock Solutions-20°C-80°C
Anhydrous AcetonitrileStock Solutions-20°C-80°C
Aqueous Buffers (pH 6.5-7.5)Working SolutionsUse ImmediatelyNot Recommended

Visualizations

Potential Degradation Pathway

The following diagram illustrates the potential hydrolysis pathway of this compound in aqueous solution.

G A 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose B 1-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose A->B - AcOH (C2) C 2-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose A->C - AcOH (C1) E 1,2-Di-O-acetyl-3-deoxy-3-fluoro-D-ribofuranose A->E - BzOH (C5) D 5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose B->D - AcOH (C1) C->D - AcOH (C2) F 3-deoxy-3-fluoro-D-ribofuranose D->F - BzOH (C5) E->F - 2 AcOH (C1, C2)

Caption: Potential hydrolysis pathways of the parent compound.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical approach to diagnosing and addressing stability issues.

G Start Inconsistent Experimental Results or Suspected Compound Degradation CheckStorage Verify Stock Solution Storage Conditions (-20°C/-80°C, Anhydrous Solvent) Start->CheckStorage AnalyzeStock Analyze Stock Solution by HPLC/LC-MS CheckStorage->AnalyzeStock DegradationInStock Degradation Detected? AnalyzeStock->DegradationInStock PrepareNewStock Prepare Fresh Stock Solution Following Protocol 1 DegradationInStock->PrepareNewStock Yes CheckExperimentalConditions Review Experimental Conditions (pH, Temperature, Solvent) DegradationInStock->CheckExperimentalConditions No PrepareNewStock->Start RunStabilityTest Perform Stability Test in Experimental Medium (Protocol 2) CheckExperimentalConditions->RunStabilityTest DegradationInExperiment Degradation Detected? RunStabilityTest->DegradationInExperiment ModifyExperiment Modify Experimental Protocol: - Adjust pH to Neutral - Lower Temperature - Minimize Incubation Time DegradationInExperiment->ModifyExperiment Yes Proceed Proceed with Experiment Using Optimized Conditions DegradationInExperiment->Proceed No ModifyExperiment->RunStabilityTest End Problem Resolved Proceed->End

Caption: Troubleshooting workflow for compound instability issues.

References

Technical Support Center: Troubleshooting Reactions with 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in their synthetic endeavors. This guide is designed to provide expert insights and practical solutions to common challenges encountered during glycosylation reactions with this specialized glycosyl donor. As a fluorinated ribofuranose derivative, this reagent offers unique properties for the synthesis of modified nucleosides and other bioactive molecules, but its reactivity profile also presents specific challenges. This document, structured in a user-friendly question-and-answer format, will address these issues directly, drawing upon established principles of carbohydrate chemistry and our experience in the field.

Section 1: Understanding the Reagent - Core Concepts

Before delving into troubleshooting, it is crucial to understand the key features of this compound that influence its behavior in glycosylation reactions.

  • The Role of the 3'-Fluorine: The electron-withdrawing fluorine atom at the 3'-position significantly impacts the electronic properties of the ribofuranose ring. This can influence the stability of the oxocarbenium ion intermediate, a key species in many glycosylation mechanisms. The fluorine substituent is known to affect the conformation of the furanose ring, which can in turn dictate the stereochemical outcome of the glycosylation.[1]

  • Protecting Groups: The acetyl groups at the 1' and 2'-positions and the benzoyl group at the 5'-position are not merely passive protecting groups. Their electronic and steric properties influence the reactivity of the glycosyl donor and the stability of the final product. The 2'-O-acetyl group can potentially participate in the reaction, influencing the stereoselectivity of the glycosidic bond formation.

  • Glycosyl Donor Reactivity: As a glycosyl donor, this molecule requires activation, typically by a Lewis acid, to generate a reactive electrophile at the anomeric center. The choice of Lewis acid and reaction conditions is critical and highly dependent on the nucleophilicity of the glycosyl acceptor.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered in reactions involving this compound.

FAQ 1: My glycosylation reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer: A stalled or low-yielding glycosylation reaction can stem from several factors. Let's break down the most common culprits:

  • Insufficient Activation of the Glycosyl Donor: The 3'-fluoro substituent can render the glycosyl donor less reactive (disarmed) compared to its non-fluorinated counterparts. Your chosen Lewis acid may not be potent enough to efficiently promote the formation of the oxocarbenium ion.

    • Troubleshooting Steps:

      • Increase Lewis Acid Stoichiometry: For disarmed donors, substoichiometric amounts of a Lewis acid are often insufficient.[2] Try incrementally increasing the equivalents of the Lewis acid.

      • Switch to a Stronger Lewis Acid: If a mild Lewis acid like BF₃·OEt₂ is failing, consider more potent options such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). Be cautious, as stronger Lewis acids can also promote side reactions.

      • Monitor Reaction Temperature: Some activations require higher temperatures. If you are running the reaction at a low temperature to control stereoselectivity, a slight increase might be necessary to initiate the reaction.

  • Poor Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated alcohols will react more slowly.

    • Troubleshooting Steps:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture.

      • Consider a More Reactive Donor: If feasible, modification of the glycosyl donor to a more reactive species (e.g., a glycosyl trichloroacetimidate) could be an alternative strategy.

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the Lewis acid.

    • Troubleshooting Steps:

      • Ensure Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).

      • Use of Molecular Sieves: Add activated molecular sieves (typically 4Å) to the reaction mixture to scavenge any trace amounts of water.

FAQ 2: I am observing multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge. The likely side products include anomeric mixtures, products of protecting group migration, and decomposition products.

  • Formation of Anomeric Mixtures (α and β isomers): Controlling stereoselectivity is a central challenge in glycosylation chemistry.

    • Troubleshooting Steps:

      • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. Nitrile solvents like acetonitrile can favor the formation of β-glycosides through the "nitrile effect."

      • Neighboring Group Participation: The 2'-O-acetyl group can participate in the reaction to favor the formation of the 1,2-trans product (in this case, the β-glycoside). Ensure your reaction conditions do not hinder this participation.

      • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity.

  • Protecting Group Migration: Acetyl and benzoyl groups can migrate under acidic conditions, leading to a complex mixture of constitutional isomers.

    • Troubleshooting Steps:

      • Use a Milder Lewis Acid: Strong Lewis acids can promote acyl migration. If possible, use the mildest Lewis acid that still provides an acceptable reaction rate.

      • Optimize Reaction Time: Prolonged reaction times, especially in the presence of a strong acid, increase the likelihood of protecting group migration. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Decomposition of the Glycosyl Donor or Product: The fluorinated sugar or the newly formed glycoside may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Careful Selection of Lewis Acid: Some Lewis acids can be too harsh. For instance, strong protic acids generated in situ can lead to degradation.

      • Control of Reaction Temperature: Avoid excessive heating, which can lead to decomposition.

FAQ 3: How can I effectively purify my desired product from the reaction mixture?

Answer: Purification of fluorinated carbohydrate products can be challenging due to the similar polarities of the desired product and various byproducts.

  • Chromatographic Techniques:

    • Column Chromatography: This is the most common method.

      • Pro-Tip 1: Use a shallow solvent gradient to improve separation of closely eluting compounds.

      • Pro-Tip 2: Consider using a different stationary phase. If silica gel is not providing adequate separation, reversed-phase silica or other specialized stationary phases might be more effective.

    • Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.

Section 3: Experimental Protocols & Workflows

While specific conditions are highly substrate-dependent, the following provides a general framework for a glycosylation reaction using this compound.

General Protocol for a Lewis Acid-Mediated Glycosylation
  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under a stream of dry inert gas (argon or nitrogen).

    • Prepare a solution of the glycosyl donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in a freshly distilled anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene).

    • Add activated molecular sieves (4Å) to the reaction flask.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

    • Slowly add the Lewis acid (e.g., TMSOTf, 1.1-2.0 eq.) to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine).

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves and wash with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Reaction Failure: Low Yield or No Product check_activation Problem: Inadequate Donor Activation? start->check_activation check_acceptor Problem: Poor Acceptor Nucleophilicity? start->check_acceptor check_conditions Problem: Sub-optimal Reaction Conditions? start->check_conditions solution_lewis_acid_stoich Solution: Increase Lewis Acid Equivalents check_activation->solution_lewis_acid_stoich solution_lewis_acid_type Solution: Use a Stronger Lewis Acid (e.g., TMSOTf) check_activation->solution_lewis_acid_type solution_time_temp Solution: Increase Reaction Time / Temperature check_acceptor->solution_time_temp solution_anhydrous Solution: Ensure Rigorous Anhydrous Conditions check_conditions->solution_anhydrous solution_sieves Solution: Add Activated Molecular Sieves check_conditions->solution_sieves

Caption: A decision-making workflow for troubleshooting low-yielding glycosylation reactions.

Section 4: Data Interpretation

A key aspect of troubleshooting is the correct interpretation of analytical data, particularly NMR spectroscopy.

Potential Issue ¹H NMR Spectroscopic Signature ¹⁹F NMR Spectroscopic Signature
Unreacted Starting Material Presence of the characteristic anomeric proton signal of the starting donor.A signal corresponding to the starting material's C-F bond.
Formation of Anomeric Mixture Two sets of signals for the newly formed glycoside, particularly two distinct anomeric proton signals.Two distinct signals in the fluorine spectrum corresponding to the α and β anomers.
Hydrolysis of Donor Disappearance of the donor's anomeric proton and the appearance of new signals corresponding to the hydrolyzed sugar.A shift in the fluorine signal, or the appearance of a new signal, corresponding to the hydrolyzed product.
Protecting Group Migration A complex multiplet pattern in the aromatic and acetyl regions, often with non-stoichiometric integration.Multiple fluorine signals if the migration affects the electronic environment around the C-F bond.

Section 5: Final Recommendations

Successfully employing this compound requires a systematic and meticulous approach. We recommend the following best practices:

  • Start with small-scale optimization reactions to identify the optimal Lewis acid, solvent, temperature, and stoichiometry for your specific glycosyl acceptor.

  • Always maintain strict anhydrous conditions. This is the single most critical parameter for success in glycosylation chemistry.

  • Monitor your reactions closely. Over-running a reaction can lead to unwanted side products.

  • Utilize a combination of analytical techniques (TLC, LC-MS, NMR) to accurately assess the outcome of your reaction and guide your purification strategy.

We trust that this guide will serve as a valuable resource in your research. Should you encounter challenges not addressed here, we encourage you to consult the primary literature and consider the fundamental principles of physical organic chemistry as they apply to your specific reaction system.

References

Technical Support Center: Synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a crucial intermediate in the development of various nucleoside analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes.

Introduction

The preparation of this compound is a multi-step process that, while established, is prone to several side reactions that can significantly impact yield and purity. The introduction of the fluorine atom at the C3 position and the manipulation of protecting groups are critical steps where these unwanted reactions often occur. This guide provides in-depth, question-and-answer-based troubleshooting for the most frequently encountered challenges.

Troubleshooting Guide & FAQs

Section 1: Issues Related to the Fluorination Step

The conversion of a hydroxyl group to a fluorine atom is a pivotal yet challenging transformation in this synthesis. Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are commonly employed, but their reactivity can lead to undesired products.[1]

FAQ 1: I am observing the formation of an unsaturated sugar (a glycal) instead of the desired 3-fluoro product. What is causing this elimination reaction?

Answer: The formation of an elimination product, a 3-deoxy-2,3-didehydro-D-ribofuranose derivative, is a common side reaction when using DAST or similar fluorinating agents.[2] This occurs because DAST can act as a dehydrating agent, particularly at elevated temperatures or with prolonged reaction times.

Causality: The mechanism involves the formation of a sulfoxonium intermediate from the reaction of the C3 hydroxyl group with DAST. Instead of a nucleophilic attack by the fluoride ion (SN2), a neighboring proton (often from C2 or C4) can be abstracted by the diethylamino group or another basic species in the reaction mixture, leading to E2 elimination. The stability of the resulting double bond in the five-membered ring can also drive this side reaction.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of DAST and the subsequent stirring.[3] DAST is unstable above 70 °C and its tendency to promote elimination increases with temperature.[3]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of the elimination byproduct.

  • Choice of Base: If a scavenger for HF is needed, use a non-nucleophilic, sterically hindered base like proton sponge. Triethylamine, while common, can sometimes promote elimination.

  • Solvent: Use an aprotic, non-polar solvent like dichloromethane (DCM) or toluene.

FAQ 2: My fluorination reaction is sluggish, and I'm recovering a significant amount of starting material. How can I improve the conversion?

Answer: Low conversion in a DAST-mediated fluorination can be attributed to several factors, including reagent quality, presence of moisture, and insufficient activation of the hydroxyl group.

Causality: DAST is highly sensitive to moisture and will readily hydrolyze, reducing its effective concentration. Additionally, the reactivity of the hydroxyl group can be influenced by steric hindrance from adjacent protecting groups.

Troubleshooting Protocol:

  • Reagent Quality: Use freshly opened or properly stored DAST. It is a yellow liquid; a darker color may indicate decomposition.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Stoichiometry: A slight excess of DAST (1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion.

  • Alternative Fluorinating Agents: If issues persist, consider alternative deoxyfluorination reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable than DAST, or sulfuryl fluoride (SO2F2) in the presence of a base.[4]

Section 2: Protecting Group Manipulations and Side Reactions

Acyl protecting groups, such as acetyl and benzoyl groups, are crucial for regioselective synthesis but are susceptible to migration under various conditions.[5][6]

FAQ 3: I've isolated a product with an unexpected NMR spectrum, suggesting that one of my acetyl groups has migrated. How can I prevent this?

Answer: Acetyl group migration is a well-documented intramolecular reaction where an acetyl group moves between adjacent hydroxyl groups, leading to regioisomeric impurities that can be difficult to separate.[7][8]

Causality: This migration is often catalyzed by acidic or basic conditions and proceeds through a cyclic orthoester intermediate.[7] The rate of migration is influenced by pH, temperature, and the stereochemical relationship of the hydroxyl groups.[6][7] In the context of your target molecule, migration could potentially occur between the C1 and C2 positions.

Troubleshooting Protocol:

  • pH Control: Maintain neutral or slightly acidic conditions during work-up and purification. Avoid exposure to strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.

  • Temperature: Perform all manipulations, including chromatography, at or below room temperature. Higher temperatures can accelerate the rate of migration.

  • Chromatography: Use a buffered silica gel (e.g., with triethylamine) if basic conditions are unavoidable for separation. However, be mindful that this can also promote migration if not carefully controlled.

  • Protecting Group Strategy: For particularly sensitive substrates, consider using protecting groups less prone to migration, such as pivaloyl (Piv) or benzoyl (Bz) groups, which are sterically bulkier.[5]

FAQ 4: During the benzoylation or subsequent steps, I'm observing the formation of a tribenzoylated species instead of my desired product. What could be the cause?

Answer: The formation of a tribenzoylated product suggests that one of the acetyl groups has been displaced by a benzoyl group.

Causality: This can occur if the reaction conditions for benzoylation are too harsh or if there are residual acetylating or deacetylating reagents present from previous steps. For instance, if a deacetylation step was incomplete, the free hydroxyl group could be benzoylated. Conversely, if benzoylation conditions are sufficiently reactive, they might lead to transesterification.

Troubleshooting Protocol:

  • Purification of Intermediates: Ensure that all intermediates are thoroughly purified to remove any unreacted reagents or byproducts from previous steps.

  • Reaction Conditions: Use mild benzoylation conditions. For example, use benzoyl chloride with a non-nucleophilic base like pyridine at low temperatures.

  • Stoichiometry: Carefully control the stoichiometry of the benzoylating agent to avoid excess reagent that could lead to unwanted side reactions.

Visualization of Key Reaction Pathways

To better understand the potential reaction pathways, including the desired fluorination and the competing elimination reaction, the following diagram is provided.

Fluorination_vs_Elimination Start Ribofuranose with C3-OH DAST DAST (Et2NSF3) Start->DAST Reaction with hydroxyl group Intermediate Sulfoxonium Intermediate at C3 DAST->Intermediate Product 3-Deoxy-3-fluoro Product (Desired) Intermediate->Product SN2 attack by F- Side_Product Elimination Product (Glycal) Intermediate->Side_Product E2 Elimination (e.g., high temp)

Caption: Competing SN2 and E2 pathways in DAST-mediated fluorination.

The migration of acyl groups is another critical aspect to control. The diagram below illustrates the general mechanism of this side reaction.

Acyl_Migration cluster_0 Acyl Migration Mechanism Start HO OAc Intermediate Cyclic Orthoester Intermediate Start:oac->Intermediate Intramolecular attack End OAc OH Intermediate->End:oac_mig Ring opening

Caption: Mechanism of acyl group migration via a cyclic intermediate.

Quantitative Data Summary

The choice of reaction conditions can significantly influence the ratio of the desired product to side products. The following table provides a general guide for optimizing the fluorination step.

ParameterCondition Favoring Fluorination (Desired)Condition Favoring Elimination (Side Product)
Temperature -78 °C to 0 °C> 0 °C, especially room temperature or higher
Reaction Time Monitored to completion (typically 1-4 hours)Prolonged reaction times
DAST Equivalents 1.1 - 1.5> 2.0
Solvent Aprotic, non-polar (e.g., DCM, Toluene)Polar, protic solvents

Conclusion

The synthesis of this compound requires careful control of reaction conditions to minimize the formation of side products. By understanding the mechanisms behind these unwanted reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further in-depth understanding, consulting the cited literature is highly recommended.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth considerations, troubleshooting advice, and frequently asked questions for the scale-up synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. This fluorinated ribofuranose derivative is a critical intermediate in the synthesis of various nucleoside analogues with significant therapeutic potential in antiviral and anticancer applications.[1][2][3] The introduction of a fluorine atom at the 3'-position can significantly enhance the metabolic stability and biological activity of nucleoside drugs.[1][4]

Synthesis Overview & Strategic Considerations

The successful scale-up of this synthesis hinges on a robust and reproducible reaction sequence. A common and effective strategy begins with a readily available, fully protected ribofuranose precursor, such as 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[2][5] The core transformations involve selective activation of the 3-position hydroxyl group, followed by a nucleophilic fluorination, which is the most challenging step of the sequence.

The general synthetic workflow is outlined below. The key is to achieve high selectivity and yield at each stage to minimize complex purification challenges on a larger scale.

G cluster_0 Synthesis Workflow A 1. Starting Material (e.g., 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose) B 2. Selective 3-OH Deprotection & Benzoylation at 5-OH A->B Selective Hydrolysis / Benzoylation C 3. Activation of 3-OH (e.g., Triflation) B->C Tf2O, Pyridine D 4. Nucleophilic Fluorination (SN2) (e.g., TBAF) C->D Key Fluorination Step E 5. Final Acetylation at 1,2-OH D->E Ac2O, Pyridine F 6. Purification (Crystallization / Chromatography) E->F Work-up G Final Product F->G Isolation

Caption: High-level workflow for the synthesis of the target fluorinated ribofuranose.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: The yield of the fluorination step (Step 4) is low, and I observe significant amounts of an elimination byproduct (a glycal). What is happening and how can I fix it?

Answer: This is the most common and critical issue during the scale-up of this synthesis. The formation of a 2,3-unsaturated sugar (glycal) is a result of an E2 elimination pathway competing with the desired SN2 substitution by the fluoride ion.

  • Causality: The activation of the 3-hydroxyl group (e.g., as a triflate) makes the proton at the 2-position highly acidic. The fluoride source (like Tetrabutylammonium fluoride, TBAF) is not only a nucleophile but also a potent base, which can abstract this proton, leading to elimination. This problem is often exacerbated at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction is maintained at the lowest possible temperature that still allows for a reasonable reaction rate. Exotherms during reagent addition must be carefully managed on a larger scale. Perform the reaction at 0 °C or below if kinetics allow.

    • Fluoride Source Selection: While TBAF is common, it is highly basic. Consider alternative, less basic fluoride sources. Anhydrous hydrogen fluoride-based reagents like triethylamine trishydrofluoride (Et₃N·3HF) or commercial reagents like Fluolead™ can sometimes favor substitution over elimination.

    • Moisture Control: The presence of water can hydrolyze the activated intermediate and complicate the reaction. Ensure all reagents and solvents are scrupulously dry. Use of molecular sieves can be beneficial.[6]

    • Order of Addition: Adding the activated sugar intermediate slowly to a solution of the fluoride source at low temperature can help maintain a low concentration of the substrate and control the exotherm, minimizing side reactions.

Question 2: My final product is an oily syrup that is difficult to purify by chromatography on a large scale. Are there alternatives?

Answer: Purifying protected carbohydrates can be challenging due to their similar polarities and tendency to form oils.[7] While flash chromatography is the go-to method in discovery labs, it becomes costly and inefficient at scale.[8]

  • Causality: The multiple acetyl and benzoyl protecting groups give the molecule a greasy character, inhibiting crystallization. Minor impurities or the presence of both α and β anomers can also act as crystallization inhibitors.

  • Troubleshooting Steps:

    • Attempt Crystallization: This is the most desirable method for scale-up purification. Screen a wide range of solvent systems. Common choices for protected sugars include ethanol, isopropanol, ethyl acetate/heptane, or dichloromethane/ether. Seeding with a small amount of pure crystalline material (if available from a small-scale run) is highly recommended.

    • Trituration: If crystallization fails, attempt to solidify the oil by trituration. This involves stirring the crude oil vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can often induce solidification or wash away key impurities.

    • Optimize Chromatography: If chromatography is unavoidable, consider switching to a more cost-effective stationary phase. For protected carbohydrates, normal-phase chromatography on silica gel is typical.[7]

      • Use a focused gradient based on TLC analysis to improve separation and reduce solvent consumption.

      • Ensure high sample concentration during loading to minimize band broadening.

    • Precipitation/Anti-solvent Addition: Dissolve the crude oil in a good solvent (e.g., dichloromethane) and then slowly add an anti-solvent (e.g., hexanes or heptane) until the product begins to precipitate. This can be an effective purification technique if there is a sufficient solubility difference between the product and impurities.

Question 3: The final acetylation step (Step 5) is incomplete, leading to a mixture of products and purification difficulties.

Answer: Incomplete acetylation is usually a straightforward issue of reaction conditions or reagent stoichiometry.

  • Causality: The hydroxyl groups at the 1 and 2 positions may have different reactivities. Insufficient acetylating agent, inadequate reaction time, or low temperature can lead to incomplete conversion. The catalyst (usually pyridine or another base) may also be insufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: On scale-up, ensure you are using a sufficient excess of acetic anhydride (e.g., 1.5-2.0 equivalents per hydroxyl group).

    • Catalyst Loading: Use a catalytic amount of a stronger acylation catalyst like 4-Dimethylaminopyridine (DMAP) alongside pyridine. DMAP is a highly effective nucleophilic catalyst for this transformation.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

    • Temperature: While often run at room temperature, gently warming the reaction (e.g., to 40 °C) can help drive it to completion if it stalls.

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when scaling up the fluorination step? A: Fluorination chemistry presents unique hazards.[9][10] If using reagents like DAST (Diethylaminosulfur trifluoride), be aware that it can decompose violently upon heating and is highly corrosive and toxic.[11] HF-pyridine is also extremely toxic and corrosive. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Plan for quenching the reaction carefully, typically by slowly adding it to a cooled, stirred solution of sodium bicarbonate.

Q: Which analytical techniques are essential for in-process controls and final product release? A: A robust analytical package is critical for success.

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative in-process monitoring of reaction completion.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for quantitative purity analysis of the final product and key intermediates. A reversed-phase C18 column with a water/acetonitrile gradient is a common starting point.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation.

    • ¹H NMR: Confirms the overall structure and presence of protecting groups.

    • ¹³C NMR: Confirms the carbon backbone.

    • ¹⁹F NMR: Crucial for confirming the successful incorporation of fluorine and for identifying any fluorine-containing impurities.

Q: What is the typical stability of the final product, and what are the recommended storage conditions? A: Protected carbohydrates like this are generally stable crystalline solids at room temperature.[2] However, the acetyl groups, particularly the anomeric acetate at the 1-position, can be susceptible to hydrolysis under acidic or basic conditions. It is recommended to store the final product in a tightly sealed container in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration (2-8 °C) is advisable.

Process Parameters & Example Protocol

The following table summarizes typical quantitative data for the synthesis, and a detailed protocol is provided for guidance.

ParameterValue / ConditionRationale
Starting Material 1,2,5-tri-O-acetyl-3-O-triflyl-D-ribofuranosePre-activated at the 3-position for fluorination.
Fluorinating Agent Anhydrous Tetrabutylammonium Fluoride (TBAF)Common fluoride source, though basicity requires control.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, good solubility for reactants.
Reaction Temperature 0 °C to Room TemperatureCritical for minimizing elimination side-products.
Workup Aqueous wash (NaHCO₃, brine)Removes excess reagents and inorganic salts.
Purification Method Crystallization from Ethanol/WaterPreferred for scale-up to ensure high purity.
Typical Yield 65-80% (Fluorination Step)Highly dependent on reaction control.
Final Purity (HPLC) >98%Required for use in subsequent GMP synthesis.
Example Scale-Up Protocol: Fluorination Step

This protocol is for illustrative purposes and must be adapted and optimized for specific laboratory and scale conditions.

  • Reactor Setup: A 20 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, is rendered inert by purging with dry nitrogen.

  • Reagent Charging: Charge anhydrous THF (8 L) to the reactor and cool the jacket to 0 °C. Add anhydrous TBAF (1.0 M in THF, 2.5 L, 2.5 mol, 1.2 eq) to the reactor while maintaining the internal temperature below 5 °C.

  • Substrate Addition: In a separate vessel, dissolve 1,2,5-tri-O-acetyl-3-O-triflyl-D-ribofuranose (1.0 kg, 2.08 mol, 1.0 eq) in anhydrous THF (2 L).

  • Reaction: Slowly add the substrate solution to the stirred TBAF solution in the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Take an aliquot of the reaction mixture, quench it, and analyze by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: Cool the reactor to 10 °C. Slowly and carefully add saturated aqueous sodium bicarbonate solution (5 L) to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 4 L). Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a thick oil.

  • Purification: Dissolve the crude oil in hot ethanol (approx. 3 L). Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold 50% ethanol/water, and dry under vacuum.

Troubleshooting and Decision Making Flowchart

T cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield or Purity in Fluorination Step check_crude Analyze Crude Reaction Mixture by ¹H/¹⁹F NMR & HPLC start->check_crude sm_present High % of Starting Material (SM) check_crude->sm_present Incomplete Conversion byproducts High % of Byproducts check_crude->byproducts Side Reactions sol_sm1 Check Reagent Quality (TBAF). Is it anhydrous? sm_present->sol_sm1 sol_elim Lower Reaction Temperature. Improve thermal control. byproducts->sol_elim Elimination Product (Glycal) Observed sol_hydrolysis Ensure Anhydrous Conditions. Dry solvents/reagents. byproducts->sol_hydrolysis Hydrolysis Product Observed sol_sm2 Increase Reaction Time / Temp (cautiously) sol_sm1->sol_sm2 sol_elim2 Consider alternative, less basic fluoride source. sol_elim->sol_elim2

Caption: Decision-making flowchart for troubleshooting the critical fluorination step.

References

Technical Support Center: Protecting Group Strategies for 3-Deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and manipulation of 3-deoxy-3-fluoro-D-ribofuranose and its derivatives. This molecule is a critical building block for a range of therapeutic nucleoside analogues, including antiviral and anticancer agents. The presence of the fluorine atom at the 3'-position introduces unique electronic properties that enhance metabolic stability and can modulate biological activity.[1][2] However, this modification also presents specific challenges in synthetic chemistry, particularly concerning the selective protection and deprotection of the 2'- and 5'-hydroxyl groups.

This guide is structured to provide direct, experience-based answers to common problems encountered in the lab. It combines troubleshooting scenarios with frequently asked questions to help you design robust, high-yield synthetic routes while maintaining the integrity of the sensitive C-F bond.

Core Concepts: Understanding Reactivity

The synthetic strategy for 3-deoxy-3-fluoro-D-ribofuranose hinges on differentiating the two remaining hydroxyl groups: the primary 5'-OH and the secondary 2'-OH.

  • 5'-Hydroxyl (Primary): This group is sterically less hindered and generally more nucleophilic than the 2'-OH. This makes it the preferential site for reaction with bulky protecting groups.[3]

  • 2'-Hydroxyl (Secondary): The reactivity of this group is significantly influenced by its electronic environment. The presence of three nearby electronegative atoms (the furanose ring oxygen, the 1'-anomeric oxygen/nitrogen, and the 3'-fluorine) has a strong inductive effect. This effect increases the acidity of the 2'-OH (pKa ≈ 12.5 in ribonucleotides), making its corresponding alkoxide a more readily formed and potent nucleophile, particularly in acylation reactions.[4][5]

  • 3'-Fluorine (Electron-Withdrawing): The highly electronegative fluorine atom stabilizes the glycosidic bond and provides resistance to enzymatic degradation.[1] During synthesis, its primary influence is electronic, affecting the acidity and reactivity of the adjacent 2'-OH. The C-F bond is extremely strong, but care must be taken during deprotection to avoid harsh conditions that could compromise its integrity.[6]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My 5'-OH protection with DMT-Cl is giving low yields and reacting at the 2'-OH as well. What's going wrong?

Answer: This is a classic problem of poor regioselectivity. While the 5'-OH is sterically favored, several factors can lead to undesired 2'-O-protection.

  • Probable Cause 1: Excess Reagent and Elevated Temperature. Using a large excess of dimethoxytrityl chloride (DMT-Cl) or running the reaction at elevated temperatures provides enough energy to overcome the steric barrier of the 2'-OH group, leading to the formation of the 2',5'-di-protected species.[7]

  • Probable Cause 2: Inappropriate Solvent or Base. The choice of solvent and base can influence the relative reactivity of the hydroxyl groups. Highly coordinating solvents might alter the substrate's conformation, exposing the 2'-OH.

Solution Workflow:

  • Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of DMT-Cl. This ensures the more reactive 5'-OH is consumed preferentially without driving the reaction to double protection.

  • Maintain Low Temperature: Run the reaction at room temperature or cooler (e.g., 0 °C to RT). Avoid heating.

  • Optimize Base and Solvent: Pyridine is the standard solvent and base for this reaction as it effectively catalyzes the reaction while being a suitable solvent. Ensure the pyridine is anhydrous.

  • Monitor Closely: Follow the reaction's progress by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Question 2: After protecting the 5'-OH with TBDMS-Cl, I'm struggling to selectively protect the 2'-OH. My acylation reaction is sluggish.

Answer: This issue points to the electronic influence of the 3'-fluoro group and the steric bulk of the existing 5'-silyl ether.

  • Probable Cause: Reduced Nucleophilicity of 2'-OH. While the 3'-fluoro group increases the acidity of the 2'-OH, making it easier to deprotonate, the strong electron-withdrawing effect can also decrease the nucleophilicity of the neutral hydroxyl group itself. Combined with the steric hindrance from the adjacent 5'-O-TBDMS group, this can make reactions with acylating agents less efficient.[8]

Solution Workflow:

  • Use a Stronger Acylating Agent/Catalyst: Instead of a standard acyl chloride with pyridine, consider using the corresponding anhydride with a more potent catalyst like 4-dimethylaminopyridine (DMAP). DMAP is an acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate.

  • Pre-form the Alkoxide: In an anhydrous, aprotic solvent (like THF), treat the 5'-O-TBDMS protected substrate with a non-nucleophilic base such as sodium hydride (NaH) to deprotonate the 2'-OH explicitly. Then, add the acylating agent. This approach doesn't rely on the inherent nucleophilicity of the neutral alcohol.

  • Increase Reaction Time/Temperature (with caution): Gently warming the reaction (e.g., to 40 °C) can help overcome the activation energy barrier. Monitor carefully by TLC to check for any degradation.

Question 3: During the TBAF deprotection of my 5'-O-TBDMS group, I'm seeing significant byproduct formation and a low yield of my desired diol. What is happening?

Answer: This is a common and critical issue. Commercial solutions of tetrabutylammonium fluoride (TBAF) in THF are not neutral; they are basic due to the presence of hydroxide and alkoxide impurities, and the fluoride ion itself is a potent base.[3][9] This basicity can cause unintended side reactions, especially with a substrate like yours which has an electron-withdrawing group at the 3'-position, making it potentially susceptible to elimination.

  • Probable Cause: Base-Catalyzed Side Reactions. The basic nature of the TBAF solution is likely causing decomposition or elimination reactions on your sensitive fluorinated substrate.

Solution Workflow:

  • Buffer the TBAF: The most effective solution is to neutralize the basicity of the TBAF solution. Add one equivalent of acetic acid (AcOH) per equivalent of TBAF to your reaction mixture. This creates a buffered system (F⁻/HF₂⁻) that is still highly effective at cleaving the Si-O bond but has a significantly reduced pH, preventing base-catalyzed side reactions.[9][10]

  • Use an Alternative Fluoride Source: If buffering is insufficient, switch to a different fluoride source. Hydrogen fluoride-pyridine complex (HF•Py) or triethylamine trihydrofluoride (Et₃N•3HF) are acidic fluoride sources that are excellent for cleaving silyl ethers without introducing basicity.[11]

  • Control Temperature and Time: Perform the deprotection at 0 °C and monitor it closely. As soon as the starting material is gone, work up the reaction immediately.

Question 4: I observed acyl migration from the 2'-position to the 5'-position after removing the 5'-OH protecting group. How can I prevent this?

Answer: Acyl migration is a well-known phenomenon in carbohydrate chemistry, proceeding through a cyclic orthoester intermediate. It is often catalyzed by both acid and base.

  • Probable Cause: Inappropriate Deprotection or Workup Conditions. If you removed an acid-labile group (like DMT) from the 5'-OH, residual acid in the workup can catalyze the migration of an acyl group from the 2'-OH to the now-free 5'-OH. Conversely, basic conditions can also promote this rearrangement.

Solution Workflow:

  • Choose a Bulky, Non-migrating 2'-O-Protecting Group: Instead of a simple acetyl (Ac) or benzoyl (Bz) group, consider using a more sterically hindered acyl group like pivaloyl (Piv). The bulkiness of the pivaloyl group disfavors the formation of the required cyclic intermediate for migration.

  • Use a Non-Acyl Protecting Group: An even better strategy is to use a protecting group that cannot migrate, such as a benzyl (Bn) ether or a silyl ether for the 2'-OH, if your overall orthogonal strategy allows for it.

  • Ensure Neutral Workup: After deprotection (e.g., acidic removal of DMT), ensure the workup is meticulously neutralized with a mild base like aqueous sodium bicarbonate before any concentration or chromatography steps. This removes the acid catalyst driving the migration.

Frequently Asked Questions (FAQs)

Q1: What is the best overall protecting group strategy for differentiating the 2'- and 5'-hydroxyls?

An orthogonal protection strategy is essential.[8][12] This involves using protecting groups that can be removed under distinct conditions without affecting the others. A highly reliable and common strategy is:

  • Protect the 5'-OH first: Use an acid-labile, bulky group like DMT . Its size ensures high regioselectivity for the primary 5'-OH.[7]

  • Protect the 2'-OH second: Use a fluoride-labile silyl ether like TBDMS or TIPS .

  • Selective Deprotection: You can now selectively deprotect the 5'-OH with a mild acid (e.g., trichloroacetic acid in DCM) while the 2'-O-TBDMS remains intact. Conversely, you can deprotect the 2'-O-TBDMS with a fluoride source (e.g., buffered TBAF or HF•Py) while the 5'-O-DMT group is unaffected.

Q2: Are standard benzoyl (Bz) or acetyl (Ac) groups suitable for protecting the 2'-OH?

They can be used, but with caution. As discussed in the troubleshooting section, they are prone to migration. They are typically removed under basic conditions (e.g., sodium methoxide in methanol), which might not be compatible with other functional groups in a complex synthesis. They are best used as "global" protecting groups for both hydroxyls if differentiation is not needed later in the synthesis.

Q3: How does the 3'-fluoro group affect the choice of protecting groups?

The primary effect is electronic. It enhances the acidity of the 2'-OH, which can be an advantage for deprotonation but may also increase the substrate's sensitivity to base-catalyzed decomposition.[5] Therefore, you should:

  • Favor bulky protecting groups for the 5'-position (DMT, TBDPS) to maximize steric-driven regioselectivity.

  • Be extremely cautious with strong bases .

  • When using fluoride to remove silyl ethers, always consider buffered conditions (TBAF/AcOH) or acidic fluoride sources (HF•Py) to avoid basicity-induced side reactions.[9][10]

Q4: Can I use a one-pot reaction to protect both the 2'- and 5'-OH groups simultaneously?

Yes, this is common when you do not need to differentiate the two positions for subsequent reactions. Using an excess of a reagent like acetic anhydride or benzoyl chloride with a DMAP catalyst will typically lead to the 2',5'-di-O-acylated product. This is often done at the beginning of a synthesis to create a stable, fully protected intermediate for further transformations, such as glycosylation.

Data & Protocols

Table 1: Comparison of Common Hydroxyl Protecting Groups for Fluorinated Ribofuranose
Protecting GroupAbbreviationTarget PositionIntroduction ConditionsStabilityCleavage ConditionsKey Considerations
4,4'-Dimethoxytrityl DMT5'-OH (Primary)DMT-Cl, Pyridine, RT[7]Acid-labile, base-stableMild acid (e.g., 3% TCA in DCM)Excellent 5'-selectivity due to bulk.[3] The orange trityl cation allows for easy reaction monitoring.
tert-Butyldimethylsilyl TBDMS / TBS5'-OH or 2'-OHTBDMS-Cl, Imidazole, DMF[13]Acid-stable (vs DMT), base-stableFluoride source (TBAF, HF•Py)[11]Good general-purpose silyl ether. Can be used at either position.
tert-Butyldiphenylsilyl TBDPS5'-OH (Primary)TBDPS-Cl, Imidazole, DMF[13]More acid/base stable than TBDMSHarsher fluoride conditions (e.g., neat TBAF, heat)Very bulky, providing high 5'-selectivity. More robust than TBDMS.[8]
Benzoyl Bz2'-OH and 5'-OHBenzoyl chloride, Pyridine, DMAPBase-labile, acid-stableNaOMe in MeOH; aq. NH₃Prone to migration. Often used for global protection.
Acetyl Ac2'-OH and 5'-OHAcetic anhydride, Pyridine, DMAPMore base-labile than BzK₂CO₃ in MeOH; aq. NH₃Prone to migration. Less stable than Bz.
Protocol: Orthogonal Protection of 3-Deoxy-3-fluoro-D-ribofuranose

This protocol describes the selective protection of the 5'-OH with DMT followed by protection of the 2'-OH with TBDMS.

Step 1: Selective 5'-O-DMT Protection

  • Dissolve 3-deoxy-3-fluoro-D-ribofuranose (1.0 equiv) in anhydrous pyridine under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equiv) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • Upon consumption of the starting material, quench the reaction by adding methanol (5 mL).

  • Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-O-DMT-3-deoxy-3-fluoro-D-ribofuranose.

Step 2: 2'-O-TBDMS Protection

  • Dissolve the 5'-O-DMT protected sugar (1.0 equiv) in anhydrous DMF under an argon atmosphere.

  • Add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equiv).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction with methanol and concentrate under high vacuum to remove DMF.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to yield the fully protected 2-O-TBDMS-5-O-DMT-3-deoxy-3-fluoro-D-ribofuranose.

Visual Diagrams

G cluster_start Starting Material cluster_path1 Orthogonal Protection Path cluster_deprotect Selective Deprotection A 3-Deoxy-3-fluoro- D-ribofuranose (2'-OH, 5'-OH free) B 5-O-DMT-protected (2'-OH free) A->B 1. DMT-Cl 2. Pyridine (High 5'-Selectivity) C 2-O-TBDMS-5-O-DMT (Fully Protected) B->C 1. TBDMS-Cl 2. Imidazole D 2-O-TBDMS-protected (5'-OH free for coupling) C->D Mild Acid (e.g., 3% TCA) Cleaves DMT E 5-O-DMT-protected (2'-OH free for coupling) C->E Fluoride (e.g., TBAF/AcOH) Cleaves TBDMS

Caption: Orthogonal protection and deprotection workflow.

G Ribose Ribofuranose Core OH5 5'-OH Ribose->OH5 Primary Less Hindered High Reactivity w/ Bulky Groups OH2 2'-OH Ribose->OH2 Secondary Sterically Hindered F3 3'-F F3->OH2 Strong Inductive Effect Increases Acidity (pKa ↓) Modulates Nucleophilicity O4->OH2 Inductive Effect C1->OH2 Inductive Effect

References

Validation & Comparative

The Analytical Gauntlet: A Comparative Guide to Confirming the Structure of Synthesized 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Drug Development Professional: In the realm of medicinal chemistry, particularly in the synthesis of nucleoside analogues for antiviral and anticancer applications, the precise structural characterization of novel compounds is a cornerstone of success.[1] The introduction of a fluorine atom, as in 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, can profoundly influence the molecule's biological activity and metabolic stability. Consequently, rigorous and unambiguous confirmation of its structure is not merely a procedural step but a critical checkpoint in the drug discovery pipeline.

This guide offers a comprehensive comparison of the essential analytical techniques for elucidating the structure of this fluorinated ribofuranose derivative. We will explore the rationale behind the selection of each method, present comparative data, and provide detailed experimental protocols to equip researchers with a robust framework for structural verification.

The Spectroscopic Triad: NMR, Mass Spectrometry, and IR Spectroscopy

The definitive structural confirmation of a newly synthesized molecule like this compound hinges on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and their combined data delivers the high-confidence validation necessary for advancing a compound in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is the preeminent tool for the detailed structural analysis of organic molecules in solution.[2] For our target compound, a suite of NMR experiments is essential for the complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, and for establishing connectivity through bonds and space.

The "Why" Behind the NMR Experiment Selection:

  • ¹H NMR: This is the foundational NMR experiment, providing information on the number of distinct proton environments, their chemical shifts, relative numbers (integration), and spin-spin coupling interactions with neighboring nuclei. Key diagnostic signals for our target molecule include the anomeric proton (H-1) and the protons on the ribofuranose ring, whose splitting patterns will be influenced by the fluorine atom.

  • ¹³C NMR: This technique reveals the number of unique carbon atoms. The chemical shifts of the carbons in the furanose ring and the carbonyl carbons of the protecting groups provide a map of the carbon skeleton. The carbon directly bonded to fluorine (C-3) will exhibit a characteristic large one-bond coupling constant (¹JCF).[3]

  • ¹⁹F NMR: The presence of fluorine necessitates ¹⁹F NMR. This experiment will show a signal for the fluorine atom, and its coupling to adjacent protons (H-2, H-3, and H-4) provides definitive evidence for the location of the fluorine substituent.[4][5][6][7]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other, allowing for the tracing of the proton network within the ribofuranose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the definitive assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection of the acetyl and benzoyl protecting groups to the sugar ring.

Comparative Spectroscopic Data (Hypothetical):

Technique Parameter Expected Observation for this compound Alternative Structure (e.g., 2-fluoro isomer)
¹H NMR Chemical Shift & Coupling of H-3A complex multiplet due to coupling with H-2, H-4, and a large coupling to ¹⁹F.A different chemical shift and no large ¹H-¹⁹F coupling.
¹³C NMR Chemical Shift & Coupling of C-3A downfield shift and a large ¹JCF coupling constant.A chemical shift typical for a carbon bearing an acetyl group and no large ¹JCF coupling.
¹⁹F NMR Coupling PatternWill show coupling to H-2, H-3, and H-4.The coupling pattern would reflect a different set of neighboring protons.

Experimental Workflow for NMR Analysis:

Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound, serving as a primary validation of a successful reaction.[8][9] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition of the molecule, adding another layer of structural confirmation.[10]

The Self-Validating Nature of HRMS:

HRMS instruments can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula. For our target molecule, C₁₈H₁₉FO₇, the calculated exact mass is a precise value. An experimental mass that matches this theoretical value within a tight tolerance provides strong evidence for the correct elemental composition.

Comparative MS Data:

Technique Parameter Expected Observation for C₁₈H₁₉FO₇ Alternative (e.g., incomplete acetylation)
HRMS (ESI+) [M+Na]⁺ m/zCalculated: 393.1007; Observed: within 5 ppm of calculatedA lower m/z value would be observed.
MS/MS Fragmentation PatternCharacteristic losses of acetyl (43 Da) and benzoyl (105 Da) groups.A different fragmentation pattern would be observed.

Experimental Protocol for HRMS Analysis:

  • Sample Preparation: A dilute solution of the purified compound (around 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Data is acquired in positive ion mode over a mass range that includes the expected molecular ion.

  • Data Analysis: The accurate mass of the molecular ion is determined, and the elemental composition is calculated using the instrument's software.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While less detailed than NMR or MS for complete structural elucidation, IR spectroscopy is a quick and straightforward method for confirming the presence of key functional groups.[11][12]

Key Functional Group Vibrations:

  • C=O (ester): A strong absorption band around 1720-1740 cm⁻¹ is expected due to the acetyl and benzoyl groups.[13][14]

  • C-O (ester): Absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C: Bands in the 1450-1600 cm⁻¹ region from the benzoyl group.

Crucially, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the successful protection of all hydroxyl groups.

Alternative Methodologies and Their Comparative Value

While the triad of NMR, MS, and IR spectroscopy forms the bedrock of structural confirmation, other techniques can provide valuable complementary information:

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing a three-dimensional model of the molecule in the solid state. However, it is contingent on the ability to grow suitable single crystals, which can be a significant challenge.

  • Chiroptical Methods (Circular Dichroism - CD): CD spectroscopy can be used to probe the stereochemistry of the molecule, including the anomeric configuration. This can be particularly useful when NMR data is ambiguous.

Conclusion: A Unified Approach to Structural Integrity

The structural confirmation of this compound is a testament to the power of a multi-faceted analytical approach. The detailed connectivity and stereochemistry revealed by NMR, the unequivocal molecular formula provided by HRMS, and the functional group verification by IR spectroscopy collectively build an unassailable case for the synthesized structure. This rigorous validation is the bedrock upon which further drug development efforts can be confidently built.

References

"biological activity of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose vs. its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 3'-Deoxy-3'-Fluoronucleoside Analogs

This guide provides a detailed comparison of the biological activities of nucleoside analogs derived from the key synthetic intermediate, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose. It is intended for researchers, scientists, and professionals in drug development who are focused on antiviral and antineoplastic therapeutics. We will explore the structure-activity relationships, mechanisms of action, and comparative efficacy of these potent compounds, grounded in experimental data.

Introduction: The Strategic Role of Fluorine in Nucleoside Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, particularly in the development of nucleoside analogs.[1][2] Fluorine's unique properties—its small size mimicking hydrogen, high electronegativity, and the strength of the carbon-fluorine bond—allow it to modulate the physicochemical and biological characteristics of a parent compound.[2][3] In nucleoside analogs, a fluorine atom can enhance metabolic stability, increase the stability of the glycosidic bond, and alter the electronic properties of the sugar moiety, often leading to dramatic changes in biological activity.[1][3]

This guide focuses on a specific class of these compounds: 3'-deoxy-3'-fluoronucleosides. These are typically synthesized using versatile carbohydrate precursors, such as This compound , which serves as a foundational building block for introducing the critical 3'-fluoro modification.[4] While the precursor itself is not the active agent, its utility in synthesis has enabled the development of a range of potent antiviral and cytostatic compounds.

The Synthetic Precursor: A Gateway to 3'-Fluoro-Nucleosides

The compound this compound is a protected ribofuranose derivative. Its protecting groups (acetyl and benzoyl) allow for controlled chemical reactions, making it an ideal starting material for the synthesis of various 3'-deoxy-3'-fluoronucleosides.[4] By coupling this fluorinated sugar with different heterocyclic bases (e.g., adenine, thymine, cytosine), a library of analog compounds can be generated for biological screening.

Comparative Analysis of Key 3'-Deoxy-3'-Fluoro Analogs

The biological activity of the final nucleoside is critically dependent on both the 3'-fluoro modification and the attached nucleobase. Below, we compare the performance of several key analogs synthesized from this class of precursors.

3'-Deoxy-3'-fluoroadenosine (3'-F-ddA)

This adenosine analog has emerged as a compound with remarkably broad-spectrum biological activity.

  • Antiviral Activity : 3'-F-ddA has demonstrated potent inhibitory effects against a wide range of viruses. This includes DNA viruses like vaccinia virus, single-stranded (+) RNA viruses such as poliovirus and flaviviruses (Tick-borne encephalitis, Zika, and West Nile virus), and double-stranded RNA viruses like reovirus.[4][5][6] In studies against emerging flaviviruses, 3'-F-ddA exhibited low-micromolar efficacy, with EC50 values ranging from 1.1 µM to 4.7 µM in various cell lines.[6][7] Importantly, it has also shown efficacy in in-vivo mouse models of TBEV and WNV infection.[7]

  • Antineoplastic and Cytostatic Activity : Beyond its antiviral properties, 3'-F-ddA has shown significant cytostatic effects. It can inhibit the proliferation of tumor cell lines, such as murine leukemia L1210 and human T-lymphocyte MT-4 cells, at concentrations between 0.2-2 µg/mL.[4] This activity is observed at concentrations well below its general cytotoxicity threshold.[4] However, at higher concentrations (>12.5 µM), it can suppress cell proliferation, a factor to consider in therapeutic development.[7]

  • Mechanism of Action : Like many nucleoside analogs, 3'-F-ddA must be intracellularly phosphorylated to its active 5'-triphosphate form.[3] This active metabolite can then act as a competitive inhibitor or a chain-terminating substrate for viral RNA-dependent RNA polymerases (RdRp).[8] Its broad activity spectrum also suggests it may inhibit cellular enzymes involved in nucleic acid synthesis, contributing to its cytostatic effects.[6]

3'-Fluoro-3'-deoxythymidine (FddT, Alovudine)

In contrast to the broad-spectrum activity of the adenosine analog, the thymidine counterpart displays more targeted, yet highly potent, effects.

  • Antiviral Activity : FddT is a powerful inhibitor of human immunodeficiency virus type 1 (HIV-1).[9][10] In a large-scale screening of one hundred fluorinated nucleoside analogs, FddT emerged as the most active compound against HIV-1 replication.[9][10]

  • Structure-Activity Relationship (SAR) : The development of FddT highlights a key SAR principle. Studies have shown that for thymidine analogs, the substitution of a fluorine atom at the 3'-deoxy position significantly increases anti-HIV activity.[9] This effect was not observed for adenosine or cytidine analogs in the same study, demonstrating the critical interplay between the sugar modification and the specific nucleobase.[9]

  • Mechanism of Action : FddT acts as a classic reverse transcriptase inhibitor. After conversion to its triphosphate form, it is incorporated into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group, replaced by the fluorine atom, prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Structure-Activity Relationships (SAR) Across Analogs

The comparison between 3'-F-ddA and FddT underscores several critical principles in the design of fluorinated nucleosides:

  • Influence of the Nucleobase : The identity of the heterocyclic base is a primary determinant of the therapeutic target. An adenine base in 3'-F-ddA confers broad-spectrum antiviral activity, while a thymine base in FddT results in potent and specific anti-HIV activity.[6][9]

  • Stereochemistry is Crucial : The spatial orientation of the fluorine atom is paramount. For anti-HIV activity, a fluorine atom in the 3'-"down" (arabino) configuration correlates well with high potency. In contrast, analogs with the inverted stereochemistry (3'-"up" or 3'-β-F) are generally inactive.[1]

  • Positional Impact of Fluorination : While this guide focuses on 3'-fluoro analogs, the position of fluorination on the pentose ring is a key variable. 2'-fluoro and 4'-fluoro substitutions also yield biologically active compounds, but with different conformational preferences and mechanisms of action, targeting different viral or cellular enzymes.[2][8]

Quantitative Data Summary

The table below summarizes the comparative biological performance of the key analogs discussed.

CompoundTarget(s)Assay Readout (EC₅₀ / IC₅₀)Cytotoxicity (CC₅₀) / NotesReference(s)
3'-Deoxy-3'-fluoroadenosine Flaviviruses (TBEV, WNV, Zika)1.1 - 4.7 µMCytostatic effect at >12.5 µM[6][7][11]
Polio, Coxsackie, Vaccinia Virus1 - 4 µg/mLCytotoxicity threshold >40 µg/mL[4]
Murine Leukemia (L1210) cells0.2 - 2 µg/mL-[4]
3'-Fluoro-3'-deoxythymidine HIV-1Highly potent (most active in screen)Selective inhibitor[9][10]

General Mechanism of Action: A Visual Pathway

Most nucleoside analogs, including the 3'-deoxy-3'-fluoro derivatives, share a common intracellular activation pathway to exert their biological effects. The diagram below illustrates this multi-step process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_action Site of Action Prodrug Prodrug Mono_P Analog-Monophosphate Prodrug->Mono_P Uptake & Phosphorylation Kinase1 Cellular Kinase Kinase1->Mono_P Kinase2 Cellular Kinase Di_P Analog-Diphosphate Kinase2->Di_P Kinase3 Cellular Kinase Tri_P Active Analog-Triphosphate Kinase3->Tri_P Mono_P->Di_P Phosphorylation Di_P->Tri_P Phosphorylation Polymerase Viral Polymerase (e.g., RdRp, RT) Tri_P->Polymerase Competitive Inhibition Termination Chain Termination Polymerase->Termination Incorporation

Caption: General activation pathway for nucleoside analog drugs.

Experimental Protocols: Antiviral Activity Assessment

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on standardized assays. Below is a representative protocol for determining antiviral efficacy.

Protocol: Viral Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of a test compound (e.g., 3'-F-ddA) required to reduce the number of viral plaques by 50% (EC₅₀).

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for flaviviruses) in 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in a cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with a known amount of virus (typically 100 plaque-forming units, PFU) for 1 hour to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with the different concentrations of the test compound. A "no-drug" control is run in parallel.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 3-5 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a crystal violet solution. The stain colors the living cells, leaving clear zones (plaques) where cells have been killed by the virus.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "no-drug" control.

  • EC₅₀ Calculation: Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Workflow for Plaque Reduction Assay

G A 1. Seed Host Cells in 6-well Plates C 3. Infect Cell Monolayer with Virus (100 PFU) A->C B 2. Prepare Serial Dilutions of Test Compound D 4. Remove Inoculum & Add Overlay with Compound B->D C->D E 5. Incubate to Allow Plaque Formation D->E F 6. Fix and Stain Cells with Crystal Violet E->F G 7. Count Plaques and Calculate % Inhibition F->G H 8. Plot Data and Determine EC₅₀ G->H

Caption: Step-by-step workflow for a Plaque Reduction Assay.

Conclusion

The strategic placement of a fluorine atom at the 3'-position of the ribose sugar is a highly effective method for generating nucleoside analogs with potent biological activity. The precursor, this compound, is a critical enabler for the synthesis of these compounds. Our comparative analysis reveals that while the 3'-fluoro modification is the key driver of potency, the attached nucleobase dictates the therapeutic profile, creating compounds with either broad-spectrum antiviral effects like 3'-Deoxy-3'-fluoroadenosine or targeted activity like the anti-HIV agent 3'-Fluoro-3'-deoxythymidine. Future research in this area will undoubtedly continue to leverage this powerful combination of sugar modification and base variation to develop next-generation therapeutics against viral diseases and cancer.

References

Unveiling Molecular Nuances: A Comparative Guide to the NMR Spectra of Fluorinated vs. Non-Fluorinated Ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Ribofuranose scaffolds, central to numerous antiviral and anticancer nucleoside analogues, are prime candidates for such modifications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the detailed structural and conformational elucidation of these complex biomolecules. This guide provides an in-depth, objective comparison of the NMR spectral features of non-fluorinated and fluorinated ribofuranose derivatives, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Rationale for Fluorination and the Role of NMR

The substitution of a hydroxyl group with fluorine in a ribofuranose ring introduces profound electronic and steric changes. Fluorine's high electronegativity and relatively small van der Waals radius (1.35 Å, compared to 1.2 Å for hydrogen) can significantly alter the sugar's pucker, glycosidic bond stability, and interactions with target enzymes or receptors[1][2]. Understanding these subtle yet critical modifications at an atomic level is paramount, and NMR spectroscopy, with its sensitivity to the local chemical environment of each nucleus, is uniquely positioned for this task. This guide will focus on a comparative analysis of a representative non-fluorinated ribofuranose, methyl β-D-ribofuranoside, and its fluorinated counterpart, methyl 2-deoxy-2-fluoro-β-D-ribofuranose.

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of high-resolution NMR spectra is fundamental to a robust comparative analysis. The following protocols outline the key steps for sample preparation and data acquisition.

Sample Preparation

A meticulous approach to sample preparation is critical for obtaining high-quality NMR data[3].

  • Compound Purity : Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. For many carbohydrate derivatives, deuterium oxide (D₂O), deuterated chloroform (CDCl₃), or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices[3]. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration : For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For less sensitive nuclei like ¹³C, a higher concentration of 50-100 mg may be necessary[3]. For ¹⁹F NMR, a concentration of around 0.1 M is often suitable[3].

  • Internal Standard : For accurate chemical shift referencing, an internal standard can be added. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is common for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluoroacetic acid (TFA) or α,α,α-trifluorotoluene is often used[3].

NMR Data Acquisition

The following workflow outlines the key experiments for a comprehensive comparison.

Figure 1: Experimental workflow for NMR comparison.

Spectral Comparison: Unveiling the Impact of Fluorination

The introduction of a fluorine atom at the C2 position of the ribofuranose ring induces predictable yet informative changes in the ¹H, ¹³C, and, of course, ¹⁹F NMR spectra. For this comparison, we will consider hypothetical but representative data based on published literature for methyl β-D-ribofuranoside (non-fluorinated)[4][5][6][7] and methyl 2-deoxy-2-fluoro-β-D-ribofuranose (fluorinated)[8].

Figure 2: Structures of the compared molecules.
¹H NMR Spectral Analysis

The ¹H NMR spectrum of the fluorinated analogue exhibits two key differences: a downfield shift of the proton attached to the fluorine-bearing carbon and the presence of ¹H-¹⁹F coupling.

ProtonNon-Fluorinated (δ, ppm)Fluorinated (δ, ppm)Key Observations
H1'~4.9~5.1Slight downfield shift due to inductive effect of fluorine.
H2'~4.1~4.5Significant downfield shift; signal is now a doublet of doublets due to coupling with H1', H3', and F.
H3'~4.3~4.4Moderate downfield shift.
H4'~4.0~4.1Minor downfield shift.
H5', H5''~3.7, ~3.8~3.7, ~3.8Minimal change.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm.

The most striking feature in the ¹H NMR of the fluorinated compound is the large geminal coupling between the fluorine and the proton on the same carbon (²JH2'-F), which is typically in the range of 45-55 Hz[8][9]. Additionally, vicinal couplings to adjacent protons (³JH1'-F and ³JH3'-F) are observed, usually between 10-25 Hz[8]. These couplings are invaluable for confirming the position of fluorination.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, with the carbon directly attached to the fluorine atom showing a significant downfield shift and a large one-bond ¹³C-¹⁹F coupling constant.

CarbonNon-Fluorinated (δ, ppm)Fluorinated (δ, ppm)¹JC-F or ²JC-F (Hz)Key Observations
C1'~109~107~25Upfield shift due to the β-effect of fluorine; shows a two-bond coupling to F.
C2'~75~95~180Large downfield shift due to the direct attachment of the electronegative fluorine; exhibits a large one-bond coupling.
C3'~72~70~20Upfield shift (β-effect); shows a two-bond coupling to F.
C4'~84~83~5Minor upfield shift (γ-effect); may show a small three-bond coupling.
C5'~64~63< 2Minimal change.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm and C-F Coupling Constants (J) in Hz.

The one-bond ¹³C-¹⁹F coupling constant (¹JC2'-F) is typically very large, in the range of 170-250 Hz, providing unambiguous evidence of the C-F bond[10][11]. The two-bond couplings (²JC1'-F and ²JC3'-F) are smaller, around 15-40 Hz, and their magnitude can be stereochemically dependent[10].

¹⁹F NMR: The Fluorine Perspective

The ¹⁹F NMR spectrum, unique to the fluorinated analogue, offers a clean window for analysis due to the absence of natural background signals in biological systems[12]. The chemical shift of the fluorine nucleus is highly sensitive to its local environment[2][12]. For a 2-fluoro-ribofuranose derivative, the ¹⁹F signal would typically appear in the range of -180 to -210 ppm. The signal will be split by couplings to neighboring protons, providing a multiplet that mirrors the information seen in the ¹H spectrum but from the fluorine's perspective.

Conformational Insights from Advanced NMR Techniques

Beyond chemical shift and coupling constant analysis, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the three-dimensional structure in solution[13][14].

  • NOESY/ROESY : These experiments detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine the preferred conformation of the furanose ring (e.g., C2'-endo, C3'-endo) and the orientation around the glycosidic bond. Fluorination can significantly influence the conformational equilibrium of the ribofuranose ring, and these techniques are essential for characterizing such changes[15][16]. For instance, an NOE between H1' and H4' is indicative of a C3'-endo pucker.

Conclusion: A Synergistic Approach to Structural Elucidation

The NMR spectral analysis of fluorinated ribofuranose derivatives offers a wealth of information that is complementary to that obtained from their non-fluorinated counterparts. The key distinctions are:

  • Downfield shifts in ¹H and ¹³C spectra for nuclei near the fluorine atom.

  • The presence of characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants that confirm the site of fluorination and provide stereochemical insights.

  • A dedicated ¹⁹F NMR spectrum that serves as a sensitive probe of the local environment.

A comprehensive analysis, integrating 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, NOESY/ROESY) NMR techniques, provides an unparalleled level of detail for understanding the structural and conformational consequences of fluorination. This knowledge is indispensable for the rational design of novel fluorinated nucleoside analogues with enhanced therapeutic properties.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of 3'-Deoxy-3'-Fluoro-D-Ribofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3'-Fluoro Moiety in Nucleoside Chemistry

The strategic incorporation of fluorine into nucleoside analogues has revolutionized the development of antiviral and anticancer therapeutics.[1] Among these, 3'-deoxy-3'-fluoro-D-ribofuranose derivatives represent a pivotal class of molecules. The fluorine atom, due to its small size and high electronegativity, acts as a bioisostere for the hydroxyl group, profoundly influencing the sugar's conformation and metabolic stability.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and drug development professionals. A notable example of the clinical success of this scaffold is Sofosbuvir, a cornerstone in the treatment of Hepatitis C virus (HCV) infection.[2][3] This guide will delve into the nuanced effects of structural modifications on the biological activity of this important class of compounds.

The 3'-Deoxy-3'-Fluoro-D-Ribofuranose Scaffold: A Platform for Therapeutic Innovation

The core of these derivatives is the 3'-deoxy-3'-fluoro-D-ribofuranose sugar. The presence of the fluorine atom at the 3'-position is critical; upon conversion to the triphosphate form within the cell, these analogues act as chain terminators of DNA or RNA synthesis, a key mechanism for their antiviral and anticancer effects.[4][5] The primary points for chemical modification to modulate activity and selectivity are the heterocyclic base and the 5'- and 2'-positions of the sugar ring.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The Crucial Role of the 3'-Fluoro Substituent

The introduction of a fluorine atom at the 3'-position of the ribose sugar is a cornerstone of the antiviral and cytostatic activity of these nucleoside analogues.[5] This single substitution has profound implications for the molecule's biological function. Once intracellularly phosphorylated to the 5'-triphosphate form, these molecules act as terminators of RNA or DNA biosynthesis.[4] This termination of the growing nucleic acid chain is a key mechanism of their therapeutic effect.

Impact of the Nucleobase on Biological Activity

The nature of the heterocyclic base attached to the 3'-deoxy-3'-fluoro-D-ribofuranose core is a major determinant of the compound's biological activity and spectrum. Comparative studies have revealed that different bases confer varying degrees of potency against different viruses and cancer cell lines.

For instance, 3'-deoxy-3'-fluoroadenosine has demonstrated broad-spectrum antiviral activity, inhibiting the replication of positive-stranded RNA viruses like polio and Coxsackie, double-stranded RNA viruses such as reo, and even some DNA viruses like vaccinia.[5][6] Its activity extends to emerging flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), West Nile Virus (WNV), and Zika Virus (ZIKV), with EC50 values in the low micromolar range.[4] In contrast, 3'-deoxy-3'-fluoroguanosine and 3'-deoxy-3'-fluorouridine were found to be inactive against TBEV, highlighting the critical role of the adenosine base for potent antiflaviviral activity.[4]

From a cytostatic perspective, 3'-deoxy-3'-fluoroadenosine has also shown inhibitory effects on the proliferation of murine leukemia L1210 and human T-lymphocyte MT-4 tumor cell lines at concentrations between 0.2-2 µg/mL.[5]

CompoundTargetPotency (EC50/IC50)Reference
3'-deoxy-3'-fluoroadenosineTBEV (Hypr strain)2.2 ± 0.6 µM[4]
3'-deoxy-3'-fluoroadenosineTBEV (Neudoerfl strain)1.6 ± 0.3 µM[4]
3'-deoxy-3'-fluoroadenosineWNVLow micromolar[4]
3'-deoxy-3'-fluoroadenosineZIKVLow micromolar[4]
3'-deoxy-3'-fluoroadenosineMurine Leukemia L12100.2-2 µg/mL[5]
3'-deoxy-3'-fluoroadenosineHuman T-lymphocyte MT-40.2-2 µg/mL[5]
3'-deoxy-3'-fluoroguanosineTBEVInactive[4]
3'-deoxy-3'-fluorouridineTBEVInactive[4]
Modifications at the 5'-Position: The Prodrug Strategy

Unmodified nucleoside analogues often suffer from poor cellular permeability and inefficient conversion to the active triphosphate form. To overcome these limitations, a common and highly successful strategy involves the modification of the 5'-hydroxyl group to create prodrugs. The most prominent example is Sofosbuvir, where the 5'-hydroxyl is masked as a phosphoramidate.[2] This modification enhances cell penetration and facilitates the intracellular delivery of the monophosphate, which is then efficiently converted to the active triphosphate.[2][7][8] The active triphosphate of Sofosbuvir, GS-461203, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[2][7][9]

Influence of 2'-Substituents on Conformation and Activity

Modifications at the 2'-position of the sugar ring can significantly impact the molecule's activity, often by influencing the sugar's conformation (the balance between C2'-endo and C3'-endo puckering). For instance, the introduction of a 2'-fluoro group, as seen in 2'-deoxy-2'-fluoro-2'-C-methyluridine (a precursor to Sofosbuvir), plays a role in optimizing the molecule's interaction with the viral polymerase.[10] The stereochemistry of the 2'-substituent is also critical; for example, 2'-β-F isomers of dideoxyadenosine were found to be potent antiviral agents, while the 2'-α-F isomers were inactive.[1]

Comparative Analysis: Antiviral vs. Anticancer Activity

While the core mechanism of action for both antiviral and anticancer 3'-deoxy-3'-fluoro-D-ribofuranose derivatives involves the termination of nucleic acid synthesis, the specific cellular targets and pathways can differ.

  • Antiviral Activity: The primary targets are viral polymerases, such as the HCV NS5B RNA-dependent RNA polymerase.[7][9][11] The selectivity of these compounds for the viral enzyme over host cell polymerases is a key factor in their therapeutic index.

  • Anticancer Activity: The mechanism is generally broader, involving the inhibition of cellular DNA and RNA synthesis, which disproportionately affects rapidly dividing cancer cells.[5] Some fluorinated nucleosides, like gemcitabine (which has a 2',2'-difluoro modification), can also inhibit pyrimidine biosynthesis, leading to nucleotide depletion and further contributing to their anticancer effects.[4]

Experimental Protocols

Synthesis of a Representative 3'-Deoxy-3'-Fluoro-D-Ribofuranose Derivative

A general approach for the synthesis of 3'-fluorinated nucleosides involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a suitably protected nucleoside precursor with a xylo-configuration at the 3'-position.[6][12]

Step-by-Step Protocol:

  • Protection: Protect the 2'- and 5'-hydroxyl groups of a starting nucleoside (e.g., adenosine) with a suitable protecting group like trityl.

  • Epimerization: Convert the 3'-hydroxyl group to the xylo-configuration.

  • Fluorination: Treat the 2',5'-di-O-protected xylo-nucleoside with DAST to introduce the 3'-fluoro group.

  • Deprotection: Remove the protecting groups to yield the final 3'-deoxy-3'-fluoro-D-ribofuranose derivative.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will vary depending on the target molecule.

In Vitro Antiviral Assay: HCV Replicon Assay

The HCV replicon assay is a standard method for evaluating the antiviral activity of compounds against HCV.[13] This system uses human hepatoma cells (Huh-7) that contain a subgenomic HCV RNA that can replicate autonomously.[13][14]

Step-by-Step Protocol:

  • Cell Seeding: Plate Huh-7 cells harboring an HCV replicon (often containing a luciferase reporter gene) in 96-well plates.[13]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.[13][15]

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, L1210) in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Mechanistic Insights and Visualizations

Metabolic Activation and Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 5'-Phosphoramidate Prodrug (e.g., Sofosbuvir) Prodrug_inside Prodrug Prodrug->Prodrug_inside Cellular Uptake Monophosphate Nucleoside Monophosphate Prodrug_inside->Monophosphate Esterases, HINT1 Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Kinases Polymerase Viral RNA/DNA Polymerase Triphosphate->Polymerase Incorporation ChainTermination Chain Termination & Inhibition of Replication Polymerase->ChainTermination

Caption: Metabolic activation pathway of a 3'-deoxy-3'-fluoro-D-ribofuranose prodrug.

SAR_Workflow Start Design & Synthesis of 3'-Fluoro Nucleoside Analogues Screening In Vitro Screening (Antiviral/Anticancer Assays) Start->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Opt Lead Optimization (Modify Base, 5'-, 2'-positions) SAR_Analysis->Lead_Opt Lead_Opt->Screening Mechanism Mechanism of Action Studies Lead_Opt->Mechanism End Preclinical Candidate Lead_Opt->End Mechanism->Lead_Opt

Caption: General workflow for SAR studies of 3'-fluoro nucleoside derivatives.

Conclusion and Future Perspectives

The 3'-deoxy-3'-fluoro-D-ribofuranose scaffold remains a highly fruitful area for the discovery of novel antiviral and anticancer agents. The extensive body of research has established clear SAR trends, with the nature of the nucleobase being a primary driver of activity and spectrum, and modifications at the 5'-position being crucial for optimizing pharmacokinetic properties through prodrug strategies. Future research will likely focus on the development of derivatives with improved resistance profiles, enhanced selectivity for viral or cancer-specific targets, and the exploration of novel prodrug moieties to further improve oral bioavailability and targeted delivery. The continued application of rational drug design, guided by the principles outlined in this guide, will undoubtedly lead to the development of the next generation of potent therapeutics based on this remarkable chemical scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a key fluorinated nucleoside analogue intermediate.[1] As these molecules are pivotal in the development of antiviral and anticancer therapeutics, ensuring the identity, purity, and quality of such precursors through robustly validated analytical methods is not merely a procedural step but a cornerstone of drug safety and efficacy.[2][3][4][5]

This document is structured to provide researchers, analytical chemists, and drug development professionals with both the strategic rationale and the practical, step-by-step protocols for establishing method validity. We will objectively compare the suitability of various analytical techniques, grounding our recommendations in established regulatory principles set forth by the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8]

The Analytical Challenge: Understanding the Analyte

This compound is a multi-functionalized molecule. Its analytical behavior is dictated by three key structural features:

  • Benzoyl Chromophore: The benzoyl group provides a strong ultraviolet (UV) chromophore, making it highly amenable to UV-based detection methods. This is the most significant feature for developing quantitative assays.

  • Fluorine Atom: The single fluorine atom offers a unique spectroscopic handle for identity confirmation using ¹⁹F NMR and influences the molecule's fragmentation in mass spectrometry.[9]

  • Acetyl and Furanose Core: These groups contribute to the molecule's polarity and thermal stability, which are critical considerations for chromatographic separations, particularly for Gas Chromatography (GC).

The primary goals of analytical method validation for this intermediate are typically to perform: 1) Identification (confirming its structure), 2) Assay (quantifying its purity), and 3) Impurity Testing (quantifying known and unknown related substances).

The Regulatory Framework: ICH Q2(R1) Validation Parameters

Method validation establishes documented evidence that an analytical procedure is suitable for its intended purpose.[10][11] The ICH Q2(R1) guideline provides a harmonized framework for the validation characteristics required for different types of analytical procedures.[6]

Validation Characteristic Identification Impurity Testing (Quantitative) Assay (Purity)
Specificity
Linearity
Range
Accuracy
Precision
   Repeatability
   Intermediate Precision
Limit of Detection (LOD) ✕ (Optional)
Limit of Quantitation (LOQ)
Robustness
Table 1: Summary of validation characteristics applicable to different analytical procedures as per ICH Q2(R1) guidelines.[6]

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is the most critical decision in the validation process. The method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products and impurities.[12]

Technique Suitability for Assay/Purity Suitability for Identification Sample Preparation Complexity Key Rationale & Causality
HPLC-UV/PDA Excellent GoodLowThe benzoyl group provides a strong UV chromophore, ideal for sensitive quantification. Reverse-phase C18 columns are well-suited to separate the analyte from potential impurities of varying polarity.[13]
GC-MS PoorGoodHighThe molecule has low volatility and is thermally labile, risking decomposition in the hot GC inlet.[14][15] Derivatization (e.g., silylation) is mandatory, adding complexity, time, and potential for side-reactions.[16]
NMR (¹H, ¹³C, ¹⁹F) Fair (qNMR)Excellent LowProvides unambiguous structural confirmation. ¹⁹F NMR is exceptionally specific for the fluorinated analyte.[9][17] While quantitative NMR (qNMR) is possible, it requires specialized expertise and is less common for routine QC.
LC-MS GoodExcellent LowCombines the superior separation of HPLC with the definitive identification power of Mass Spectrometry. Ideal for impurity identification and characterization during development. The fluorine atom influences fragmentation patterns.[18]

Detailed Validation Protocol: A HPLC-PDA Method

This section provides a detailed, self-validating protocol for an HPLC-PDA method, grounded in ICH and USP principles.[6][19]

Proposed Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA, 230 nm (for benzoyl chromophore)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

System Suitability Testing (SST)

Causality: Before any validation run, the system's suitability must be confirmed. This ensures that the chromatographic system is performing adequately on the day of analysis, making the protocol self-validating.[10]

Protocol:

  • Prepare a standard solution of the analyte at the target concentration (e.g., 0.5 mg/mL).

  • Inject the standard solution five (n=5) consecutive times.

  • Calculate the parameters listed in Table 3.

Parameter Acceptance Criterion Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
*Table 3: System Suitability Test parameters and typical acceptance criteria based on USP <621>. *
Validation Workflow & Protocols

The following diagram outlines the logical flow for conducting the validation study.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_quant Phase 2: Quantitative Validation cluster_final Phase 3: Reliability SST System Suitability (Pass/Fail) Specificity Specificity & Forced Degradation SST->Specificity Proceed if PASS Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Final Validation Report Robustness->Report

Caption: Logical workflow for HPLC method validation.

Protocol 1: Specificity (including Forced Degradation)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[19] Forced degradation studies are essential to prove the method is stability-indicating.

Methodology:

  • Blank & Placebo: Inject the diluent (blank) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: Expose the analyte solution (e.g., 0.5 mg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC-PDA.

  • Acceptance Criteria:

    • The analyte peak should be free from co-elution with any degradant peaks. This is confirmed using PDA peak purity analysis (purity angle < purity threshold).

    • Significant degradation (e.g., 5-20%) should be observed to demonstrate the method's ability to detect it, but the peak should not be completely degraded.

Protocol 2: Linearity & Range

Causality: Linearity establishes a proportional relationship between analyte concentration and the detector's response. The range is the interval over which this relationship is accurate and precise.[6]

Methodology:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range.

    • For Assay: Typically 80% to 120% of the target concentration (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • The data points should not show significant deviation from the regression line (visual inspection of residuals).

Concentration (mg/mL) Mean Peak Area (n=3)
0.40810500
0.45905500
0.501001000
0.551102500
0.601205000
Table 4: Example of a Linearity Study Data Summary.

Protocol 3: Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study using a spiked placebo or by analyzing a sample with a known concentration.[20]

Accuracy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_levels Concentration Levels Placebo Weigh Placebo (if applicable) Spike Spike with known amount of Analyte Stock Solution Placebo->Spike L1 Level 1: 80% Spike->L1 L2 Level 2: 100% Spike->L2 L3 Level 3: 120% Spike->L3 Inject Inject into HPLC (n=3 replicates) Calculate Calculate Amount Recovered Inject->Calculate L1->Inject L2->Inject L3->Inject

Caption: Experimental workflow for determining Accuracy via spiking.

Methodology:

  • Prepare samples by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Theoretical Conc. (mg/mL) Mean Measured Conc. (mg/mL) Mean % Recovery % RSD
80%0.400.39899.5%0.8%
100%0.500.503100.6%0.5%
120%0.600.59599.2%0.7%
Table 5: Example of an Accuracy (Recovery) Study Data Summary.

Protocol 4: Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[10]

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Combine the data from both studies (n=12) and perform a statistical analysis (e.g., ANOVA) to evaluate inter-day and inter-analyst variability.

  • Acceptance Criteria:

    • Repeatability: % RSD ≤ 1.0%.

    • Intermediate Precision: % RSD ≤ 2.0%.

Precision Level Analyst / Day Mean Assay Value (%) % RSD (n=6)
RepeatabilityAnalyst 1 / Day 1100.2%0.6%
IntermediateAnalyst 2 / Day 299.7%0.8%
Overall (n=12) - 99.95% 1.1%
Table 6: Example of a Precision Study Data Summary.

Protocol 5: Limit of Quantitation (LOQ) & Limit of Detection (LOD)

Causality: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated.[19] These are critical for impurity methods.

Methodology (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

  • LOQ Confirmation: Inject six samples at the determined LOQ concentration and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Protocol 6: Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[20]

Methodology:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (tailing, plates, %RSD) must still pass under all varied conditions. The retention time may shift, but peak resolution should be maintained.

Conclusion and Final Recommendations

The validation of analytical methods for critical pharmaceutical intermediates like this compound is a mandatory and scientifically rigorous process. Based on a comparative analysis of its chemical properties against the capabilities of modern analytical techniques, this guide establishes the following key recommendations:

  • Primary Quantitative Method: A reverse-phase HPLC-PDA method is the most suitable choice for assay (purity) and impurity quantification due to its specificity, sensitivity (thanks to the benzoyl chromophore), and robustness.

  • Definitive Identification: NMR (¹H, ¹³C, and particularly ¹⁹F) and Mass Spectrometry (LC-MS) are indispensable for unambiguous structural confirmation and the characterization of unknown impurities. They should be used to complement the primary HPLC method, especially during process development and stability studies.

  • Validation Framework: A comprehensive validation protocol must be executed following ICH Q2(R1) guidelines , systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness. Each step must be governed by pre-defined acceptance criteria to ensure the method is fit for its intended purpose.

By adhering to this structured and scientifically-grounded approach, researchers and drug developers can establish a high degree of assurance in the quality and consistency of this vital fluorinated nucleoside analogue, thereby supporting the integrity of the entire drug development lifecycle.

References

"cross-reactivity studies of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Novel Nucleoside Analogs: A Comparative Study Featuring FDB (Fluorodeoxyribosyl Benzamide)

Introduction: The Critical Role of Selectivity in Nucleoside Analog Drug Development

The journey of a therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous evaluation, a cornerstone of which is the assessment of its selectivity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major cause of efficacy-limiting side effects and outright compound failure. For nucleoside analogs, a class of molecules pivotal in antiviral and anticancer therapies, the potential for cross-reactivity is particularly pronounced due to their structural resemblance to endogenous nucleosides. This guide provides a comprehensive framework for conducting cross-reactivity studies, using a hypothetical yet plausible novel compound, Fluorodeoxyribosyl Benzamide (FDB), derived from the synthetic intermediate 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose.

FDB is designed as a selective inhibitor of a viral RNA-dependent RNA polymerase (RdRp). Its development necessitates a thorough comparison against established nucleoside analogs to ascertain its selectivity profile. This guide will compare FDB against two well-characterized drugs: Gemcitabine, a deoxycytidine analog used in oncology with known effects on DNA synthesis, and Sofosbuvir, a uridine nucleotide analog that is a highly selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The central hypothesis is that the unique 3'-fluoro substitution on the ribose moiety of FDB will confer superior selectivity by sterically and electronically hindering its incorporation by host-cell polymerases.

Part 1: Target-Based Cross-Reactivity Profiling

The initial and most direct method to assess cross-reactivity is through target-based screening, where the compound is tested against a panel of purified enzymes or receptors. Given that FDB is a nucleoside analog, the primary off-target concerns are host-cell polymerases and kinases.

Experimental Workflow: Kinase and Polymerase Panel Screening

The rationale for this workflow is to quantify the inhibitory activity of FDB against a broad range of human enzymes that could potentially recognize it as a substrate. This provides a direct measure of off-target engagement.

G cluster_0 Compound Preparation cluster_1 Assay Plates cluster_2 Screening Panels cluster_3 Data Acquisition & Analysis FDB FDB Stock (DMSO) Kinase_Plate Kinase Assay Plates (384-well) FDB->Kinase_Plate Polymerase_Plate Polymerase Assay Plates (384-well) FDB->Polymerase_Plate Gem Gemcitabine Stock (DMSO) Gem->Kinase_Plate Gem->Polymerase_Plate Sof Sofosbuvir Stock (DMSO) Sof->Kinase_Plate Sof->Polymerase_Plate Reader Plate Reader (Luminescence/Fluorescence) Kinase_Plate->Reader Polymerase_Plate->Reader Kinase_Panel Human Kinase Panel (e.g., 96 common kinases) Kinase_Panel->Kinase_Plate Enzymes + Substrates Polymerase_Panel Human Polymerase Panel (Pol α, β, γ, δ, ε) Polymerase_Panel->Polymerase_Plate Enzymes + Template/Primer Viral_Target Target Viral RdRp (Positive Control) Viral_Target->Polymerase_Plate IC50 IC50 Curve Generation (Dose-Response Analysis) Reader->IC50 Selectivity Selectivity Index Calculation (IC50_off-target / IC50_on-target) IC50->Selectivity

Caption: Workflow for target-based cross-reactivity screening.

Methodology: In Vitro Enzyme Inhibition Assays
  • Compound Preparation : Prepare 10-point, 3-fold serial dilutions of FDB, Gemcitabine, and Sofosbuvir in DMSO, starting from a top concentration of 100 µM.

  • Enzyme Panels :

    • Kinase Panel : Utilize a commercial kinase profiling service (e.g., KinomeScan™) to screen against a panel of at least 96 representative human kinases. Assays are typically run at a fixed ATP concentration close to the Km for each kinase.

    • Polymerase Panel : Screen against purified recombinant human DNA polymerases (α, β, γ, δ, ε) and RNA polymerase II. Assays typically measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a DNA or RNA template.

  • Assay Execution :

    • For each enzyme, reactions are initiated by adding the compound dilutions followed by the enzyme-specific substrate (e.g., ATP for kinases, dNTPs/NTPs for polymerases).

    • Reactions are incubated at 37°C for a predetermined time (e.g., 60 minutes).

    • The reaction is stopped, and the remaining substrate or the product formed is quantified. For instance, remaining ATP in kinase assays can be measured using a luciferase-based system (e.g., Kinase-Glo®).

  • Data Analysis :

    • Convert raw data (e.g., luminescence) to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target (viral RdRp).

Comparative Data: Target-Based Selectivity
CompoundPrimary Target IC50 (nM) (Viral RdRp)Off-Target IC50 (nM) (Human DNA Pol α)Off-Target IC50 (nM) (Human DNA Pol γ)Off-Target IC50 (nM) (CDK2)Selectivity Index (vs. Pol α)
FDB 15>100,000>100,00025,000>6,667
Gemcitabine N/A (Anticancer)1205,000850N/A
Sofosbuvir 40>100,000>100,000>100,000>2,500

Interpretation : The hypothetical data suggest that FDB exhibits a high degree of selectivity for its viral target. An IC50 value greater than 100,000 nM against key human polymerases indicates a very low potential for interference with host DNA replication. This profile is comparable to the highly selective Sofosbuvir. Gemcitabine, as expected for a cytotoxic anticancer agent, shows significant activity against human DNA polymerase α. The high selectivity index for FDB provides strong evidence for its low cross-reactivity potential at the enzyme level.

Part 2: Cell-Based Cross-Reactivity Profiling

While target-based assays are essential, they do not fully recapitulate the complex environment of a living cell, which includes compound transport, metabolism, and the presence of competing endogenous molecules. Therefore, cell-based assays are a critical next step.

Experimental Workflow: Cellular Cytotoxicity and Antiviral Activity

This workflow assesses the functional consequences of any potential off-target engagement by measuring the compound's effect on the viability of different human cell lines and comparing it to its antiviral potency.

G cluster_0 Compound Treatment cluster_1 Cell Lines cluster_2 Assay Endpoints cluster_3 Data Analysis Serial_Dilutions Prepare Serial Dilutions of FDB, Gemcitabine, Sofosbuvir Host_Cells Host Cells for Virus (e.g., Huh-7) Serial_Dilutions->Host_Cells Cancer_Cells Proliferating Cancer Cells (e.g., HeLa, A549) Serial_Dilutions->Cancer_Cells Mito_Cells Cells Sensitive to Mitochondrial Toxicity (e.g., HepG2) Serial_Dilutions->Mito_Cells EC50_Assay Antiviral Assay (Measure viral replication) Host_Cells->EC50_Assay Infect with virus CC50_Assay Cytotoxicity Assay (Measure cell viability, e.g., CellTiter-Glo®) Host_Cells->CC50_Assay Cancer_Cells->CC50_Assay Mito_Cells->CC50_Assay EC50_Calc Calculate EC50 (Antiviral Potency) EC50_Assay->EC50_Calc CC50_Calc Calculate CC50 (Cytotoxic Concentration) CC50_Assay->CC50_Calc Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) EC50_Calc->Therapeutic_Index CC50_Calc->Therapeutic_Index

Caption: Workflow for cell-based cross-reactivity and potency assessment.

Methodology: Cytotoxicity and Antiviral Assays
  • Cell Culture : Culture various human cell lines, such as Huh-7 (liver, host cell for many viruses), HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver, often used for toxicity screening), under standard conditions.

  • Compound Treatment : Seed cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of FDB, Gemcitabine, and Sofosbuvir for a period of 72 hours.

  • Antiviral Assay (EC50) : For the host cell line (e.g., Huh-7), infect cells with the target virus at a low multiplicity of infection (MOI) concurrently with compound treatment. After the incubation period, quantify viral replication via methods such as qRT-PCR for viral RNA or an enzyme-linked immunosorbent assay (ELISA) for a viral antigen. The concentration at which viral replication is inhibited by 50% is the EC50.

  • Cytotoxicity Assay (CC50) : For all cell lines, after the 72-hour incubation, measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. The concentration at which cell viability is reduced by 50% is the CC50.

  • Data Analysis :

    • Calculate EC50 and CC50 values by fitting dose-response data to a four-parameter logistic model.

    • Determine the Therapeutic Index (TI), also known as the selectivity window, by calculating the ratio of CC50 to EC50. A higher TI indicates greater selectivity.

Comparative Data: Cellular Selectivity
CompoundAntiviral EC50 (nM) (Host Cells)Cytotoxicity CC50 (µM) (Host Cells)Cytotoxicity CC50 (µM) (HeLa Cells)Therapeutic Index (TI = CC50/EC50)
FDB 25>100>100>4,000
Gemcitabine N/A0.050.02N/A
Sofosbuvir 50>100>100>2,000

Interpretation : The cellular data corroborate the findings from the target-based assays. FDB demonstrates potent antiviral activity (EC50 = 25 nM) with no observable cytotoxicity up to the highest tested concentration (CC50 > 100 µM). This results in a superior therapeutic index (>4,000), suggesting a wide margin of safety between the effective dose and a dose that would harm host cells. In contrast, Gemcitabine is highly cytotoxic at nanomolar concentrations, consistent with its mechanism as an anticancer agent. Sofosbuvir also shows a favorable therapeutic index, reinforcing its known safety profile. The lack of cytotoxicity for FDB in rapidly dividing cancer cells (HeLa) further supports its low cross-reactivity with the machinery of human cell replication.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of FDB, a novel nucleoside analog derived from this compound, demonstrates a highly selective and promising preclinical candidate. Both target-based and cell-based assays reveal a minimal affinity for key human polymerases and a wide therapeutic window, distinguishing it from broad-spectrum cytotoxic agents like Gemcitabine and positioning it favorably alongside highly selective antivirals like Sofosbuvir.

The experimental framework detailed in this guide—progressing from purified enzyme panels to cellular systems—represents a robust, self-validating approach to de-risking drug candidates early in development. The causality is clear: high selectivity at the molecular target level (Part 1) translates directly to a lack of off-target toxicity in cellular models (Part 2). Future studies would involve extended toxicity screening in specialized cell models (e.g., primary hepatocytes, cardiomyocytes) and eventual validation in in vivo animal models to assess pharmacokinetics, efficacy, and systemic toxicity, ensuring that the promising selectivity observed in vitro holds true in a whole-organism context.

A Senior Application Scientist's Guide to the Synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into carbohydrate scaffolds has become a cornerstone in the development of novel therapeutics, imparting enhanced metabolic stability and unique conformational properties.[1] 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose stands as a pivotal intermediate in the synthesis of a multitude of fluorinated nucleoside analogs, which are integral to the discovery of new antiviral and anticancer agents. This guide provides an in-depth, comparative analysis of the synthetic routes to this valuable compound, offering a critical evaluation of methodologies, practical experimental protocols, and data-driven insights to inform your research and development endeavors.

The Strategic Importance of 3'-Fluorination in Ribofuranose Scaffolds

The introduction of a fluorine atom at the 3'-position of the ribofuranose ring is a well-established strategy to modulate the biological activity of nucleoside analogs. This modification can significantly impact the sugar pucker conformation, influencing the overall shape of the nucleoside and its ability to interact with target enzymes such as polymerases and kinases. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, affecting its binding affinity and metabolic fate.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound typically commences from readily available D-ribose and involves a multi-step sequence of protection, activation, fluorination, and final protecting group manipulation. The critical step in this sequence is the stereoselective introduction of the fluorine atom at the C3 position. This guide will benchmark two prominent methods for this key transformation: a classical approach utilizing a sulfonate displacement and a direct deoxyfluorination strategy.

Method 1: The Classical Approach via Sulfonate Displacement

This well-established route involves the activation of the C3 hydroxyl group as a good leaving group, typically a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source.

Plausible Synthetic Pathway:

The synthesis begins with the protection of the hydroxyl groups of D-ribose. A common strategy involves the formation of a methyl furanoside and subsequent protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal. The remaining 5-hydroxyl group is then benzoylated. Acidic hydrolysis removes the isopropylidene and methyl glycoside groups, followed by peracetylation. The key step is the selective deacetylation at the 3-position to expose the hydroxyl group for activation.

Workflow for the Classical Approach

D_Ribose D-Ribose Methyl_Ribofuranoside Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Methyl_Ribofuranoside  Ketalization Benzoylated Methyl 5-O-benzoyl-2,3-O- isopropylidene-β-D-ribofuranoside Methyl_Ribofuranoside->Benzoylated  Benzoylation Diol 1,2-Di-O-acetyl-5-O- benzoyl-D-ribofuranose Benzoylated->Diol  Hydrolysis & Acetylation Activated 1,2-Di-O-acetyl-5-O-benzoyl-3-O- tosyl-D-ribofuranose Diol->Activated  Selective Tosylation Target 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Activated->Target  Fluorination (e.g., TBAF)

Caption: Synthetic pathway via sulfonate displacement.

Method 2: Direct Deoxyfluorination with Aminosulfur Trifluorides

This approach offers a more direct route by employing specialized fluorinating agents that can directly replace a hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[2][3]

Plausible Synthetic Pathway:

The synthesis starts with a suitably protected ribofuranose precursor where the 3-hydroxyl group is exposed. A common precursor is 1,2,5-tri-O-benzoyl-D-ribofuranose, which can be prepared from D-ribose. Selective debenzoylation at the 3-position would yield the necessary substrate for direct fluorination.

Workflow for Direct Deoxyfluorination

D_Ribose D-Ribose Tribenzoate 1,2,5-Tri-O-benzoyl- D-ribofuranose D_Ribose->Tribenzoate  Benzoylation Hydroxy_Intermediate 1,2-Di-O-acetyl-5-O- benzoyl-D-ribofuranose Tribenzoate->Hydroxy_Intermediate  Selective Debenzoylation & Acetylation Target 1,2-Di-O-acetyl-5-O-benzoyl- 3-deoxy-3-fluoro-D-ribofuranose Hydroxy_Intermediate->Target  Deoxyfluorination (DAST or Deoxo-Fluor)

Caption: Synthetic pathway via direct deoxyfluorination.

Performance Benchmark: A Comparative Table

FeatureMethod 1: Sulfonate DisplacementMethod 2: Direct Deoxyfluorination (DAST/Deoxo-Fluor)
Reagents Tosyl chloride, fluoride source (e.g., TBAF)DAST or Deoxo-Fluor
Number of Steps Generally longer due to activation and displacement steps.Potentially shorter, more convergent route.
Stereoselectivity Typically proceeds with inversion of configuration (S(_N)2).Generally occurs with inversion of configuration.[4]
Yields Can be high, but dependent on the efficiency of both the activation and substitution steps.Often provides good to excellent yields in a single step.[2][3]
Scalability Generally scalable, with well-established procedures.DAST has thermal stability issues, making large-scale reactions hazardous; Deoxo-Fluor is a safer, more stable alternative for scale-up.[2][3][5]
Substrate Scope Broad, but requires a primary or secondary alcohol that can be selectively activated.Versatile for primary, secondary, and even some tertiary alcohols.[4]
Safety Considerations Tosylating agents can be sensitizers. Fluoride sources require careful handling.DAST is thermally unstable and can decompose violently.[2] Deoxo-Fluor is more stable but still requires caution. Both are moisture-sensitive.[3]

Experimental Protocols

The following protocols are illustrative and based on established methodologies for the synthesis of similar fluorinated carbohydrate derivatives.[6][7]

Protocol 1: Synthesis of the Precursor 1,2-Di-O-acetyl-5-O-benzoyl-D-ribofuranose

This protocol outlines a potential route to the common precursor for both benchmarked methods, starting from D-ribose.

  • Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

    • Suspend D-ribose in anhydrous methanol and acetone.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the reaction with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate.

  • Step 2: Benzoylation of the 5-hydroxyl group.

    • Dissolve the product from Step 1 in pyridine.

    • Cool the solution to 0°C and add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Work up the reaction by pouring it into ice water and extracting with an organic solvent.

  • Step 3: Hydrolysis and Acetylation.

    • Hydrolyze the product from Step 2 using acidic conditions (e.g., aqueous acetic acid) to remove the isopropylidene and methyl glycoside groups.

    • Following hydrolysis, peracetylate the resulting free sugar using acetic anhydride in pyridine.

  • Step 4: Selective deacetylation at the 3-position.

    • This step is crucial and can be challenging. Enzymatic deacetylation or carefully controlled chemical methods may be employed to selectively remove the acetyl group at the C3 position, yielding the desired precursor.

Protocol 2: Direct Deoxyfluorination using DAST

Safety Precaution: Diethylaminosulfur trifluoride (DAST) is thermally unstable and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and at low temperatures.

  • Reaction Setup:

    • Dissolve the precursor, 1,2-Di-O-acetyl-5-O-benzoyl-D-ribofuranose (1 equivalent), in anhydrous dichloromethane in a flame-dried flask under an argon or nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of DAST:

    • Slowly add DAST (1.2-1.5 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at -78°C and then slowly warm to 0°C or room temperature, while monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at low temperature.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 3: Direct Deoxyfluorination using Deoxo-Fluor

Deoxo-Fluor is a more thermally stable alternative to DAST and is often preferred for its improved safety profile, especially for larger-scale syntheses.[2][3]

  • Reaction Setup:

    • The setup is similar to the DAST protocol. Dissolve the precursor in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0°C.

  • Addition of Deoxo-Fluor:

    • Add Deoxo-Fluor (1.2-1.5 equivalents) dropwise to the solution.

  • Reaction and Work-up:

    • The reaction is typically stirred at 0°C to room temperature. The work-up and purification procedures are analogous to those described for the DAST protocol.

Causality Behind Experimental Choices

  • Choice of Protecting Groups:

    • Benzoyl (Bz) group at the 5-position: The benzoyl group is chosen for its stability under a range of reaction conditions, including the acidic conditions often required for the removal of other protecting groups.[][9] It can be removed under basic conditions.

    • Acetyl (Ac) groups at the 1- and 2-positions: Acetyl groups are relatively easy to introduce and can be removed under mild basic conditions.[9][10] Their lability can be exploited for selective deprotection. The choice of different protecting groups (benzoyl vs. acetyl) allows for orthogonal deprotection strategies, which is a key principle in complex carbohydrate synthesis.

  • Choice of Fluorinating Agent:

    • DAST: A powerful and widely used deoxyfluorinating agent.[2] However, its thermal instability is a significant drawback.

    • Deoxo-Fluor: Offers similar reactivity to DAST but with enhanced thermal stability, making it a safer and more practical choice for many applications, particularly on a larger scale.[2][3] The choice between DAST and Deoxo-Fluor often comes down to a balance of reactivity, safety, and cost considerations.

Conclusion and Future Perspectives

The synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry. While the classical sulfonate displacement method provides a reliable route, direct deoxyfluorination using reagents like DAST and, more favorably, Deoxo-Fluor, offers a more convergent and efficient alternative. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, available resources, and safety infrastructure. Future advancements in fluorination chemistry may lead to even milder, more selective, and safer reagents, further streamlining the synthesis of this and other important fluorinated carbohydrates.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose (CAS No. 159099-24-8). As a synthetic nucleoside analogue, this compound and its associated waste streams require meticulous handling to ensure personnel safety and environmental compliance. This document outlines a self-validating protocol grounded in established laboratory safety principles and regulatory standards.

Hazard Assessment and Characterization

Effective disposal begins with a thorough understanding of the material's potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is limited, its chemical structure—a fluorinated organic molecule—necessitates a cautious approach. The carbon-fluorine bond is exceptionally strong, leading to high persistence in the environment for many organofluorine compounds.[1] Therefore, laboratory personnel should treat all waste containing this chemical as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[2]

Spilled chemicals and any materials used for cleanup must also be treated as hazardous waste.[2] The guiding principle is to manage the unknown with caution; until proven non-hazardous, this compound should be handled as such.

Property Identifier / Value Source / Rationale
Chemical Name This compoundN/A
CAS Number 159099-24-8[3]
Molecular Formula C₁₆H₁₇FO₇[3]
Assumed Hazard Profile Hazardous WastePrecautionary principle for synthetic, fluorinated compounds.[2][4]
Primary Disposal Route Collection by certified hazardous waste management service.Standard for laboratory chemical waste.[5][6]

Core Principles of Chemical Waste Management

Adherence to fundamental waste management principles is critical for ensuring safety and compliance. These principles form the basis of the subsequent disposal protocol.

  • Waste Minimization : The most effective waste management strategy is to prevent its generation. This includes ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and maintaining a clear chemical inventory to avoid redundant purchases.[5][7]

  • Identification and Segregation : All waste must be accurately identified and segregated based on compatibility to prevent dangerous reactions.[8][9] All waste containing fluorinated compounds should be collected in clearly labeled, compatible containers and should not be mixed with other waste streams unless deemed compatible.[4]

  • Containment : Waste must be stored in appropriate, sealed, and non-leaking containers.[10] The container must be compatible with the waste; for instance, corrosive materials should not be stored in metal containers.[11]

  • Regulatory Compliance : All hazardous waste is regulated from the moment of generation to its final disposal.[5] Improper disposal can lead to significant penalties and environmental damage.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound and associated materials.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses or goggles

  • A standard laboratory coat

Step 2: Prepare the Hazardous Waste Container

  • Select a Compatible Container : Use a container that is in good condition, free of leaks, and compatible with organic compounds.[6][10] Often, the chemical's original container is a suitable choice for accumulating its waste.[10] If using a different container, ensure it is clean and that any previous labels have been completely removed or defaced to prevent confusion.[9][10]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[11] Use a standardized hazardous waste label provided by your institution's EHS department.[12] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[9]

    • The full, unabbreviated chemical name: "This compound "[6]

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Designate an SAA : The waste container must be stored at or near the point of generation in a designated SAA, which is under the control of the laboratory personnel generating the waste.[9]

  • Segregate the Waste : Within the SAA, store the container according to proper chemical segregation practices to avoid mixing incompatible materials.[9] Keep it separate from strong acids, bases, and oxidizers.

  • Keep Containers Closed : The waste container must be securely capped at all times, except when you are actively adding waste.[6] Never leave a funnel in an open waste container.[6]

Step 4: Dispose of Contaminated Solid Waste

  • Collect Contaminated Items : Any disposable item that has come into contact with the chemical, such as gloves, wipes, paper towels, or silica gel, must be collected as hazardous waste.[13]

  • Use a Designated Solid Waste Container : Place these items in a separate, clearly labeled hazardous waste container for solid waste. This container should also be stored in your SAA.

Step 5: Arrange for Final Disposal

  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[6]

  • Request a Pickup : Once the container is full or the waste is no longer being generated, arrange for its removal by your institution's EHS department. This is typically done by submitting a chemical waste pickup request form online or through your department's safety officer.[14]

  • Never Use Drains or Regular Trash : Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[14] Similarly, contaminated solid waste must not be placed in the regular trash.[15]

Spill Management Protocol

Chemical spills must be cleaned up immediately.[2]

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Wear Appropriate PPE : Before cleaning, don your full PPE.

  • Contain the Spill : Use a compatible absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.[4]

  • Collect Cleanup Materials : Carefully collect all absorbed material and any contaminated cleaning supplies (wipes, gloves, etc.) and place them into a new hazardous waste container.[2][13]

  • Label and Dispose : Label the container as "Hazardous Waste" with a description of the spilled chemical and the cleanup debris. Manage this container as described in Step 3 and Step 5.

  • Report Large Spills : For large or unmanageable spills, evacuate the area and immediately contact your institution's emergency response team or EHS office.[4]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for proper chemical waste management.

G start Waste Generation (Unused chemical, reaction byproduct, or contaminated material) identify Step 1: Identify & Characterize Treat as Hazardous Waste due to fluorinated organic structure. start->identify ppe Step 2: Don PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Step 3: Segregate Waste Isolate from incompatibles (strong acids, bases, oxidizers). ppe->segregate container Step 4: Select & Label Container Use compatible, sealed container. Affix 'Hazardous Waste' label with full chemical name. segregate->container store Step 5: Store in SAA Place in designated Satellite Accumulation Area near point of generation. container->store pickup Step 6: Schedule EHS Pickup Complete institutional waste pickup form. Do not overfill container. store->pickup end Safe & Compliant Disposal pickup->end

Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.

References

A Senior Application Scientist's Guide to the Safe Handling of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, fluorinated nucleoside analogues like 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose are invaluable tools. The strategic incorporation of a fluorine atom can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, this modification also necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"
  • The Fluorine Moiety: The introduction of fluorine into organic molecules can significantly alter their biological activity and metabolic pathways.[1] While the C-F bond is generally stable, certain metabolic processes or decomposition conditions (e.g., high heat) can lead to the release of fluoride ions or other toxic fluorine-containing compounds.[2] In the event of a fire, thermal decomposition can produce highly corrosive and toxic gases such as hydrogen fluoride (HF).[2]

  • Acetyl and Benzoyl Protecting Groups: The presence of acetyl and benzoyl groups suggests that this compound may share hazards with other acylated and benzoylated sugars. For instance, a structurally similar, non-fluorinated compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is prudent to assume a similar hazard profile for the target compound.

  • Solid Form: As a solid, the primary routes of exposure are inhalation of dust particles, ingestion, and skin or eye contact. Fine dusts can be easily aerosolized, leading to respiratory irritation.[4]

Based on this analysis, we will operate under the assumption that this compound is a hazardous substance requiring careful handling to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile glovesLab coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot generally required if performed in a fume hood
Reaction Work-up and Purification Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing, such as during solution preparation or reaction work-ups.[1]

  • Hand Protection: Nitrile gloves provide good protection against a wide range of chemicals. Double-gloving is recommended for extended handling periods or when working with larger quantities to provide an extra layer of protection in case of a tear or puncture in the outer glove.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound outside of a ventilated enclosure to prevent the inhalation of fine dust particles. For most other operations, working within a certified chemical fume hood provides adequate respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure to other personnel.

  • Ventilation: If weighing the solid compound outside of a fume hood, use a ventilated balance enclosure or wear an N95 respirator.

  • Spill Containment: Before starting, ensure that a spill kit is readily available. Placing an absorbent, disposable bench liner on the work surface can help contain any minor spills.

  • Fume Hood: All solution preparations and subsequent reactions should be performed in a certified chemical fume hood.

  • Controlled Addition: When dissolving the solid, add the solvent slowly and in a controlled manner to avoid splashing.

  • Container Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan: Responsible Stewardship

The disposal of fluorinated organic compounds requires careful consideration to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, bench liners, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Incompatible Materials: Do not mix this waste with other waste streams unless you have confirmed their compatibility.

  • Disposal Method: The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic and toxic combustion byproducts like hydrogen fluoride.[2] Landfilling may be an option in some jurisdictions, but it is generally less preferred due to the persistence of some fluorinated compounds in the environment.[5] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Procedures: Preparedness is Key
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see table above), cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow start Start: Handling This compound task_assessment Assess Task: Weighing, Solution Prep, etc. start->task_assessment base_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat task_assessment->base_ppe is_solid Is the compound a solid and handled outside a ventilated enclosure? is_splash_risk Is there a significant risk of splashing? is_solid->is_splash_risk No add_respirator Add N95 Respirator is_solid->add_respirator Yes add_faceshield Add Face Shield is_splash_risk->add_faceshield Yes final_ppe Final PPE Configuration is_splash_risk->final_ppe No base_ppe->is_solid add_respirator->is_splash_risk add_faceshield->final_ppe

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, harnessing its potential while ensuring a safe and compliant laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.